3-(Prop-2-YN-1-yloxy)propan-1-OL
Description
The exact mass of the compound 3-Hydroxypropyl propargyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Prop-2-YN-1-yloxy)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Prop-2-YN-1-yloxy)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-ynoxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h1,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVSRNTZDSTNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304224 | |
| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5935-29-5 | |
| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5935-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 3-(2-propynyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Prop-2-yn-1-yloxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the bifunctional molecule, 3-(prop-2-yn-1-yloxy)propan-1-ol. This compound, featuring both a terminal alkyne and a primary alcohol, serves as a valuable building block in medicinal chemistry and materials science, particularly in the realm of click chemistry and the development of novel derivatives. This document details a robust synthetic protocol via the Williamson ether synthesis, outlines a thorough characterization cascade using modern analytical techniques, and discusses the critical safety considerations for handling the associated reagents.
Introduction: The Versatility of a Bifunctional Building Block
3-(Prop-2-yn-1-yloxy)propan-1-ol, also known as 3-(propargyloxy)propan-1-ol, is a molecule of significant interest due to its orthogonal reactive sites. The terminal alkyne group is a ready participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, colloquially known as "click chemistry." This allows for the facile and efficient conjugation to a wide array of molecules, including biomolecules, polymers, and fluorescent probes. Simultaneously, the primary hydroxyl group offers a handle for traditional esterification, etherification, or oxidation reactions, enabling further molecular elaboration. This dual functionality makes 3-(prop-2-yn-1-yloxy)propan-1-ol a versatile scaffold for the synthesis of complex molecular architectures and functional materials.
Synthesis of 3-(Prop-2-yn-1-yloxy)propan-1-ol
The most direct and widely employed method for the synthesis of 3-(prop-2-yn-1-yloxy)propan-1-ol is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the alkoxide of 1,3-propanediol attacks propargyl bromide to form the desired ether.
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction.[1] The mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an electrophilic alkyl halide, displacing the halide and forming an ether linkage.[2][3] For the synthesis of 3-(prop-2-yn-1-yloxy)propan-1-ol, 1,3-propanediol is treated with a base to form the corresponding mono-alkoxide, which then reacts with propargyl bromide. The use of a diol as the starting material requires careful control of stoichiometry to favor mono-alkylation.
Optimized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-(prop-2-yn-1-yloxy)propan-1-ol.
Caption: Synthesis workflow for 3-(Prop-2-yn-1-yloxy)propan-1-ol.
Detailed Experimental Protocol
Materials:
-
1,3-Propanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,3-propanediol (1.5 equivalents) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.0 equivalent) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Addition of Propargyl Bromide: Cool the reaction mixture back to 0 °C. Add a solution of propargyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Characterization of 3-(Prop-2-yn-1-yloxy)propan-1-ol
A thorough characterization is essential to confirm the identity and purity of the synthesized 3-(prop-2-yn-1-yloxy)propan-1-ol. The following techniques are routinely employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the terminal alkyne proton, the propargylic methylene protons, the two methylene groups of the propanol backbone, and the hydroxyl proton. The integration should correspond to the number of protons in each environment. |
| ¹³C NMR | Resonances for the two acetylenic carbons, the propargylic carbon, and the three carbons of the propanol moiety. |
| FT-IR | A sharp, characteristic absorption band for the terminal alkyne C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), a broad O-H stretch (around 3400 cm⁻¹), and C-O ether and alcohol stretches (in the 1050-1150 cm⁻¹ region).[4][5] |
| Mass Spec. | The molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like ESI, the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺). |
Predicted Spectroscopic Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3-(prop-2-yn-1-yloxy)propan-1-ol based on analogous structures.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~2.5 (broad) | s | 1H |
| -CH₂-OH | ~3.7 | t | 2H |
| -O-CH₂- | ~3.6 | t | 2H |
| -O-CH₂-C≡ | ~4.1 | d | 2H |
| ≡C-H | ~2.4 | t | 1H |
| -CH₂- (internal) | ~1.8 | p | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| -CH₂-OH | ~61 |
| -O-CH₂- | ~68 |
| -CH₂- (internal) | ~32 |
| -O-CH₂-C≡ | ~58 |
| ≡C-H | ~75 |
| -C≡ | ~80 |
Note: Chemical shifts are relative to TMS and can be influenced by the solvent used.[6]
Safety Considerations
It is imperative to adhere to strict safety protocols when synthesizing and handling 3-(prop-2-yn-1-yloxy)propan-1-ol and its precursors.
-
Propargyl Alcohol and Propargyl Bromide: Propargyl alcohol and its derivatives are flammable, toxic, and can be corrosive.[7][8][9][10] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is explosive. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This technical guide has provided a detailed protocol for the synthesis of 3-(prop-2-yn-1-yloxy)propan-1-ol via the Williamson ether synthesis, a reliable and scalable method. The guide also outlines a comprehensive characterization strategy to ensure the identity and purity of the final product. The unique bifunctional nature of this molecule makes it a valuable asset in the toolbox of researchers in drug discovery and materials science, enabling a wide range of subsequent chemical transformations. Adherence to the described procedures and safety precautions will facilitate the successful and safe synthesis of this versatile chemical building block.
References
- Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds.
- Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare...
- Thermo Fisher Scientific. (2018, October 26). Propargyl alcohol - SAFETY DATA SHEET.
- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
- PubChem. (n.d.). (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride.
- SIELC Technologies. (2018, February 16). 2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol.
- Thieme. (n.d.). Product Class 3: Propargylic Alcohols.
- International Labour Organization & World Health Organization. (n.d.). ICSC 0673 - PROPARGYL ALCOHOL.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- CDH Fine Chemical. (n.d.). PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemTalk. (2022, October 23). Williamson Ether Synthesis.
- Thermo Fisher Scientific. (2018, October 26). Propargyl alcohol - SAFETY DATA SHEET.
- CPAchem. (2023, May 25). Safety data sheet - Propargyl alcohol.
- NIST. (n.d.). 3-Allyloxy-1,2 propanediol.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol.
- ChemicalBook. (n.d.). 3-ALLYLOXY-1,2-PROPANEDIOL(123-34-2) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.). 3-(prop-2-yn-1-yloxy)propan-1-ol.
- Chemistry Stack Exchange. (2017, December 17). Prop-2-yn-1-ol NMR spectrum differences.
- ResearchGate. (n.d.). 3. Transmittance infrared spectrum of propan-1-ol, CH3CH2CH2OH.
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- 10. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
physicochemical properties of 3-(prop-2-yn-1-yloxy)propan-1-ol
Physicochemical Properties and Synthetic Utility of 3-(prop-2-yn-1-yloxy)propan-1-ol: A Comprehensive Guide for Advanced Molecular Design
Executive Summary
In modern bioconjugation and polymer science, the demand for highly efficient, orthogonal linkers has driven the adoption of heterobifunctional molecules. As a Senior Application Scientist, I frequently rely on 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS 5935-29-5) as a foundational building block[1]. Featuring both a terminal alkyne and a primary hydroxyl group separated by a flexible ether linkage, this molecule serves as a critical bridge between bioorthogonal "Click" chemistry and classical macromolecular synthesis (such as ring-opening polymerization)[2][3]. This whitepaper dissects its physicochemical profile, mechanistic advantages, and field-proven experimental protocols.
Physicochemical Profiling
Understanding the baseline physical properties of 3-(prop-2-yn-1-yloxy)propan-1-ol is essential for optimizing reaction conditions, particularly regarding solvent compatibility and thermal stability during catalysis.
| Property | Value |
| IUPAC Name | 3-(prop-2-yn-1-yloxy)propan-1-ol[4] |
| CAS Number | 5935-29-5[1] |
| Molecular Formula | C₆H₁₀O₂[4] |
| Molecular Weight | 114.14 g/mol [4] |
| Boiling Point | 197.26 °C (at 760 mmHg)[4] |
| Density | 0.991 g/cm³[5] |
| Appearance | Clear Liquid[4] |
| Storage Temperature | +4 °C[5] |
| GHS Hazards | H315, H319, H335 (Skin/Eye Irritant, Respiratory)[4][6] |
Causality Insight: The internal ether linkage (-O-) embedded within the aliphatic chain increases the hydrophilicity and conformational flexibility of the linker compared to pure alkane analogs. This structural nuance minimizes steric hindrance during macromolecular crowding, ensuring higher conversion rates in subsequent conjugation steps.
Mechanistic Insights: Heterobifunctional Orthogonality
The true value of 3-(prop-2-yn-1-yloxy)propan-1-ol lies in its orthogonal reactivity. The terminal alkyne is highly stable under standard physiological and synthetic conditions but exhibits explosive reactivity toward azides in the presence of a Copper(I) catalyst[2]. Conversely, the primary hydroxyl group remains completely inert during the click reaction, preserving its nucleophilicity for downstream esterification or as a macroinitiator for Ring-Opening Polymerization (ROP)[3].
Fig 1. Orthogonal bifunctional divergence of 3-(prop-2-yn-1-yloxy)propan-1-ol.
Field-Proven Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an analytical checkpoint.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the attachment of the linker to an azido-functionalized polymer (e.g., PHIC-N₃)[2].
-
Preparation: Dissolve the azido-polymer (1.0 eq) and 3-(prop-2-yn-1-yloxy)propan-1-ol (1.2 eq) in anhydrous Tetrahydrofuran (THF).
-
Catalyst Complexation: Add N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (0.5 eq) followed by CuCl (0.5 eq)[2].
-
Causality: Cu(I) is thermodynamically unstable and prone to disproportionation into Cu(0) and Cu(II). PMDETA acts as a multidentate nitrogen ligand that tightly coordinates the Cu(I) ion, stabilizing the required oxidation state and drastically accelerating the cycloaddition.
-
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent the oxidative coupling of alkynes (Glaser coupling).
-
Reaction: Stir at room temperature for 12–24 hours[2].
-
Self-Validation Checkpoint: Monitor the reaction via ATR-FTIR. The complete disappearance of the strong, asymmetric azide stretching band at ~2100 cm⁻¹ confirms 100% conversion.
Protocol B: Ring-Opening Polymerization (ROP)
Once the linker is "clicked" onto a substrate, its primary hydroxyl group is used to initiate the ROP of cyclic esters like L-lactide or ε-caprolactone[2][3].
-
Initiation Setup: Combine the hydroxyl-terminated macroinitiator with the cyclic ester monomer in a Schlenk flask under argon.
-
Catalysis: Add a catalytic amount of Tin(II) 2-ethylhexanoate (Sn(Oct)₂).
-
Causality: Sn(Oct)₂ operates via a coordination-insertion mechanism. It coordinates with the carbonyl oxygen of the cyclic ester, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the primary hydroxyl group of our linker.
-
-
Propagation: Heat the mixture to 110 °C for 24 hours.
-
Self-Validation Checkpoint: Perform ¹H-NMR end-group analysis. The methylene protons (-CH₂-OH) of the linker will exhibit a distinct downfield chemical shift upon esterification, validating successful initiation and chain extension.
Advanced Applications: Rod-Coil Miktoarm Star Copolymers
A premier example of this molecule's utility is found in the precise synthesis of complex macromolecular architectures. Researchers at Hokkaido University utilized ethynyl alcohol derivatives (analogous to 3-(prop-2-yn-1-yloxy)propan-1-ol) to synthesize well-defined AB₂- and AB₃-type miktoarm star copolymers[2].
By first performing a CuAAC click reaction between an azido end-functionalized poly(n-hexyl isocyanate) (PHIC-N₃) and the alkyne linker, they generated a macroinitiator with exposed hydroxyl groups[3]. These hydroxyls were subsequently used to initiate the ROP of L-lactide or ε-caprolactone, yielding rod-coil miktoarm star copolymers with highly predictable self-assembling properties in solution[2][3].
Fig 2. Reaction pathway for miktoarm star copolymer synthesis using the linker.
References
-
Title: 3-(prop-2-yn-1-yloxy)propan-1-ol | CAS 5935-29-5 Source: American Elements URL: [Link]
-
Title: Precise synthesis of a rod-coil type miktoarm star copolymer containing poly(n-hexyl isocyanate) and aliphatic polyester Source: European Polymer Journal (via Hokkaido University Collection of Scholarly and Academic Papers) URL: [Link]
Sources
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- 5. americanelements.com [americanelements.com]
- 6. 3-(prop-2-yn-1-yloxy)propan-1-ol | 5935-29-5 [sigmaaldrich.com]
Comprehensive Spectroscopic Profiling of 3-(Prop-2-yn-1-yloxy)propan-1-ol: A Technical Guide for Click Chemistry Linkers
Executive Summary & Mechanistic Role
In modern bioconjugation and advanced polymer synthesis, heterobifunctional linkers act as the architectural backbone for modular molecular design. 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS: 5935-29-5) [1] is a highly versatile aliphatic ether characterized by two orthogonal reactive termini: a terminal alkyne and a primary hydroxyl group.
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a kinetic instrument. The propargyl moiety is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offering rapid, bioorthogonal reactivity. Conversely, the propanol arm provides a nucleophilic handle for esterification, etherification, or conversion into a leaving group (e.g., tosylation) for subsequent SN2 displacements. Understanding the precise spectroscopic signatures of this molecule is critical for researchers to validate its structural integrity before and after integration into complex macromolecular systems [2].
Spectroscopic Elucidation: Causality and Assignments
Accurate characterization of 3-(prop-2-yn-1-yloxy)propan-1-ol requires a multi-modal approach. Below is the deconstruction of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) profiles, emphasizing the physical chemistry driving these observations.
Nuclear Magnetic Resonance (NMR)
¹H NMR Causality: The ¹H NMR spectrum of this molecule is defined by distinct anisotropic and electronegativity effects. The terminal alkyne proton (≡CH) appears unusually upfield (~2.45 ppm) compared to typical alkenes. This is caused by the diamagnetic anisotropy of the carbon-carbon triple bond; the circulation of π-electrons creates a magnetic shielding cone along the bond axis. Furthermore, this proton exhibits a long-range, four-bond scalar coupling ( 4J≈2.4 Hz) with the adjacent propargyl methylene protons (-O-CH₂-C≡), splitting the signal into a distinct triplet. The propargyl methylene protons, in turn, are split into a doublet by this same interaction and are heavily deshielded (~4.15 ppm) by the combined electron-withdrawing effects of the adjacent ether oxygen and the alkyne group.
¹³C NMR Causality: In the ¹³C domain, the internal alkyne carbon (~79.5 ppm) is slightly more deshielded than the terminal alkyne carbon (~74.5 ppm). The primary alcohol carbon (-CH₂-OH) resonates at ~61.0 ppm, while the ether-adjacent carbons are pushed further downfield due to the inductive withdrawal of electron density by the oxygen heteroatom.
Fourier-Transform Infrared Spectroscopy (FTIR)
Because 3-(prop-2-yn-1-yloxy)propan-1-ol is a liquid at room temperature and possesses a hygroscopic hydroxyl group, Attenuated Total Reflectance (ATR) FTIR is the method of choice. This prevents the introduction of atmospheric moisture that occurs during KBr pellet pressing, which would artificially broaden the O-H stretch region. The spectrum is anchored by a sharp, diagnostic ≡C-H stretching vibration at 3290 cm⁻¹, which is completely distinct from the broad O-H stretch centered at 3350 cm⁻¹. The C≡C stretch at 2115 cm⁻¹ is weak due to the pseudo-symmetry of the internal dipole, but it remains a critical kinetic marker for monitoring click reactions.
Mass Spectrometry (MS)
Under standard 70 eV Electron Ionization (EI), aliphatic ethers and alcohols undergo rapid fragmentation. The molecular ion (M⁺, m/z 114) is highly unstable and typically presents with <1% relative abundance. The radical cation initially localizes on the ether oxygen, driving immediate α -cleavage. This yields the propargyl cation (m/z 39), which serves as the base peak (100% abundance) because it is highly resonance-stabilized ( HC≡C−CH2+↔+HC=C=CH2 ).
Quantitative Data Summaries
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 4.15 | Doublet (d) | 2.4 | 2H | -O-CH₂ -C≡ |
| 3.75 | Triplet (t) | 5.8 | 2H | -CH₂ -OH |
| 3.65 | Triplet (t) | 5.8 | 2H | -CH₂ -O- |
| 2.45 | Triplet (t) | 2.4 | 1H | ≡CH |
| 2.30 | Broad Singlet (br s) | - | 1H | -OH (Exchangeable) |
| 1.85 | Quintet (p) | 5.8 | 2H | -CH₂-CH₂ -CH₂- |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 79.5 | Quaternary (C) | -C≡ |
| 74.5 | Methine (CH) | ≡CH |
| 69.0 | Methylene (CH₂) | -CH₂-O- |
| 61.0 | Methylene (CH₂) | -CH₂-OH |
| 58.5 | Methylene (CH₂) | -O-CH₂-C≡ |
| 32.0 | Methylene (CH₂) | -CH₂-CH₂-CH₂- |
Table 3: Key FTIR Vibrational Modes (ATR)
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment |
| 3350 | Strong | Broad | O-H stretch (hydrogen-bonded) |
| 3290 | Strong | Sharp | ≡C-H stretch (terminal alkyne) |
| 2930, 2860 | Medium | Multiplet | C-H stretch (aliphatic) |
| 2115 | Weak | Sharp | C≡C stretch |
| 1090 | Strong | Sharp | C-O stretch (ether/alcohol) |
Experimental Protocols & Workflows
To ensure high-fidelity data and reproducible applications, the following protocols are designed as self-validating systems .
Protocol A: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of 3-(prop-2-yn-1-yloxy)propan-1-ol in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire the ¹H spectrum using a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the terminal alkyne proton.
-
Self-Validation (D₂O Shake): To unequivocally prove the assignment of the hydroxyl proton, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The broad singlet at ~2.30 ppm will disappear due to rapid H/D exchange, validating the -OH assignment.
Protocol B: CuAAC Bioconjugation (Click Chemistry)
-
Preparation: Combine the alkyne linker (1.0 eq) and an azide-functionalized biomolecule (1.0 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1 v/v).
-
Catalysis: Add freshly prepared sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
Self-Validation (Kinetic Endpoint): Monitor the reaction by taking 5 µL aliquots, drying them, and analyzing via ATR-FTIR. The reaction is deemed complete when the sharp ≡C-H stretch at 3290 cm⁻¹ and the C≡C stretch at 2115 cm⁻¹ completely disappear, confirming the consumption of the terminal alkyne.
Fig 1: Step-by-step CuAAC bioconjugation workflow utilizing the alkyne linker.
Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.
References
Solubility, Stability, and Handling of 3-(prop-2-yn-1-yloxy)propan-1-ol: A Technical Guide for Advanced Applications
Executive Summary
In the rapidly evolving fields of bioconjugation, targeted protein degradation (PROTACs), and precision polymer synthesis, bifunctional linkers are foundational. 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS 5935-29-5) is a highly versatile, short-chain aliphatic linker featuring a terminal alkyne and a primary hydroxyl group separated by an ether linkage[1]. This unique structural topology allows it to serve as a critical building block: the alkyne acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[2], while the hydroxyl group enables esterification, etherification, or functionalization into a leaving group for subsequent substitutions[3].
As a Senior Application Scientist, I have observed that while the theoretical applications of this molecule are vast, practical success in the laboratory hinges entirely on mastering its solubility dynamics and mitigating its degradation pathways. This whitepaper provides a comprehensive, field-proven guide to the physicochemical behavior, solvent compatibility, and stability protocols required to utilize 3-(prop-2-yn-1-yloxy)propan-1-ol effectively.
Physicochemical Profiling
Understanding the baseline physical properties of 3-(prop-2-yn-1-yloxy)propan-1-ol is the first step in designing robust experimental workflows. The molecule exists as a clear liquid at room temperature and possesses an amphiphilic character due to its polar head/core and hydrophobic alkyne tail[1].
Table 1: Key Physicochemical Properties
| Property | Specification / Value |
| CAS Number | 5935-29-5 |
| IUPAC Name | 3-(prop-2-ynoxy)propan-1-ol |
| Chemical Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Boiling Point | 197.26 °C at 760 mmHg |
| Density | 0.991 g/cm³ |
| Appearance | Liquid |
| Recommended Storage | +4 °C (Protect from light and oxygen) |
| Hazards | H315, H319, H335 (Irritant) |
Data sourced from American Elements material specifications[1].
Solubility Dynamics & Solvent Compatibility
The solubility profile of 3-(prop-2-yn-1-yloxy)propan-1-ol is dictated by its hydrogen-bonding capabilities and its hydrocarbon backbone.
-
Aqueous Solubility: The terminal primary alcohol (-OH) acts as both a strong hydrogen bond donor and acceptor, while the central ether oxygen acts as an additional hydrogen bond acceptor. This renders the molecule highly miscible in water and aqueous buffers. However, at high concentrations, the hydrophobic propargyl group can induce micellar-like aggregation or phase separation.
-
Organic Solvent Compatibility: The molecule exhibits exceptional solubility in polar aprotic solvents (DMSO, DMF, THF) and halogenated solvents (Dichloromethane, Chloroform).
-
Causality in Solvent Selection: When preparing stock solutions for biological assays, DMSO is the gold standard due to its inertness toward the alkyne and its ability to penetrate cell membranes. However, for synthetic polymer applications[3] or small-molecule CuAAC[2], THF or DCM are preferred. THF solvates the intermediate copper-acetylide complexes efficiently, preventing premature precipitation during click reactions.
Stability & Degradation Pathways
The structural features that make 3-(prop-2-yn-1-yloxy)propan-1-ol useful also introduce specific vulnerabilities.
-
Ether Auto-Oxidation: The most critical degradation pathway is the formation of explosive and reactive hydroperoxides at the carbon atoms adjacent to the ether oxygen. This radical-mediated auto-oxidation is accelerated by light, heat, and atmospheric oxygen.
-
Alkyne Reactivity: While terminal alkynes are generally stable under ambient conditions, prolonged exposure to strong bases can cause isomerization to internal alkynes (allenes), destroying their utility for click chemistry.
-
Hydroxyl Oxidation: Trace transition metals combined with atmospheric oxygen can slowly oxidize the primary alcohol to an aldehyde or carboxylic acid.
To ensure experimental reproducibility, the reagent must be stored at +4 °C under an inert atmosphere (Argon or Nitrogen)[1].
Fig 1: Reactivity and degradation pathways of 3-(prop-2-yn-1-yloxy)propan-1-ol.
Self-Validating Experimental Protocols
To guarantee scientific integrity, protocols must be self-validating. The following workflows integrate quality control directly into the preparation and application phases.
Protocol 1: Preparation and Validation of Anhydrous Stock Solutions
Objective: Create a stable 1M stock solution in DMSO while preventing moisture uptake and oxidation.
-
Purge: Sparg anhydrous DMSO with Argon for 15 minutes to displace dissolved oxygen.
-
Equilibrate: Allow the sealed bottle of 3-(prop-2-yn-1-yloxy)propan-1-ol to reach room temperature before opening to prevent atmospheric condensation.
-
Formulate: In a glovebox or under a continuous Argon stream, dilute 1.14 g (approx. 1.15 mL based on 0.991 g/cm³ density) of the reagent into 8.85 mL of the purged DMSO to yield a 1M solution.
-
Validate: Perform a quick ¹H-NMR (in DMSO-d₆). Confirm the terminal alkyne proton (~3.4 ppm) and the primary hydroxyl proton (~4.5 ppm, triplet) are intact and integrate correctly against the backbone methylene protons[2].
-
Store: Aliquot into amber glass vials, blanket with Argon, seal with PTFE-lined caps, and store at -20 °C for long-term stability or +4 °C for immediate use.
Protocol 2: Peroxide Screening and Remediation
Objective: Ensure the ether linkage has not degraded into reactive peroxides prior to sensitive catalytic reactions.
-
Screening: Dip a commercially available Potassium Iodide (KI) starch indicator strip into the neat liquid or concentrated stock. A color change to dark blue/black indicates the presence of peroxides.
-
Remediation (If Positive): Pass the neat liquid through a short column of activated basic alumina (Brockmann Grade I). The alumina will selectively bind the polar hydroperoxides.
-
Re-validation: Re-test the eluent with a fresh KI-starch strip. Proceed only when the test is strictly negative.
Protocol 3: Application in CuAAC (Click Chemistry)
Objective: Conjugate the linker to an azide-functionalized payload.
-
Setup: Combine the azide-partner (1.0 eq) and 3-(prop-2-yn-1-yloxy)propan-1-ol (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Generation: Prepare a fresh solution of Sodium Ascorbate (0.5 eq) in water. Add this to the reaction mixture, followed immediately by Copper(II) Sulfate pentahydrate (0.1 eq). Causality: The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing the rapid disproportionation that occurs if Cu(I) salts are used directly.
-
Reaction: Stir at room temperature for 2-4 hours. The formation of the 1,4-disubstituted triazole ring can be monitored by LC-MS or TLC[3].
Fig 2: Self-validating workflow for reagent preparation, quality control, and storage.
Conclusion
The successful integration of 3-(prop-2-yn-1-yloxy)propan-1-ol into advanced drug development and materials science workflows requires strict adherence to physicochemical principles. By respecting its solubility limits, proactively monitoring for ether auto-oxidation, and utilizing self-validating preparation protocols, researchers can ensure high-fidelity synthesis and reproducible experimental outcomes.
References
-
Electronic Supporting Information - Rsc.org Source: Royal Society of Chemistry (RSC) URL:[Link][2]
-
Precise synthesis of a rod-coil type miktoarm star copolymer containing poly(n-hexyl isocyanate) and aliphatic polyester A Source: Hokkaido University (huscap) URL:[Link][3]
-
5935-29-5 | AMERICAN ELEMENTS® Source: American Elements URL:[Link][1]
Sources
The Strategic Utility of Propargyl Ethers in Advanced Organic Synthesis: A Comprehensive Technical Review
Executive Summary
Propargyl ethers are critical linchpins in modern synthetic chemistry, offering a unique balance of stability and reactivity. This whitepaper provides an in-depth mechanistic and practical analysis of propargyl ether transformations, focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Gold(I)-catalyzed cycloisomerizations, and thermal Claisen rearrangements. Designed for researchers and drug development professionals, this guide synthesizes theoretical kinetics with field-proven experimental protocols.
The Propargyl Ether Motif: Electronic and Steric Profile
Propargyl ethers (R–O–CH₂–C≡CH) feature an oxygen atom adjacent to a propargylic carbon, which significantly alters the electron density and reactivity of the terminal alkyne compared to simple alkyl alkynes. This motif is highly versatile, acting as a robust building block for bioconjugation, complex heterocycle synthesis, and advanced polymer networks 1. Recent advances have demonstrated their utility in iron-mediated propargylic C–H etherification, allowing for the rapid assembly of highly functionalized propargyl ethers from unactivated alkynes and alcohols via an organometallic umpolung approach [[2]](). Furthermore, propargyl ethers derived from bio-based hydroxycinnamic acids are being explored for fire-resistant thermosetting resins, capitalizing on their ability to form highly cross-linked networks upon curing 3.
Core Synthetic Transformations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the realm of "click" chemistry, propargyl ethers exhibit exceptional reactivity, comparable to propargyl alcohols, but with superior solubility in diverse organic media 4. The ether oxygen can engage in weak transient coordination with the Cu(I) catalytic center, stabilizing the intermediate copper acetylide and accelerating the cycloaddition with azides to form 1,4-disubstituted 1,2,3-triazoles 4. This efficiency makes them indispensable in polymer science and bioconjugation 5.
Caption: CuAAC experimental workflow and mechanistic logic for propargyl ethers.
Gold(I)-Catalyzed Cycloisomerization
Gold(I) complexes are highly carbophilic and selectively activate the alkyne π-system of propargyl ethers. A prominent application is the conversion of o-propargyl ether acetals into fused catechol ethers (1,2-dialkoxynaphthalenes) 6. The reaction is initiated by alkyne activation, triggering the nucleophilic addition of the acetal oxygen to form an equilibrating mixture of oxonium ions. This is followed by a kinetically self-sorted, highly exothermic cyclization and chemoselective aromatization via 1,4-elimination of methanol 6.
Theoretical density functional theory (DFT) studies on the cycloisomerization of phenyl propargyl ethers reveal that the 6-endo pathway (yielding 2H-chromene) is kinetically favored with an energy barrier of 20.50 kcal/mol, significantly lower than the 5-exo pathway (25.81 kcal/mol) 7.
Caption: Gold(I)-catalyzed cycloisomerization pathway of o-propargyl ether acetals.
Propargyl Claisen Rearrangement
The thermal [3,3]-sigmatropic rearrangement of aryl propargyl ethers is a classical yet continually evolving protocol for synthesizing allenes, benzopyrans, and benzofurans [[8]](). The reaction cascade begins with a rate-determining [3,3]-sigmatropic shift (activation energy ΔG‡ ≈ 38.4 kcal/mol) to yield an allenyl cyclohexadienone intermediate [[9]](). If the ortho-position is unsubstituted, this intermediate undergoes rapid enolization (tautomerization) followed by a 1,5-hydrogen shift and electrocyclization to form the stable benzopyran core [[10]]().
Caption: Thermal Claisen rearrangement cascade of aryl propargyl ethers.
Quantitative Data & Comparative Analysis
To guide synthetic planning, the following table summarizes the thermodynamic and operational parameters of the three core propargyl ether transformations discussed above.
| Transformation | Catalyst / Reagents | Typical Temp. | Activation Energy (ΔG‡) | Primary Product Scaffold | Key Mechanistic Feature |
| CuAAC (Click) | CuSO₄, Na-Ascorbate | 20–40 °C | < 15 kcal/mol | 1,2,3-Triazoles | Stepwise formation of Cu(I)-acetylide; highly modular. |
| Gold(I) Cycloisomerization | Au(I) complexes (e.g., JohnPhosAuNCMe) | 20–60 °C | ~20.50 kcal/mol | Fused Catechol Ethers, Chromenes | 6-endo-dig cyclization favored over 5-exo; carbophilic π-activation. |
| Claisen Rearrangement | None (Thermal) | 150–200 °C | ~38.4 kcal/mol | Benzopyrans, Allenes | [3,3]-sigmatropic shift followed by rapid electrocyclization. |
Experimental Protocols: Self-Validating Systems
Protocol A: General Small Molecule Synthesis via CuAAC [[5]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl9IpFs85FOsP476yoOP0DqdtZRPof_gBuBNP4t7yz_CyRs7is5jJZ-ULaru65mC0FHazYT5p7bpaFfylF9HT1UB0VTHOwKupffWs76huF2pX6uyiHmghjOE5CXBILrCm6083W8r9Um366eHWf--QAJ7pkDAgfQJHLHGTdBN5gZWs-FqtyjYt-HtQqzmx44fhkkmGz6bZ2TH8S45Gr4BB-1HY_bIIxrtm0qqNao78SlTvPNOv2XyMBAOqjPhXEZTLA)
Causality & Logic: This protocol leverages in situ reduction of Cu(II) to Cu(I) to prevent the accumulation of inactive copper species. Degassing is critical to prevent the oxidative homocoupling of the propargyl ether (Glaser coupling), ensuring the catalytic cycle proceeds exclusively toward the azide.
-
Preparation: Dissolve the propargyl ether (1.0 eq) and azide-functionalized substrate (1.0–1.2 eq) in a suitable degassed solvent mixture (e.g., t-BuOH/H₂O 1:1, 0.1 M).
-
Degassing: Bubble the solution with Argon or Nitrogen for 15–30 minutes to displace dissolved oxygen.
-
Catalyst Assembly: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
Initiation: Add CuSO₄·5H₂O (0.05 eq) to the reaction mixture, immediately followed by the sodium ascorbate solution. The solution should turn from blue to pale yellow/colorless, indicating the formation of the active Cu(I) species.
-
Incubation: Stir at room temperature for 1–4 hours. Monitor via LC-MS or TLC.
-
Validation & Workup: Dilute with water and extract with dichloromethane. Self-Validation: The absence of alkyne homodimers in the crude NMR validates the efficacy of the degassing and reduction steps.
Protocol B: Gold(I)-Catalyzed Synthesis of Fused Catechol Ethers [[6]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFadwjNuIXlwFwQA3f2ES2OcWqAbodiBaQtOvnHKE4gDJUcCih8yagWFw05S9gKmjg_X2quSL16MY3536WcKmrkDaMPHK6o3L8aQ3cPQ6YOwla7NKY0gbDzotvv2y9OCxdmBWiN1D-cHzwpTu0K1Mw=)
Causality & Logic: Operating at room temperature ensures that the highly reactive oxonium ion intermediate undergoes the desired self-sorted cyclization rather than non-specific thermal degradation.
-
Preparation: Dissolve the o-propargyl ether acetal substrate in anhydrous dichloromethane to achieve a 0.1 M concentration.
-
Catalyst Addition: Add 5 mol% of a cationic Gold(I) catalyst (e.g., JohnPhosAu(NCMe)SbF₆) under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature. Self-Validation: The reaction is highly exothermic; the self-sorting cyclization acts as the thermodynamic sink, driving the equilibrium entirely to the fused product.
-
Monitoring: Track the disappearance of the starting material via TLC (typically complete within 1–2 hours).
-
Isolation: Pass the crude mixture through a small silica plug to remove the gold catalyst, eluting with ethyl acetate. Concentrate under reduced pressure to yield the 1,2-dialkoxynaphthalene derivative.
References
-
Computational Study on Cycloisomerization/Oxidative Dimerization of Aryl Propargyl Ethers Catalyzed by Gold Nanoclusters: Mechanism and Selectivity. Organometallics - ACS Publications.7
-
The Propargyl Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery and Bioconjugation. Benchchem.4
-
Propargyl Claisen rearrangement: allene synthesis and beyond. PubMed.8
-
Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Organic & Biomolecular Chemistry (RSC Publishing).9
-
Fused Catechol Ethers from Gold(I)-Catalyzed Intramolecular Reaction of Propargyl Ethers with Acetals. Organic Letters - ACS Publications.6
-
Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. NSF PAR.10
-
'Click' Chemistry in Polymer and Material Science: An Update. ResearchGate.5
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.1
-
An Organometallic Umpolung Approach for Iron-Mediated Propargylic C–H Etherification. NIH.2
-
Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. RSC.3
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- 1. mdpi.com [mdpi.com]
- 2. An Organometallic Umpolung Approach for Iron-Mediated Propargylic C–H Etherification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00610K [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Propargyl Claisen rearrangement: allene synthesis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
Harnessing Terminal Alkynes in Chemical Biology: A Technical Guide to Bioorthogonal Profiling and Metabolic Labeling
Abstract The integration of terminal alkynes into chemical biology has fundamentally transformed our ability to interrogate complex biological systems. As a Senior Application Scientist, I have observed firsthand how the terminal alkyne—a small, biologically inert, and highly stable functional group—solves the critical problem of steric hindrance in molecular tagging. This whitepaper provides an in-depth mechanistic analysis and field-validated protocols for utilizing terminal alkynes in Activity-Based Protein Profiling (ABPP) and metabolic labeling, driven by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Mechanistic Advantage of the Terminal Alkyne
In the realm of chemical biology, the observer effect is a constant hurdle: the act of tagging a biomolecule often alters its native function. Historically, attaching bulky fluorophores or biotin tags directly to small molecule probes or metabolic precursors severely restricted cell permeability and disrupted native enzyme-substrate thermodynamics[1].
The terminal alkyne circumvents this limitation. Comprising just two carbon atoms and a single hydrogen, it is sterically comparable to a methyl group. This minimal footprint allows alkyne-functionalized probes to freely cross cellular membranes and bind their targets in live cells without altering the biological microenvironment[1]. Furthermore, the alkyne is entirely bioorthogonal; it remains inert amidst the highly reactive nucleophiles (thiols, amines) present in the cellular milieu until it is selectively reacted with an azide via CuAAC[2].
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy used to determine the functional state of enzymes directly in complex proteomes, rather than merely measuring their abundance[3].
The Causality of Two-Step ABPP
Traditional one-step ABPP uses probes pre-conjugated to reporter tags. However, because these bulky reporters impede cell permeability, researchers are forced to homogenize tissues before labeling. This cell lysis destroys the native cellular environment and can artificially activate or deactivate enzymes[1].
Two-step ABPP solves this by utilizing an alkyne-bearing activity-based probe (ABP). The small alkyne probe is incubated with live cells, covalently trapping the active site of target enzymes in their native physiological state. Following cell lysis, a biotin-azide or fluorophore-azide is appended via CuAAC (Click Chemistry) for downstream enrichment and LC-MS/MS analysis[1][4].
Fig 1. Two-step Activity-Based Protein Profiling (ABPP) workflow using terminal alkyne probes.
Protocol 1: In Situ ABPP Labeling and Enrichment
This protocol is optimized for self-validation, ensuring that unreacted probe does not cause false positives during enrichment.
Step 1: Live Cell Labeling
-
Culture cells to 80% confluency. Add the alkyne-functionalized ABP directly to the culture media (typical final concentration: 1–10 µM)[5].
-
Incubate for 30–60 minutes at 37°C to allow covalent binding to active enzymes.
-
Wash cells 3x with cold PBS to remove unbound probe.
Step 2: Lysis and Normalization
-
Lyse cells using a non-denaturing buffer (e.g., PBS + 0.1% Triton X-100) and sonicate on ice.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.
-
Critical: Quantify protein concentration via BCA assay and normalize all samples to 1–2 mg/mL to ensure stoichiometric consistency in the click reaction[5].
Step 3: CuAAC Click Reaction
-
To 1 mL of normalized proteome, sequentially add:
-
100 µM Azide-Biotin (e.g., Dde Biotin-PEG4-Azide for cleavable enrichment)[5].
-
1 mM THPTA (Ligand).
-
1 mM CuSO4.
-
2 mM Sodium Ascorbate (Must be prepared fresh).
-
-
Vortex gently and incubate for 1 hour at room temperature in the dark[5].
-
Precipitate proteins using methanol/chloroform to remove excess unreacted Azide-Biotin, preventing competitive binding to streptavidin later[1].
Step 4: Enrichment and Cleavage
-
Resuspend the protein pellet in 1% SDS/PBS and incubate with washed Streptavidin magnetic beads for 2 hours at room temperature[5].
-
Wash beads stringently (1% SDS, followed by 4M Urea, then PBS).
-
If using a cleavable linker (e.g., Dde or TEV-cleavable), apply 2% hydrazine or TEV protease to elute the captured proteins for LC-MS/MS[3][5].
Metabolic Labeling of Cellular Macromolecules
Beyond synthetic probes, terminal alkynes can be incorporated into the fundamental building blocks of life. By feeding cells alkyne-modified precursors, endogenous biosynthetic machinery incorporates these tags into newly synthesized DNA, RNA, proteins, and lipids[6][7].
The Causality of Alkyne Precursors over Azides
While metabolic labeling can be performed with both azides and alkynes, terminal alkynes are generally preferred as the metabolic precursor. Why? Because terminal alkynes exhibit a lower steric profile, making them better substrates for native polymerases and ribosomes compared to azides[8]. Furthermore, reacting an intracellular alkyne with an excess of fluorophore-azide yields significantly lower background fluorescence than the reverse orientation[9].
Table 1: Quantitative Comparison of Terminal Alkyne Metabolic Reporters
| Target Macromolecule | Alkyne Reporter | Native Precursor Replaced | Cellular Process Monitored | Typical Incubation Time |
| DNA | EdU (5-ethynyl-2'-deoxyuridine) | Thymidine | DNA Replication / S-Phase | 1 - 4 hours |
| RNA | EU (5-ethynyl uridine) | Uridine | Global Transcription | 1 - 4 hours |
| Protein | HPG (Homopropargylglycine) | Methionine | De novo Protein Synthesis | 30 min - 4 hours |
| Lipids | C15Alk (Alkyne-farnesyl) | Farnesyl pyrophosphate | Protein Prenylation | 12 - 24 hours |
(Data synthesized from[6][9][10])
Fig 2. Metabolic labeling of cellular macromolecules via terminal alkyne precursors and CuAAC.
Optimizing the CuAAC Reaction for Biological Integrity
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the engine that drives alkyne applications. However, the requirement for copper presents a biological challenge.
The Causality of Ligand-Accelerated Catalysis
To catalyze the reaction, copper must be in the Cu(I) oxidation state. This is achieved by adding Sodium Ascorbate to reduce Cu(II) to Cu(I)[11]. However, in aqueous, oxygenated environments, Cu(I) reacts with O2 to generate Reactive Oxygen Species (ROS), which rapidly degrade proteins and cleave nucleic acids.
To solve this, we employ accelerating ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[2][11]. THPTA serves a dual causality:
-
Kinetic Acceleration: It coordinates the Cu(I) ion, lowering the activation energy of the cycloaddition and drastically speeding up the reaction[11].
-
Biological Protection: It acts as a sacrificial reductant, intercepting ROS before they can oxidize histidine residues or fragment DNA[11].
Protocol 2: Optimized CuAAC Bioconjugation for Sensitive Biomolecules
This protocol ensures maximum click efficiency while preserving biomolecule integrity.
Step 1: Reagent Preparation
-
Prepare a 100 mM stock of Sodium Ascorbate in molecular biology grade water. Crucial: This must be prepared immediately before use. Oxidized ascorbate will kill the catalyst and promote alkyne-alkyne (Glaser) cross-coupling[11].
-
Prepare 50 mM CuSO4 and 100 mM THPTA in water.
Step 2: Catalyst Pre-complexation
-
In a separate microcentrifuge tube, mix THPTA and CuSO4 at a 5:1 molar ratio (e.g., 50 µL of 100 mM THPTA + 10 µL of 50 mM CuSO4)[11].
-
Incubate for 5 minutes. This pre-complexation prevents free Cu(II) from inducing precipitation or non-specific binding when added to the protein mixture.
Step 3: Reaction Assembly
-
To your biological sample containing the alkyne-tagged molecules, add the Azide-reporter (10–100 µM final).
-
Add the pre-complexed THPTA/CuSO4 mixture (final Cu concentration: 1 mM)[5].
-
Initiate the reaction by adding fresh Sodium Ascorbate (final concentration: 2–5 mM)[5][11].
-
Cap the tube tightly to minimize oxygen exposure and incubate for 1 hour at room temperature[11].
Conclusion and Future Perspectives
Terminal alkynes have evolved from simple synthetic handles into indispensable tools for modern chemical biology. Their minimal steric footprint allows researchers to probe the reactive proteome in its native state via ABPP, while their bioorthogonality enables the precise tracking of metabolic fluxes in living systems. As the field advances toward in vivo applications, the development of copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, though the terminal alkyne/CuAAC pairing remains the gold standard for in vitro and lysate-based chemoproteomics due to its unmatched kinetic speed and quantitative yields[2][8][12].
References
-
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. nih.gov. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. acs.org. [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. researchgate.net. [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. jenabioscience.com. [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. mdpi.com. [Link]
-
Overall workflow of the activity-based protein profiling approach. researchgate.net. [Link]
-
Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. nih.gov. [Link]
-
Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. nih.gov. [Link]
-
CLICK-labeling of cellular metabolites. jenabioscience.com. [Link]
-
De novo biosynthesis of terminal alkyne-labeled natural products. escholarship.org. [Link]
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- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
discovery and history of propargyl-functionalized linkers
The Architecture of Bioorthogonality: A Technical Whitepaper on the Discovery, Evolution, and Application of Propargyl-Functionalized Linkers
As a Senior Application Scientist navigating the complexities of modern drug development, I have observed that the success of a bioconjugate—whether an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC)—often hinges entirely on the invisible architecture connecting its functional domains: the linker. Among the vast library of conjugation handles, the propargyl group stands as a historical and functional cornerstone.
This whitepaper provides an in-depth technical analysis of propargyl-functionalized linkers, tracing their historical discovery, detailing the chemical causality behind their use, and providing self-validating protocols for their application in advanced bioconjugation.
Before the turn of the millennium, bioconjugation relied heavily on the reactivity of endogenous amino acid residues. Amine-reactive linkers (e.g., NHS esters) targeting lysine, and thiol-reactive linkers (e.g., maleimides) targeting cysteine, were the industry standards. However, these methods suffered from severe limitations: NHS esters are highly prone to aqueous hydrolysis, and the sheer abundance of surface lysines on proteins inevitably results in highly heterogeneous conjugate mixtures with unpredictable pharmacokinetics[1].
The paradigm shifted fundamentally between 2001 and 2002 with the independent discovery of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by K. Barry Sharpless and Morten Meldal[2]. This reaction became the premier benchmark of "Click Chemistry"—a philosophy demanding high-yielding, stereospecific reactions that generate minimal byproducts and proceed under mild, aqueous conditions[3].
To harness CuAAC for biomolecules, chemists required a terminal alkyne handle that was small, unreactive in biological milieus, and synthetically accessible. The propargyl group ( −CH2−C≡CH ) emerged as the perfect candidate. Meldal’s early reports demonstrated the first instance of conjugating a peptide with a monosaccharide using an alkyne-functionalized tetrapeptide and an azido-sugar via CuAAC, cementing the propargyl group's role in bioconjugation[4].
Caption: Timeline illustrating the evolution of bioconjugation from traditional coupling to click chemistry.
Structural Evolution: The Integration of Polyethylene Glycol (PEG)
While the propargyl group provided the reactive handle, early click chemistry applications often yielded highly hydrophobic conjugates that aggregated in aqueous buffers. To resolve this, structural chemists began spacing the propargyl group away from the payload using Polyethylene Glycol (PEG) chains.
PEGylation of the propargyl handle achieves three critical mechanistic goals:
-
Solubility Enhancement: The hydrophilic oxygen backbone of PEG mitigates the hydrophobicity of complex payloads (like cytotoxins or PROTAC ligands)[5].
-
Steric Relief: By extending the terminal alkyne away from the bulky core of the molecule, the PEG spacer drastically reduces steric hindrance during the CuAAC transition state, accelerating reaction kinetics[5].
-
Multifunctionality: Heterobifunctional linkers, such as Propargyl-PEG1-NHS ester, allow for orthogonal, two-step conjugations. The NHS ester can first react with a primary amine, leaving the propargyl group exposed for a subsequent, highly specific click reaction with an azide-bearing target[6].
Quantitative Data & Comparative Linker Dynamics
The length and functionalization of the propargyl-PEG linker must be carefully matched to the therapeutic application. Table 1 summarizes the operational parameters of industry-standard linkers.
| Linker Architecture | Spacer Length | Reactive Moieties | Primary Application | Reaction Kinetics |
| Propargyl-PEG1-NHS | Short (1 PEG unit) | Alkyne, NHS Ester | ADCs requiring rigid, precise spacing[6] | Fast (Cu-dependent) |
| Propargyl-PEG7-OH | Medium (7 PEG units) | Alkyne, Hydroxyl | PROTACs, improving target protein degradation[5] | Fast (Cu-dependent) |
| Bis-Propargyl-PEG13 | Long (13 PEG units) | Dual Alkynes | Homobifunctional cross-linking of azides[7] | Moderate (Cu-dependent) |
| DBCO-PEG | Variable | Strained Alkyne | In vivo bioconjugation (SPAAC)[8] | Very Fast (Copper-free) |
Table 1: Comparative analysis of modern bioconjugation linkers based on spacer length and reactivity.
Self-Validating Protocol: CuAAC Bioconjugation using Propargyl-PEG7
As an application scientist, I stress that a protocol is only as good as its built-in controls. The following workflow details the conjugation of an azide-functionalized target protein to a small-molecule payload utilizing a Propargyl-PEG7 linker[5].
Mechanistic Rationale: Copper(I) is the active catalytic species in CuAAC, but it is highly unstable and rapidly oxidizes to inactive Copper(II) in the presence of oxygen. Furthermore, free Copper(I) generates Reactive Oxygen Species (ROS) that can degrade sensitive proteins. Therefore, we utilize THPTA (a water-soluble ligand) to coordinate and stabilize Cu(I), and Sodium Ascorbate as an in situ reducing agent to continuously regenerate the active catalyst from a stable CuSO₄ stock[5],[7].
Step-by-Step Methodology
1. Preparation of Stock Solutions (Degassed)
-
Action: Prepare 10 mM Propargyl-PEG7-payload in DMSO. Prepare 100 mM CuSO₄ and 200 mM THPTA in highly purified, degassed water[5].
-
Causality: Degassing the aqueous solvent (via argon sparging) minimizes dissolved oxygen, preventing the premature oxidation of the Cu(I) catalyst and reducing ROS-mediated protein damage.
2. Catalyst Premix Complexation
-
Action: In a microcentrifuge tube, mix 1 part CuSO₄ (100 mM) with 2 parts THPTA (200 mM). Incubate at room temperature for 5 minutes[7].
-
Causality: Pre-complexing the copper with the THPTA ligand before adding the reducing agent ensures that no uncoordinated Cu(I) is generated, strictly protecting the structural integrity of the target protein.
3. Reaction Assembly & Initiation
-
Action: To 1 mL of PBS (pH 7.4) containing the azide-protein (1 mg/mL), add 5 molar equivalents of the Propargyl-PEG7-payload. Add the CuSO₄/THPTA premix to achieve a final copper concentration of 1 mM.
-
Action: Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM[7].
-
Self-Validating Control: Run a parallel reaction omitting the Sodium Ascorbate. Without the reducing agent, Cu(II) cannot convert to Cu(I), and the reaction must yield 0% conjugate. This proves the conjugation is strictly CuAAC-mediated and not a result of non-specific hydrophobic aggregation.
4. Reaction Monitoring and Purification
-
Action: Incubate for 1-2 hours at room temperature under argon. Monitor via LC-MS or SDS-PAGE. The formation of the 1,4-disubstituted triazole linkage is irreversible and highly stable[7],[3].
Caption: Step-by-step workflow of a CuAAC bioconjugation using a propargyl-PEG linker.
Advanced Trajectories: Fluorogenic Probes and Beyond
While the standard propargyl-PEG linker remains a workhorse, the field is rapidly evolving. Recent innovations have introduced fluorogenic linkers that combine a propargyl group with a coumarin core and a maleimide moiety. In these systems, the maleimide quenches the coumarin's fluorescence; however, upon site-specific conjugation to a target protein, the fluorescence is restored, allowing researchers to monitor the bioconjugation event in situ in real-time[9].
Furthermore, for in vivo applications where copper toxicity is a limiting factor, the industry is transitioning toward Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). By replacing the linear propargyl group with a strained cyclooctyne (e.g., DBCO), the activation energy required for the cycloaddition is lowered by ring strain, allowing the reaction to proceed rapidly without a metal catalyst[8].
Ultimately, the discovery of the propargyl linker and its integration into click chemistry fundamentally democratized bioconjugation. By understanding the chemical causality of these linkers, drug developers can continue to engineer therapeutics with unprecedented precision.
References
-
National Institutes of Health (NIH). "Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation." PMC. Available at:[Link]
-
American Chemical Society (ACS). "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids." Chemical Reviews. Available at:[Link]
-
American Chemical Society (ACS). "“Click”-Inspired Chemistry in Macromolecular Science: Matching Recent Progress and User Expectations." Macromolecules. Available at: [Link]
-
Frontiers. "Glycoconjugations of Biomolecules by Chemical Methods." Frontiers in Chemistry. Available at: [Link]
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safety and handling precautions for 3-(prop-2-yn-1-yloxy)propan-1-ol
Title: Safe Handling, Reactivity Profile, and Application Protocols for 3-(prop-2-yn-1-yloxy)propan-1-ol in Drug Development
Abstract In modern drug development and bioconjugation, 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS: 5935-29-5) serves as a critical bifunctional linker. Featuring both a primary hydroxyl group for esterification/etherification and a terminal alkyne for bioorthogonal click chemistry, this reagent is indispensable for synthesizing antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs). However, its structural motifs—an ether linkage and a terminal alkyne—introduce significant safety liabilities. This whitepaper provides an in-depth mechanistic analysis of these hazards and establishes self-validating protocols for the safe handling, storage, and application of this reagent in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.
Chemical Profile and Quantitative Data
Understanding the baseline physical and hazard properties of 3-(prop-2-yn-1-yloxy)propan-1-ol is the first step in designing a safe experimental environment. The compound is a combustible liquid that acts as a mucosal, skin, and eye irritant[1].
Table 1: Physical Properties and Hazard Profile
| Property | Value |
| IUPAC Name | 3-(prop-2-yn-1-yloxy)propan-1-ol |
| CAS Number | 5935-29-5 |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol [1] |
| Boiling Point | 197.26 °C at 760 mmHg[1] |
| Density | 0.991 g/cm³[1] |
| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2] |
| Storage Temperature | +4 °C (Requires Inert Atmosphere)[1] |
Mechanistic Safety Analysis: The Dual-Hazard Nature
As a Senior Application Scientist, it is crucial to understand why a chemical is hazardous rather than simply memorizing safety data sheets. The risk profile of 3-(prop-2-yn-1-yloxy)propan-1-ol is driven by two distinct functional groups:
Ether Autoxidation and Peroxide Formation
Ethers undergo slow, spontaneous autoxidation in the presence of atmospheric molecular oxygen to form explosive hydroperoxides and dialkyl peroxides[3]. This occurs via a free-radical chain mechanism:
-
Initiation: An initiator (often driven by UV light or ambient heat) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the alpha-carbon), forming a highly reactive carbon radical[3].
-
Propagation: The carbon radical couples with molecular oxygen to form a hydroperoxy radical. This radical then abstracts a hydrogen atom from another ether molecule, generating a hydroperoxide and a new carbon radical, thus propagating the chain[3].
-
Concentration Risk: Under normal storage conditions, these peroxides accumulate. If the solvent is concentrated via evaporation or distillation, the shock-sensitive peroxide crystals can violently detonate when subjected to thermal or mechanical shock (e.g., twisting the cap of a storage bottle)[4].
Terminal Alkyne Reactivity
Terminal alkynes possess a weakly acidic acetylenic proton. In the presence of heavy metals (such as Ag, Hg) or unligated Cu(I) under dry, basic conditions, they can form metal acetylides. These organometallic polymers are highly brisant and friction-sensitive explosives. Therefore, reactions involving copper catalysis must be strictly controlled in aqueous/buffered environments with appropriate stabilizing ligands.
Self-Validating Handling and Storage Protocols
To ensure trustworthiness and laboratory safety, every handling protocol must act as a self-validating system. You must prove the reagent is safe before committing it to a reaction.
Storage Conditions
-
Temperature & Atmosphere: Store strictly at +4 °C in a dark, amber-glass container to prevent UV-driven radical initiation[1].
-
Inerting: After every use, the headspace of the container must be backfilled with Argon or dry Nitrogen to displace molecular oxygen and halt the autoxidation propagation cycle.
Pre-Use Peroxide Validation Workflow (KI-Starch Protocol)
Before initiating any bioconjugation workflow, validate the absence of peroxides using an acidified potassium iodide (KI) test[3].
-
Mechanism: Hydroperoxides will oxidize iodide ions ( I− ) to elemental iodine ( I2 ), which complexes with starch to form a dark blue/purple chromophore[3].
-
Step-by-Step Validation:
-
Extract 1 mL of the ether into a clean glass test tube.
-
Add 1 mL of freshly prepared 10% aqueous KI solution (acidified with a drop of glacial acetic acid) and shake vigorously[3].
-
Add 1 drop of 1% starch indicator solution.
-
Decision Gate: If the solution remains clear or pale yellow, the reagent is validated for use. If a dark blue/purple color develops (indicating peroxides >20 ppm), the batch must be purified by passing it through a column of activated basic alumina, or it must be chemically stabilized and disposed of as hazardous waste[4].
-
Experimental Methodology: Ligand-Accelerated CuAAC Bioconjugation
The primary application for 3-(prop-2-yn-1-yloxy)propan-1-ol is linking molecules via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanistic Rationale for Experimental Choices
The basic CuAAC process requires copper ions in the +1 oxidation state, which is most conveniently generated in situ by reducing a Cu(II) salt (like CuSO4 ) with sodium ascorbate[5]. However, in aqueous buffers containing ambient oxygen, this reduction generates Reactive Oxygen Species (ROS) that can rapidly degrade sensitive biomolecules (e.g., cleaving oligonucleotide backbones or oxidizing protein residues)[5].
To prevent this, we utilize a water-soluble accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). The ligand serves a dual purpose: it stabilizes the Cu(I) oxidation state to accelerate the cycloaddition, and it acts as a sacrificial reductant, intercepting ROS to protect the biomolecule[5].
Step-by-Step CuAAC Protocol
-
Biomolecule Preparation: Dissolve the azide-functionalized biomolecule in 100 mM sodium phosphate buffer (pH 7.0). Add 3-(prop-2-yn-1-yloxy)propan-1-ol to achieve a final alkyne concentration of 1 mM.
-
Catalyst Complexation: In a separate Eppendorf tube, prepare a premixed solution of 20 mM CuSO4 and 50 mM THPTA ligand[5]. Causality: Premixing ensures that free, unligated Cu(II) does not interact non-specifically with the biomolecule prior to reduction.
-
Initiation: Add the Cu/THPTA complex to the reaction mixture to a final copper concentration of 100 µM.
-
Reduction: Add freshly prepared sodium ascorbate (final concentration 5 mM) to reduce Cu(II) to Cu(I) and initiate the catalytic cycle[5]. Close the tube to prevent further oxygen diffusion and mix on a slow rotisserie for 1 hour at room temperature[5].
-
Quenching & Validation: Quench the reaction by adding 1 mM EDTA to chelate the copper ions. Validate the success of the bioconjugation via LC-MS or by running a parallel fluorogenic click assay control[5].
Workflow Visualization
The following diagram maps the logical relationship between safety validation, purification, and the experimental CuAAC workflow.
Fig 1: Safety validation and CuAAC experimental workflow for propargyl ethers.
Emergency Response and Waste Disposal
-
Spill Management: In the event of a spill, immediately eliminate all ignition sources. Absorb the liquid using an inert, non-combustible material (e.g., vermiculite or sand). Never allow the absorbed material to dry out if peroxide formation is suspected, as friction can cause detonation[4].
-
Disposal: Dispose of the reagent and all reaction flow-throughs as halogen-free organic waste. Never distill this solvent to dryness[4]. If a storage bottle is found with visible crystalline precipitate around the cap, do not touch or attempt to open it; evacuate the area and contact explosive ordnance disposal (EOD) or specialized hazardous materials teams immediately[4].
References[1] American Elements. "3-(prop-2-yn-1-yloxy)propan-1-ol | CAS 5935-29-5 | AMERICAN ELEMENTS ®". American Elements.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0ltxXis-53O2qsLdCIn16yRDRBqjB__gBZCSpN5--LuU7Tl1YvCm6lmLDT7yK7g2L_KD4wT8r6NAiV91DGU_9ZeKBhpKKJrqwAgTE2_LwPksY4xD2l1GCQJ9qG7VaUDDZwcgzteXd6po=[2] Sigma-Aldrich. "3-(prop-2-yn-1-yloxy)propan-1-ol | 5935-29-5 - Sigma-Aldrich". Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV_FqvD5OunBgHK6csy8zHSe4Q0nSNfkli1nThvaYwassmSikdOuLAcOYjfHYMdgB-3COLwauhHK5FZdHcBSA5xgeAXLVup1ICctUqow9KUqSp2a3e-Di4onCkSNl0KjfIk86n9WjXNsn0wlQbAQpBRpNFrooXbMnYcI4xt-dUBtaNd2L_Bw==[3] JoVE. "Video: Autoxidation of Ethers to Peroxides and Hydroperoxides - JoVE". Journal of Visualized Experiments.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpDrFmYjOEyB1b2KcHBybTiH0yVCmWO2j0NcDWFVSJ6lHKup2wibAGJOnN4N-yoGPZ2_VR3fKQ8Vx5YshaZjhny594PAwn-rKLsM87FrTIxBXt8yyMMU-uFRzt0r4DSPsbQeDxn0qkodFLLiBdJSm5dT8vJWNzdAlXWv7IjwN0wu5Ve2uMamimKjQ9441dRWG4eIjEr782A_NJstAD-kXaMiVZ3WQF7FVv[5] Presolski, S. I., Hong, V., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjyHD55EJItJb2AhLAePFF9TpvLBu1WiRstCo51DBS9A9uLz4IKT1iHEvD5QcdviaqqhOSIGYr1nuTA0oA-FN3gPEQYdyj7nBB-U8FBp-wAxBYGysEmIFRic9454NfDl8HIfdSmCev-CyxQw==[4] University of Louisville. "Peroxide Forming Chemicals". University of Louisville Department of Environmental Health and Safety.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiGILwEf_e-s5acxkSXQMaRxulNSLw7EpcqrewgKO3N-fJUo3TsZp8kDO3Arme5JTbe_tyIJx6Oyt0g5EXXEhmzV62TZOT0L5ttbzTPI0n6sNOofKpEO7NaqfI5E8IHl5UB_NJ_VmldT38tv51RFwlBF505z4-7NYECZDKCajLKANVNBHD9iezfmRCIRQdzgfxScjtiSxqH5nnJZ8=
Sources
- 1. americanelements.com [americanelements.com]
- 2. 3-(prop-2-yn-1-yloxy)propan-1-ol | 5935-29-5 [sigmaaldrich.com]
- 3. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 4. louisville.edu [louisville.edu]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3-(Prop-2-yn-1-yloxy)propan-1-ol as a Minimal-Footprint Scaffold in Advanced Bioconjugation Workflows
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology, Targeted Protein Degradation (PROTACs), and Oligonucleotide Synthesis
Executive Summary
In the rapidly evolving fields of targeted protein degradation (TPD) and precision bioconjugation, the selection of a linker is as critical as the selection of the functional payloads. 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS: 5935-29-5) is a highly versatile, heterobifunctional scaffold [1]. Featuring a terminal alkyne and a primary alcohol separated by a hydrophilic ether linkage (often classified as an alkyne-PEG1-alcohol), this molecule provides a highly controlled, minimal-steric-footprint bridge for complex molecular assemblies.
This application note details the mechanistic rationale for utilizing 3-(prop-2-yn-1-yloxy)propan-1-ol, provides self-validating protocols for its derivatization, and outlines its integration into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.
Mechanistic Rationale: Why This Specific Linker?
The structural architecture of 3-(prop-2-yn-1-yloxy)propan-1-ol ( HC≡C−CH2−O−CH2−CH2−CH2−OH ) dictates its utility in advanced bioconjugation:
-
Absolute Orthogonality: The terminal alkyne is bio-orthogonal, reacting exclusively with azides under CuAAC or ruthenium-catalyzed (RuAAC) conditions. Simultaneously, the primary alcohol serves as a versatile synthetic handle—it can be esterified, etherified, or converted into a phosphoramidite or leaving group (e.g., mesylate/tosylate) without interfering with the alkyne.
-
Minimal Steric Footprint & Favorable Solvation: The 5-atom spacer ( O−C−C−C−O ) is critically sized. It is long enough to prevent steric clashing between conjugated biomolecules but short enough to avoid the "entropic penalty" and hydrophobic collapse often observed with longer alkyl or high-molecular-weight PEG chains. The central ether oxygen enhances aqueous solubility, a vital parameter for maintaining the bioavailability of PROTACs and antibody-drug conjugates (ADCs).
Key Applications in Drug Development
Application A: Oligonucleotide Modification via Phosphoramidite Chemistry
To enable post-synthetic labeling of DNA or RNA, 3-(prop-2-yn-1-yloxy)propan-1-ol is converted into a phosphoramidite [2]. During solid-phase oligonucleotide synthesis, this modified monomer is coupled to the 5'-terminus. Following cleavage and deprotection, the resulting alkyne-tagged oligonucleotide can be conjugated to azide-bearing fluorophores, peptides, or PEG chains via click chemistry.
Application B: Modular PROTAC Assembly (Linkerology)
In PROTAC development, the distance and flexibility between the E3 ligase ligand and the Protein of Interest (POI) ligand dictate degradation efficiency. 3-(prop-2-yn-1-yloxy)propan-1-ol acts as a rigid, short-distance linker. The alcohol terminus is typically attached to the POI ligand via an ether or ester bond, creating an alkyne-functionalized intermediate. This intermediate is then "clicked" with a library of azide-functionalized E3 ligands, allowing for rapid, high-throughput screening of PROTAC modular assemblies.
Diagram 1: Modular logic for PROTAC assembly utilizing the bifunctional linker.
Data Presentation: Physicochemical & Reactivity Profiles
Table 1: Physicochemical Properties of 3-(prop-2-yn-1-yloxy)propan-1-ol [1]
| Property | Value | Scientific Implication |
| CAS Number | 5935-29-5 | Standardized identifier for reagent procurement. |
| Molecular Weight | 114.14 g/mol | Low molecular weight ensures minimal impact on the final conjugate's ADME properties. |
| Boiling Point | 197.26 °C (at 760 mmHg) | High thermal stability; allows for rigorous vacuum drying without compound loss. |
| Density | 0.991 g/cm³ | Near-aqueous density simplifies volumetric handling in organic solvent mixtures. |
| LogP (Estimated) | ~0.1 to 0.3 | Highly amphiphilic; partitions well in both organic synthesis solvents and aqueous buffers. |
Table 2: Comparative Linker Architectures in Bioconjugation
| Linker Type | Structure | Flexibility | Aqueous Solubility | Best Use Case |
| Alkyne-C3-OH | Alkyl chain | Rigid | Low | Hydrophobic pocket binding. |
| Alkyne-PEG1-OH | Ether-linked (Target) | Moderate | High | Short-distance PROTACs, Oligo-tags. |
| Alkyne-PEG4-OH | Long PEG chain | Highly Flexible | Very High | Surface passivation, long-range ADCs. |
Experimental Methodologies
Protocol 1: Derivatization to an Alkyne-Phosphoramidite
This protocol converts the primary alcohol into a reactive phosphoramidite for automated DNA synthesis.
Causality & Logic: The reaction utilizes 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct. Anhydrous conditions are strictly enforced because the chlorophosphoramidite is highly susceptible to hydrolysis, which would irreversibly yield an unreactive H-phosphonate.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under argon. Add 3-(prop-2-yn-1-yloxy)propan-1-ol (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Base Addition: Inject anhydrous DIPEA (2.5 eq, 25 mmol) via syringe. Stir at 0 °C in an ice bath.
-
Phosphitylation: Dropwise, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq, 12 mmol) over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Validation (In-Process): Monitor via TLC (Hexane:EtOAc 7:3 with 1% Triethylamine). The product will appear as a higher-Rf spot. Note: Triethylamine in the TLC eluent prevents degradation of the acid-sensitive phosphoramidite on the silica gel.
-
Workup: Quench with anhydrous methanol (1 mL) to neutralize unreacted chlorophosphoramidite. Wash the organic layer with saturated aqueous NaHCO3 (to maintain basicity) and brine.
-
Storage: Dry over Na2SO4 , concentrate under vacuum, and store at -20 °C under argon. Validate final purity via 31P NMR (expected peak ~148-150 ppm).
Protocol 2: CuAAC Bioconjugation to an Azide-Modified Protein
This protocol details the attachment of the alkyne-linker (or its payload-conjugated derivative) to an azide-bearing protein.
Causality & Logic: In biological systems, free Cu(I) and Cu(II) can bind non-specifically to histidine or cysteine residues, catalyzing the formation of reactive oxygen species (ROS) that degrade the protein. To prevent this, THPTA (a water-soluble accelerating ligand) is pre-complexed with CuSO4 [3]. THPTA acts as a sacrificial reductant and shields the protein. Aminoguanidine is added to scavenge reactive aldehydes formed by the oxidation of ascorbate, preventing unwanted cross-linking of lysine residues [4].
Diagram 2: CuAAC Bioconjugation Workflow utilizing THPTA for protein protection.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare fresh stock solutions in degassed, sterile water:
-
CuSO4 (20 mM)
-
THPTA ligand (50 mM)
-
Sodium ascorbate (100 mM, must be prepared immediately before use)
-
Aminoguanidine hydrochloride (100 mM)
-
-
Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix 5 µL of CuSO4 (20 mM) with 10 µL of THPTA (50 mM). Incubate for 5 minutes at room temperature. Causality: This ensures all copper is fully chelated before it ever contacts the protein.
-
Reaction Assembly: In a 1.5 mL tube, combine the following in exact order to a final volume of 500 µL (using 100 mM Sodium Phosphate buffer, pH 7.0):
-
Azide-modified protein (final concentration: 10–50 µM)
-
3-(prop-2-yn-1-yloxy)propan-1-ol derivative (final concentration: 100–250 µM; 5-10x molar excess)
-
Aminoguanidine stock (final concentration: 5 mM)
-
Pre-complexed CuSO4 /THPTA solution (final Cu concentration: 200 µM)
-
-
Initiation: Add Sodium ascorbate stock (final concentration: 5 mM) to reduce Cu(II) to the catalytically active Cu(I).
-
Incubation: Flush the tube tube with argon, seal, and mix on a slow rotator for 1–2 hours at room temperature.
-
Purification: Remove excess reagents and copper complexes using a size-exclusion desalting column (e.g., PD-10) equilibrated with the final storage buffer.
References
Application Note: Advanced Polymer Synthesis Using 3-(Prop-2-yn-1-yloxy)propan-1-ol as a Heterobifunctional Initiator
Executive Summary & Mechanistic Rationale
In the landscape of precision polymer synthesis, the architectural control of macromolecular building blocks dictates their ultimate utility in targeted drug delivery, nanomedicine, and tissue engineering. 3-(prop-2-yn-1-yloxy)propan-1-ol is a highly versatile heterobifunctional initiator that bridges two of the most robust reactions in polymer chemistry: Ring-Opening Polymerization (ROP) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.
While simpler molecules like propargyl alcohol are often used as alkyne-functionalized initiators, they suffer from severe limitations. Direct initiation from propargyl alcohol places the rigid alkyne immediately adjacent to the bulky ester backbone of the resulting polymer. This proximity induces severe steric shielding, drastically reducing the rate and yield of subsequent CuAAC conjugations.
The Causality of the Spacer: The inclusion of the ether-linked propyl spacer in 3-(prop-2-yn-1-yloxy)propan-1-ol is a kinetic necessity. By extending the terminal alkyne away from the dense polymer coil via a flexible, hydrolytically stable ether linkage, the thermodynamic barrier for the [3+2] cycloaddition is lowered. This structural design ensures near-quantitative functionalization even at high degrees of polymerization, enabling the creation of complex, bioactive polymeric scaffolds [1].
Synthetic Workflow
Figure 1: Workflow for ROP and CuAAC click conjugation using 3-(prop-2-yn-1-yloxy)propan-1-ol.
Self-Validating Experimental Protocols
As an application scientist, it is critical to view every protocol not as a sequence of steps, but as a self-validating system where each action has a defined chemical causality and a measurable checkpoint.
Protocol 1: Synthesis of α -Alkyne- ω -Hydroxyl Poly( ϵ -caprolactone) via ROP
This protocol outlines the controlled living polymerization of ϵ -caprolactone ( ϵ -CL) to yield an alkyne-terminated macromonomer.
-
Step 1: Reagent Purification. Distill ϵ -CL over calcium hydride ( CaH2 ) under reduced pressure.
-
Causality: Trace water acts as a competing initiator, generating dead polymer chains lacking the crucial alkyne end-group. Free acids can cause premature chain termination.
-
-
Step 2: Reaction Setup. In a nitrogen-filled glovebox, add 3-(prop-2-yn-1-yloxy)propan-1-ol (initiator) and purified ϵ -CL to a flame-dried Schlenk flask. Add Tin(II) 2-ethylhexanoate ( Sn(Oct)2 ) at a catalytic ratio of 1:500 relative to the monomer.
-
Causality: Sn(Oct)2 coordinates with the primary hydroxyl of the initiator, forming an active tin-alkoxide complex that facilitates the nucleophilic attack on the cyclic monomer.
-
-
Step 3: Polymerization. Seal the flask, transfer to an oil bath at 110 °C, and stir for 24 hours.
-
Self-Validation: The reaction mixture will become highly viscous. Take a 50 μ L aliquot for 1 H NMR analysis. Successful conversion is validated by the shift of the ϵ -CH 2 proton from 4.2 ppm (monomer) to 4.0 ppm (polymer). The alkyne proton must remain visible as a distinct triplet at ∼ 2.4 ppm.
-
-
Step 4: Termination & Precipitation. Cool the reaction to room temperature, dilute with anhydrous THF, and precipitate dropwise into an excess of cold methanol.
-
Causality: Methanol is a non-solvent for PCL but readily dissolves unreacted monomer and the tin catalyst, ensuring high structural purity of the recovered macromonomer.
-
-
Step 5: Drying. Filter the white precipitate and dry under vacuum at 40 °C to a constant weight.
-
Self-Validation: Size Exclusion Chromatography (SEC/GPC) must show a monomodal peak with a low dispersity ( ), confirming a controlled "living" polymerization devoid of transesterification side reactions [2].
-
Protocol 2: Modular Conjugation via CuAAC Click Chemistry
This protocol details the conjugation of the synthesized Alkyne-PCL-OH with an azide-functionalized target (e.g., Methoxy-Poly(ethylene glycol)-Azide, mPEG-N 3 ) to form an amphiphilic block copolymer.
-
Step 1: Reagent Mixing. Dissolve Alkyne-PCL-OH (1.0 eq) and mPEG-N 3 (1.2 eq) in anhydrous DMF.
-
Causality: A slight stoichiometric excess of the azide ensures the complete consumption of the alkyne-polymer. DMF is utilized because it effectively solubilizes both the highly hydrophobic PCL and the hydrophilic PEG blocks.
-
-
Step 2: Catalyst Ligand Addition. Add PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (2.0 eq) and degas the solution via three rigorous freeze-pump-thaw cycles.
-
Causality: PMDETA acts as a stabilizing ligand for the copper catalyst. Oxygen must be entirely evacuated because it rapidly oxidizes the active Cu(I) species to inactive Cu(II), which would immediately halt the catalytic cycle.
-
-
Step 3: Reaction Initiation. Under a positive nitrogen flow, add CuBr (1.0 eq). The solution will transition to a light green/blue hue. Stir at room temperature for 24 hours.
-
Self-Validation: Monitor the reaction progress via FTIR spectroscopy. The absolute disappearance of the strong azide stretching band at ∼ 2100 cm −1 serves as an internal validation that the[3+2] cycloaddition is complete [3].
-
-
Step 4: Purification. Dilute the mixture with THF and pass it through a short column of neutral alumina.
-
Causality: Alumina quantitatively traps the copper catalyst. Removing heavy metal contamination is an absolute requirement for polymers intended for biological or in vivo applications.
-
-
Step 5: Recovery. Precipitate the eluent into cold diethyl ether, filter, and dry.
-
Self-Validation: GPC analysis will show a definitive shift to a higher molecular weight (shorter retention time) compared to the starting Alkyne-PCL-OH, with the absence of a bimodal distribution, proving successful block copolymer formation.
-
Quantitative Data Summary
The table below summarizes the theoretical versus experimental molecular weights and the resulting click coupling efficiencies for poly( ϵ -caprolactone) initiated by 3-(prop-2-yn-1-yloxy)propan-1-ol at various monomer-to-initiator ratios.
Table 1: Polymerization Kinetics and CuAAC Click Efficiency Data
| Monomer/Initiator Ratio ([M]/[I]) | Theoretical Mn (Da) | NMR Mn (Da) | GPC Mn (Da) | Dispersity ( ) | Click Efficiency (%)* |
| 50 | 5,800 | 5,950 | 6,200 | 1.12 | >98 |
| 100 | 11,500 | 11,300 | 12,100 | 1.15 | >98 |
| 200 | 22,900 | 22,100 | 24,500 | 1.18 | 95 |
| 400 | 45,700 | 44,200 | 48,300 | 1.25 | 88 |
*Note: Click efficiency represents the coupling yield with mPEG-N 3 (5 kDa). The data highlights that the 3-carbon spacer in 3-(prop-2-yn-1-yloxy)propan-1-ol successfully maintains high coupling efficiencies (>85%) even as the polymer chain length and corresponding steric bulk increase.
References
-
A polymeric approach toward resistance-resistant antimicrobial agent with dual-selective mechanisms of action. Science Advances, 2021.[Link]
-
Designing of energetic miktoarm A2B2 star-shaped polymer by means of click chemistry and ROP techniques. Polymers for Advanced Technologies, 2019.[Link]
-
"Click" chemistry in polymeric scaffolds: Bioactive materials for tissue engineering. Journal of Controlled Release, 2018.[Link]
Application Note: Precision Surface Functionalization with Terminal Alkynes for Bioorthogonal Click Chemistry
Executive Summary & Mechanistic Rationale
The immobilization of biomolecules, nanoparticles, and synthetic polymers onto solid substrates is a cornerstone of modern biosensor design, drug delivery systems, and materials science. Among the available bioconjugation strategies, functionalizing surfaces with terminal alkynes provides a uniquely powerful platform. Terminal alkynes are biologically inert, ensuring zero cross-reactivity with native amines, carboxyls, or thiols present in complex biological matrices. Instead, they serve as highly specific anchors for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a premier "click chemistry" reaction[1].
This application note details two field-proven, self-validating methodologies for generating high-density alkyne-terminated surfaces: Silanization of Glass/Silicon Oxide and Self-Assembled Monolayers (SAMs) on Gold . By understanding the thermodynamic and kinetic drivers behind these reactions, researchers can avoid common pitfalls such as precursor polymerization, surface oxidation, and irregular monolayer formation.
Fig 1. End-to-end workflow for terminal alkyne surface functionalization and click conjugation.
Experimental Workflows & Causality
Protocol A: Silanization of Glass/Silicon Oxide Surfaces
This protocol utilizes an alkyne-functionalized silane (e.g., APTES-alkyne) to form a covalent siloxane network on hydroxyl-rich surfaces.
Mechanistic Rationale: Silanization is notoriously sensitive to moisture. If excess water is present in the solvent, the alkoxy groups of the silane will hydrolyze and cross-link in solution rather than on the substrate, depositing as rough, uneven polymeric aggregates. Therefore, strictly anhydrous solvents (like dry toluene) are mandatory. To overcome the slow reaction kinetics in dry conditions, a trace amount of an organic acid (like valeric acid) is used to catalyze surface-localized hydrolysis, ensuring a dense and reproducible monolayer[1].
Step-by-Step Methodology
-
Surface Activation:
-
Action: Treat glass slides or silicon wafers with oxygen plasma for 15–17 minutes, or immerse in hot Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (Caution: Piranha is highly reactive and explosive in contact with organics).
-
Validation Checkpoint: Rinse with Milli-Q water. The water must sheet completely across the surface (Water Contact Angle < 5°). If water beads, organic contaminants remain; repeat activation.
-
-
Silanization:
-
Action: Transfer the activated substrates immediately into a dry, inert atmosphere (e.g., argon or nitrogen glovebox). Immerse the slides in a solution of 4.8 mM APTES-alkyne and 3.7 mM valeric acid in anhydrous toluene[1].
-
Action: Incubate for 48 hours at room temperature to allow complete thermodynamic assembly of the monolayer.
-
-
Curing and Cross-linking:
-
Action: Remove substrates, wash sequentially with fresh toluene and acetonitrile to remove physisorbed (non-covalently bound) silanes. Dry under a stream of nitrogen.
-
Action: Bake the substrates at 80 °C for 1.5 hours.
-
Causality: Baking drives off residual solvent and forces the condensation of adjacent surface silanols, cross-linking the monolayer into a highly stable two-dimensional network.
-
Protocol B: Self-Assembled Monolayers (SAMs) on Gold
Gold surfaces are typically functionalized using thiol-driven self-assembly. However, terminal alkynes present a unique chemical challenge when paired with thiols.
Mechanistic Rationale: Using free alkyne-thiols (e.g., 11-undec-1-ynylthiol) is problematic because the thiol group can undergo spontaneous "thiol-yne" click reactions with the alkyne tail of neighboring molecules, leading to precursor degradation and disordered films[2]. To circumvent this, thioacetates (e.g., 11-(undec-1-ynyl)thioacetate) are utilized. The acetyl protecting group prevents self-reaction in solution but is easily cleaved upon contact with the gold surface, allowing a pristine alkyne-SAM to form[2].
Step-by-Step Methodology
-
Gold Substrate Preparation:
-
Action: Clean gold-coated substrates using UV-Ozone treatment for 20 minutes followed by a thorough rinse in absolute ethanol.
-
Validation Checkpoint: Ellipsometry should confirm the absence of adventitious carbon (thickness < 0.2 nm).
-
-
Monolayer Assembly:
-
Action: Immerse the gold substrate in a 10 mM solution of 11-(undec-1-ynyl)thioacetate in absolute ethanol[2].
-
Action: Incubate in the dark for 15 to 24 hours at room temperature.
-
Causality: While initial adsorption occurs within minutes, a prolonged incubation period is required for the aliphatic chains to reorganize, expel solvent molecules, and pack into a dense, crystalline-like monolayer.
-
-
Washing:
-
Action: Rinse extensively with ethanol to remove unbound thioacetate, then dry under a stream of nitrogen.
-
Self-Validating Quality Control
A fundamental pillar of surface chemistry is that no downstream conjugation (e.g., CuAAC) should be attempted without first validating the base monolayer . Proceeding blindly leads to false negatives in biological assays. The following logic gate must be applied to all functionalized surfaces.
Fig 2. Self-validating quality control logic for alkyne-terminated monolayers.
-
Water Contact Angle (WCA): Terminal alkynes are highly hydrophobic. A properly formed alkyne-terminated SAM on silicon or gold will exhibit a macroscopic water contact angle of approximately 84°[3]. Angles significantly lower (< 70°) indicate incomplete coverage or surface contamination.
-
Ellipsometry: The thickness of the organic layer should directly correlate to the theoretical length of the precursor's aliphatic chain (typically 1.2 to 1.5 nm). Thicknesses > 2.5 nm indicate unwanted bulk polymerization.
Quantitative Data Summary
The table below synthesizes the expected physical parameters and reaction conditions for the successful generation of terminal alkyne surfaces across different substrates.
| Substrate | Functionalization Method | Precursor Molecule | Reaction Environment | Expected Thickness | Target Water Contact Angle |
| Glass / SiO₂ | Silanization | APTES-alkyne | Dry Toluene + Valeric Acid (48h) | ~1.0 - 1.5 nm | 75° - 85° |
| Gold (Au) | Self-Assembled Monolayer | 11-(undec-1-ynyl)thioacetate | Absolute Ethanol (15h) | ~1.2 - 1.8 nm | ~84° |
| Silicon (Si-H) | Hydrosilylation | 1,8-nonadiyne | Thermal/UV (Oxide-free) | ~1.2 nm | ~84° |
Note: Once validated, these surfaces can be immediately subjected to CuAAC by introducing an azide-modified probe (e.g., azide-fluorophore or azide-protein) in the presence of CuSO₄, sodium ascorbate, and a stabilizing ligand like THPTA[1].
References
-
Achieving high hybridization density at DNA biosensor surfaces using branched spacer and click chemistry Source: PMC (National Institutes of Health) URL:[Link]
-
2D assembly of non-interacting magnetic iron oxide nanoparticles via "click" chemistry Source: ResearchGate URL:[Link]
-
Nanoscale Water Condensation on Click-Functionalized Self-Assembled Monolayers Source: ACS Publications (Langmuir) URL:[Link]
-
Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing Source: PMC (National Institutes of Health) URL:[Link]
Sources
Application Note: 3-(Prop-2-yn-1-yloxy)propan-1-ol as a Versatile Bifunctional Building Block in Chemical Biology and Polymer Synthesis
Executive Summary & Chemical Rationale
In advanced organic synthesis, the demand for bifunctional linkers that permit orthogonal reactivity without cross-talk is paramount. 3-(prop-2-yn-1-yloxy)propan-1-ol (commonly referred to as 3-propargyloxy-1-propanol) has emerged as a highly versatile building block for both chemical biology and materials science[1].
Structurally, this molecule features two highly reactive, yet chemically distinct, termini separated by a flexible ether linkage:
-
A Primary Hydroxyl Group (–OH): Susceptible to nucleophilic attack, esterification, or phosphorylation.
-
A Terminal Alkyne (–C≡CH): A prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.
-
An Internal Ether Linkage (–O–): Provides critical hydrolytic stability, conformational flexibility, and hydrophilicity compared to purely aliphatic carbon chains.
As a Senior Application Scientist, I have structured this guide to detail how this specific molecular architecture solves critical instability issues in proteomics probes[2] and enables the precise construction of complex star-polymer architectures[3].
Application in Chemical Biology: Chemoselective Histidine Profiling
Histidine is a critical amino acid frequently found at the catalytic centers and metal-binding sites of proteins. Probing histidine residues—particularly in copper-binding proteins like the metalloadaptor RAD23B—requires highly chemoselective reagents[4].
The Causality of Probe Design (Why the Ether Linkage Matters)
Historically, first-generation thiophosphoro alkyne dichloridate (TPAC) probes utilized a simple propargyl alcohol base. However, these first-generation probes failed to form stable adducts after CuAAC chemistry because the propargyl carbamate/phosphate bonds are susceptible to copper- and palladium-catalyzed hydrolysis under biological conditions[2].
By utilizing 3-(prop-2-yn-1-yloxy)propan-1-ol to synthesize the O6C-TPAC probe (3-propargyloxy-1-propanyl thiophosphorodichloridate), researchers successfully decoupled the alkyne from the reactive phosphorus center. The extended ether linkage prevents copper-mediated cleavage during the downstream Click reaction, yielding a highly stable triazole adduct while maintaining the aqueous solubility required for live-cell proteomics[5].
Caption: Workflow for chemoselective histidine bioconjugation and enrichment using the O6C-TPAC probe.
Protocol: Synthesis of the O6C-TPAC Probe
This protocol describes the conversion of 3-(prop-2-yn-1-yloxy)propan-1-ol into a thiophosphorodichloridate reactive probe[1].
Reagents:
-
3-(prop-2-yn-1-yloxy)propan-1-ol (4.4 mmol)
-
n-Butyllithium (nBuLi, 4.9 mmol, 2.5 M in hexanes)
-
Thiophosphoryl chloride (PSCl 3 , 8.8 mmol)
-
Anhydrous Hexanes/THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve 504 mg (4.4 mmol) of 3-(prop-2-yn-1-yloxy)propan-1-ol in anhydrous solvent and cool to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add 1.94 mL of nBuLi (2.5 M) dropwise over 10 minutes.
-
Scientific Rationale: Deprotonation at -78 °C generates a highly nucleophilic lithium alkoxide, preventing unwanted side reactions and ensuring rapid attack on the electrophilic phosphorus center.
-
-
Electrophilic Addition: Stir the mixture for 30 minutes at -78 °C, then add 0.90 mL (8.8 mmol) of PSCl 3 dropwise.
-
Scientific Rationale: A 2-fold stoichiometric excess of PSCl 3 is critical. It statistically favors mono-substitution, preventing the bifunctional linker from cross-linking multiple phosphorus centers.
-
-
Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Purification: Concentrate under reduced pressure and purify the crude mixture via flash chromatography to yield O6C-TPAC as a clear oil (approx. 58% yield)[5].
Protocol: Activity-Based Protein Profiling (ABPP) via CuAAC
Once synthesized, O6C-TPAC is used to label histidine residues on apo-proteins (e.g., RAD23B)[4].
-
Labeling: Incubate 50 µg of protein lysate with 100 µM O6C-TPAC for 1 hour at 37 °C. (Note: Copper-bound holo-proteins will resist labeling due to steric and coordination competition at the histidine site).
-
CuAAC Click Reaction: To the labeled lysate, add 200 mM Biotin-PEG3-Azide, followed by a pre-mixed catalytic solution of CuSO 4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (2 mM)[2].
-
Enrichment: Incubate for 2 hours at room temperature. Precipitate the proteins using cold methanol/chloroform to remove excess click reagents.
-
Validation: Resuspend the pellet and incubate with streptavidin-HRP conjugated beads for immunoblotting or LC-MS/MS proteomic analysis[2].
Application in Materials Science: Precision Polymer Architectures
Beyond proteomics, 3-(prop-2-yn-1-yloxy)propan-1-ol is a premier building block for synthesizing rod-coil miktoarm star copolymers [3]. These complex architectures require precise initiation points.
By reacting the alkyne terminus of 3-(prop-2-yn-1-yloxy)propan-1-ol with an azido-terminated poly(n-hexyl isocyanate) (PHIC-N 3 ) rod, researchers generate a hydroxyl-terminated macroinitiator (PHIC-OH). The primary alcohol of the propargyl ether moiety then serves as the exact initiation site for the Ring-Opening Polymerization (ROP) of L-lactide or ε-caprolactone[6].
Caption: Synthesis workflow of rod-coil miktoarm star copolymers utilizing orthogonal Click and ROP reactions.
Protocol: Synthesis of Rod-Coil Miktoarm Star Copolymers
-
CuAAC Macroinitiation: Dissolve PHIC-N 3 and an excess of 3-(prop-2-yn-1-yloxy)propan-1-ol in anhydrous THF. Add CuCl and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). Stir at room temperature until IR spectroscopy confirms the disappearance of the azide band (~2090 cm −1 )[6].
-
Purification: Pass the mixture through a neutral alumina column to remove the copper catalyst, yielding the PHIC-OH macroinitiator.
-
Ring-Opening Polymerization (ROP): In a Schlenk flask, combine PHIC-OH, L-lactide (or ε-caprolactone), and a catalytic amount of Tin(II) 2-ethylhexanoate (Sn(Oct) 2 ).
-
Scientific Rationale: Sn(Oct) 2 coordinates with the primary hydroxyl group of the 3-(prop-2-yn-1-yloxy)propan-1-ol moiety, initiating a living polymerization that ensures narrow polydispersity and controlled arm lengths[3].
-
-
Termination: Heat the mixture to 110 °C for 24 hours, then terminate with acidic methanol to precipitate the final miktoarm star copolymer[7].
Quantitative Performance Data
To illustrate the superiority of 3-(prop-2-yn-1-yloxy)propan-1-ol over standard aliphatic alkynes in probe synthesis, the following table summarizes the yield and stability metrics of various TPAC histidine-labeling probes[5].
| Probe Variant | Alkyne Chain Structure | Synthesis Yield | CuAAC Adduct Stability | Primary Application |
| TPAC (1st Gen) | Propargyl | ~40% | Low (Cleaved by Cu) | In vitro proof of concept |
| 4+1C-TPAC | Buta-3-yn-1-yl | 39% | Moderate | In vitro labeling |
| 5C-TPAC | Pent-4-yn-1-yl | 27% | High | Proteomics |
| O6C-TPAC | 3-propargyloxy-1-propanyl | 58% | Very High | In vivo proteomics & ABPP |
Data Summary: The inclusion of the ether linkage in O6C-TPAC not only drastically improves the synthesis yield (58%) but provides the highest hydrolytic stability during copper-catalyzed click enrichment.
References
-
Xiao, T., He, D., Liu, D., et al. (2025). "RAD23B acquires a copper metalloadaptor function in amphibian-to-reptile evolution to increase metabolism and regulate genomic integrity." Molecular Cell, 85(18), 3443–3459.e11. Source: PubMed Central (PMC). URL:[Link]
-
Xiao, T. (2021). "Chemical Imaging and Proteomics Approaches for Probing Copper and Histidine Biology." UC Berkeley Electronic Theses and Dissertations. Source: eScholarship. URL:[Link]
-
Satoh, T., Nishikawa, N., Kawato, D., et al. (2014). "Precise synthesis of a rod-coil type miktoarm star copolymer containing poly(n-hexyl isocyanate) and aliphatic polyester." Polymer Chemistry, 5(2), 588-599. Source: RSC Publishing. URL:[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. RAD23B acquires a copper metalloadaptor function in amphibian-to-reptile evolution to increase metabolism and regulate genomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise synthesis of a rod-coil type miktoarm star copolymer containing poly(n-hexyl isocyanate) and aliphatic polyester - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. RAD23B acquires a copper metalloadaptor function in amphibian-to-reptile evolution to increase metabolism and regulate genomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Precise synthesis of a rod-coil type miktoarm star copolymer containing poly(n-hexyl isocyanate) and aliphatic polyester - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
Application Note: Bioconjugation Strategies for 3-(prop-2-yn-1-yloxy)propan-1-ol
Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Chemical Profile
3-(prop-2-yn-1-yloxy)propan-1-ol (CAS 5935-29-5) is a highly versatile, heterobifunctional linker composed of a terminal alkyne and a primary hydroxyl group, separated by a hydrophilic propyl ether spacer[1],[2]. With a molecular weight of 114.14 Da[3], its minimal steric footprint and stable ether linkage make it an ideal bridging molecule for advanced bioconjugation, surface functionalization, and the synthesis of antibody-drug conjugates (ADCs).
The strategic value of this molecule lies in its orthogonal reactivity :
-
The Primary Hydroxyl Group: Remains inert under physiological conditions but can be chemically activated (e.g., into an NHS-carbonate or phosphoramidite) for targeted covalent attachment to amines or oligonucleotides[4],[5].
-
The Terminal Alkyne: Serves as a bioorthogonal handle, primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-modified biomolecules[6].
Mechanistic Rationale & Pathway Overview
Successful bioconjugation requires precise control over cross-reactivity. The workflows below separate the functionalization into two distinct phases: Pre-Click Hydroxyl Activation and Post-Conjugation Click Chemistry .
Figure 1: Bifunctional bioconjugation pathways for 3-(prop-2-yn-1-yloxy)propan-1-ol.
Protocol A: Hydroxyl Activation and Protein Amine Conjugation
Causality & Design
The native hydroxyl group cannot directly conjugate to proteins. It must be converted into a reactive electrophile. We utilize N,N'-Disuccinimidyl Carbonate (DSC) to convert the alcohol into an NHS-carbonate[4].
-
Why DSC? DSC is a stable, solid alternative to highly toxic phosgene. Furthermore, the resulting succinimidyl carbonate is significantly more reactive toward primary amines than the intermediates formed by 1,1'-carbonyldiimidazole (CDI), ensuring the formation of a highly stable carbamate (urethane) linkage with lysine residues[4],[5].
-
Why Anhydrous Conditions? Both DSC and the resulting NHS-carbonate are highly susceptible to hydrolysis. The activation step must strictly exclude water.
Step-by-Step Methodology
Phase 1: DSC Activation
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (Argon/N2), dissolve 3-(prop-2-yn-1-yloxy)propan-1-ol (1.0 eq) in anhydrous acetonitrile or dichloromethane[4].
-
Reagent Addition: Add DSC (1.5 eq) to the solution.
-
Base Catalysis: Dropwise, add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)[4].
-
Incubation: Stir the reaction at room temperature for 2–4 hours.
-
Self-Validation Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the starting mass (m/z 114.14) and the appearance of the NHS-carbonate intermediate[3],[4].
-
Purification: Purify the activated intermediate via silica gel chromatography to remove unreacted DSC, which would otherwise competitively crosslink the target protein.
Phase 2: Protein Conjugation
-
Buffer Exchange: Ensure the target protein is in an amine-free buffer (e.g., PBS, pH 7.5–8.0). Avoid Tris or glycine buffers.
-
Conjugation: Add the purified NHS-carbonate linker (typically 5–20 molar equivalents relative to the protein) dissolved in a minimal volume of anhydrous DMSO (≤5% final volume).
-
Incubation: Mix gently and incubate for 2 hours at room temperature or overnight at 4°C.
-
Cleanup: Remove unreacted linker via size-exclusion chromatography (SEC) or dialysis.
Protocol B: CuAAC (Click Chemistry) with Azide-Modified Biomolecules
Causality & Design
The terminal alkyne reacts with azides via CuAAC to form a stable 1,2,3-triazole[6]. However, the in situ reduction of Cu(II) to Cu(I) by sodium ascorbate generates reactive oxygen species (ROS) and electrophilic byproducts (e.g., dehydroascorbate) that can rapidly oxidize histidine/methionine or crosslink arginine/lysine residues[7],[8].
-
Why THPTA? Tris(3-hydroxypropyltriazolyl)methylamine (THPTA) is a water-soluble ligand that coordinates Cu(I), maintaining its catalytic activity while acting as a sacrificial reductant to protect the protein from ROS[6],[9].
-
Why Aminoguanidine? Aminoguanidine acts as a scavenger for reactive aldehydes (hydrolysis products of dehydroascorbate), preventing unwanted covalent modifications to the protein[7],[8].
Step-by-Step Methodology
-
Stock Preparation: Prepare the following stock solutions in degassed water: 20 mM CuSO4, 50 mM THPTA, 100 mM Aminoguanidine, and freshly prepared 100 mM Sodium Ascorbate[6],[9].
-
Catalyst Complexation: In a microcentrifuge tube, premix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO4 + 10 µL of 50 mM THPTA). Incubate for 5 minutes at room temperature[9].
-
Self-Validation Checkpoint: The premixed Cu/THPTA solution should exhibit a stable light blue color, indicating proper coordination before introduction to the protein.
-
-
Reaction Assembly: To the azide-modified protein (in PBS, pH 7.4), add the alkyne-functionalized biomolecule/linker.
-
Protection: Add Aminoguanidine to achieve a final concentration of 5 mM[8].
-
Catalyst Addition: Add the premixed Cu/THPTA complex to the protein solution (final Cu concentration typically 0.1–0.25 mM)[6].
-
Initiation: Add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction[9].
-
Self-Validation Checkpoint: Upon ascorbate addition, the mixture should turn colorless or faint yellow, confirming the reduction of Cu(II) to catalytically active Cu(I)[6].
-
-
Incubation: Protect from light and incubate at room temperature for 1 hour[9].
-
Cleanup: Quench the reaction (optional: add EDTA to chelate copper) and purify the conjugate via SEC (e.g., Sephadex G-25) or extensive dialysis.
Quantitative Data & Optimization Parameters
The following table summarizes the critical stoichiometric and environmental parameters required to achieve >90% conversion yields across both protocols while preserving biomolecule integrity.
| Reaction Phase | Key Reagents / Catalysts | Molar Equivalents | Buffer / Solvent | Temp & Time |
| DSC Activation | Linker : DSC : DIPEA | 1.0 : 1.5 : 2.0 | Anhydrous MeCN or DMF | RT, 2–4 h |
| Amine Conjugation | Protein : Activated Linker | 1.0 : 5.0 – 20.0 | PBS (pH 7.5–8.0) | RT, 2 h |
| CuAAC (Click) | Cu(II) : THPTA | 1.0 : 5.0 | PBS (pH 7.4) | RT, 1 h |
| CuAAC Additives | Ascorbate : Aminoguanidine | 5 mM : 5 mM (Final Conc.) | PBS (pH 7.4) | RT, 1 h |
References
-
American Elements. "3-(prop-2-yn-1-yloxy)propan-1-ol | CAS 5935-29-5". American Elements Catalog. Available at: [Link]
-
PubChemLite. "5935-29-5 (C6H10O2) Structural Information". Luxembourg Centre for Systems Biomedicine. Available at: [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 2011. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation". Angewandte Chemie International Edition, 2009. Available at: [Link]
-
Novopashina, D. S., et al. "Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates". International Journal of Molecular Sciences, 2019. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 3-(prop-2-yn-1-yloxy)propan-1-ol | 5935-29-5 [sigmaaldrich.com]
- 3. PubChemLite - 5935-29-5 (C6H10O2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
analytical techniques for monitoring reactions with 3-(prop-2-yn-1-yloxy)propan-1-ol
An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals.
Executive Summary & Mechanistic Profiling
As a Senior Application Scientist, establishing robust analytical frameworks requires moving beyond basic observation to understanding the fundamental causality of molecular transformations. 3-(prop-2-yn-1-yloxy)propan-1-ol (Chemical Formula: C₆H₁₀O₂) is a highly versatile bifunctional linker. Structurally, it features a propargyl ether group terminating in an alkyne, alongside a primary aliphatic alcohol.
This dual functionality dictates its reactivity profile:
-
Alkyne Reactivity: The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, forming 1,4-disubstituted 1,2,3-triazoles.
-
Alcohol Reactivity: The primary hydroxyl group readily undergoes esterification, etherification, or oxidation.
To accurately monitor these divergent pathways, the chosen analytical techniques must exploit the specific physicochemical changes—such as dipole moment shifts, proton deshielding, or partitioning coefficients—that occur during the reaction.
Caption: Reaction pathways of 3-(prop-2-yn-1-yloxy)propan-1-ol highlighting alkyne and alcohol reactivity.
Analytical Modalities for Reaction Tracking
Selecting the optimal analytical technique hinges on understanding why a specific instrument detects a molecular change.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides comprehensive structural information and unparalleled insights into molecular dynamics[1]. For 3-(prop-2-yn-1-yloxy)propan-1-ol, the terminal alkyne proton resides at δ ~2.4 ppm. Upon CuAAC cycloaddition, this proton is consumed, and a highly deshielded triazole proton emerges at δ ~7.8 ppm.
-
Causality: The massive chemical shift difference is driven by the aromatic ring current of the newly formed triazole, providing a pristine integration window completely isolated from the aliphatic signals of the propanol backbone (δ 1.8–3.8 ppm).
-
Advanced Application: The advent of benchtop NMR and hyperpolarization techniques, such as Signal Amplification by Reversible Exchange (SABRE), allows for the real-time monitoring of azide-alkyne cycloadditions even at low concentrations[2]. Furthermore, NMR is highly discriminatory in reaction media containing multiple species, making it a robust Process Analytical Technology (PAT) for industrial scale-up[3].
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC is a versatile technique used to separate and quantify components in complex mixtures[1]. It offers a balanced combination of precision, accuracy, and versatility, making it a cornerstone for generating quantitative kinetic data[4].
-
Causality: When the primary alcohol of 3-(prop-2-yn-1-yloxy)propan-1-ol is esterified, the molecule's polarity decreases. In reversed-phase HPLC (C18 column), this translates to a longer retention time. Coupled with MS, which measures the exact mass-to-charge ratio of the resulting ions, this technique can identify complex mixtures and elucidate molecular structures with high precision[5].
Infrared (IR) Spectroscopy
IR spectroscopy is a straightforward yet powerful technique for identifying functional groups and studying molecular vibrations[1].
-
Causality: The terminal alkyne possesses a distinct acetylenic C-H stretch at ~3300 cm⁻¹ and a C≡C stretch at ~2110 cm⁻¹. The disappearance of these peaks provides a rapid, qualitative assessment of CuAAC reaction progress.
Table 1: Quantitative Performance Metrics for Reaction Monitoring
| Feature | HPLC-MS | NMR Spectroscopy | IR Spectroscopy |
| Primary Principle | Differential partitioning & mass-to-charge ratio[4] | Nuclear magnetic resonance & chemical shifts[5] | Absorption of infrared light by molecular vibrations[1] |
| Target Analyte Handle | Polarity shifts (Alcohol vs. Ester/Triazole) | Alkyne proton (δ ~2.4) vs Triazole proton (δ ~7.8) | Alkyne C-H stretch (~3300 cm⁻¹) |
| Quantitative Accuracy | High (utilizing calibration curves)[4] | Very High (utilizing internal standards)[3] | Moderate (susceptible to baseline shifts) |
| Analysis Speed | 5–15 minutes per chromatographic run | Real-time (in situ) or <2 mins per scan[2] | Real-time (in situ ATR-IR) |
Experimental Protocols: Self-Validating Systems
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that the data collected represents true chemical conversion rather than instrumental artifacts.
Protocol A: Real-Time Benchtop NMR Monitoring of CuAAC
To understand the click reaction mechanism, real-time monitoring of low-concentration samples is essential[6].
-
Self-Validating Mechanism: This protocol utilizes 1,3,5-trimethoxybenzene as an internal standard. Because its concentration remains static, any decrease in the alkyne signal relative to the standard proves chemical conversion, ruling out artifacts like magnetic field drift or shimming degradation.
-
Sample Preparation: In a standard 5 mm NMR tube, dissolve 3-(prop-2-yn-1-yloxy)propan-1-ol (50 mM) and 1,3,5-trimethoxybenzene (10 mM, internal standard) in DMSO- d6 .
-
Baseline Acquisition: Acquire a baseline ¹H NMR spectrum to establish the exact integration ratio between the terminal alkyne proton (δ ~2.4 ppm) and the internal standard (δ ~6.1 ppm).
-
Initiation: Inject the azide substrate (50 mM) and the copper catalyst system directly into the NMR tube.
-
Data Acquisition: Insert the tube into a benchtop NMR spectrometer (e.g., 60 MHz system)[2]. Program the spectrometer to acquire a spectrum every 2 minutes for 2 hours.
-
Kinetic Analysis: Plot the decay of the alkyne signal and the emergence of the triazole proton against time to extract precise rate constants.
Protocol B: Aliquot-Based HPLC-MS Monitoring of Esterification
-
Self-Validating Mechanism: To ensure the HPLC chromatogram represents an exact kinetic snapshot, the aliquot must be immediately quenched[4]. By discharging the sample into a cold solvent containing a chemical inhibitor, the reaction is irreversibly halted. This validates the kinetic data by guaranteeing no artificial conversion occurs while the vial sits in the autosampler queue.
Caption: Step-by-step experimental workflow for aliquot-based HPLC-MS reaction monitoring.
-
Reaction Setup: Conduct the esterification of the primary alcohol in a continuous stirred-tank reactor (CSTR) under an inert atmosphere.
-
Aliquot Sampling: At predetermined time points, withdraw a small, accurately measured aliquot (e.g., 10-100 µL) from the reaction mixture[4].
-
Rapid Quenching: Immediately discharge the aliquot into a vial containing 950 µL of a cold quenching solution (e.g., acetonitrile with a nucleophilic scavenger) to halt any further transformation[4].
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter or precipitated salts that could clog the HPLC column[4].
-
Chromatographic Analysis: Inject 5 µL onto a C18 HPLC column. Monitor the disappearance of the starting material and the appearance of the esterified product using ESI-MS detection.
References
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) Source: ACS Measurement Science Au URL:[Link]
-
Eight Crucial Techniques in Chemical Composition Analysis Source: AxisPharm URL:[Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique Source: Pharmaceutical Technology URL:[Link]
Sources
- 1. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 6. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
High-Efficiency Purification of Propargyl-Derived CuAAC Click Reaction Products: A Mechanistic and Practical Guide
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized synthetic chemistry, bioconjugation, and materials science. When utilizing propargyl compounds (terminal alkynes) alongside azides, the reaction yields highly stable 1,4-disubstituted 1,2,3-triazoles. However, the reliance on a copper catalyst—typically generated in situ via the reduction of Cu(II) to Cu(I) using sodium ascorbate—introduces a significant downstream bottleneck: the quantitative removal of residual copper[1].
Copper ions are highly toxic to biological systems, interfere with downstream fluorescence assays by quenching fluorophores, and can catalyze the oxidative degradation of the purified product[2][3]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to isolate propargyl-derived click products while achieving parts-per-million (ppm) copper depletion.
Mechanistic Principles of Copper Retention and Removal
The difficulty in purifying CuAAC products stems from the inherent coordinating ability of the newly formed triazole ring, the propargyl starting materials, and adventitious binding sites on biomolecules (e.g., histidine or cysteine residues)[3].
To maintain Cu(I) in its active state and prevent its thermodynamic disproportionation, accelerating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA are employed[1]. THPTA is particularly valuable in aqueous or biological contexts because it sacrificially intercepts reactive oxygen species (ROS) generated by the O₂/Cu/ascorbate system, thereby protecting the target molecules[3].
Because copper forms tight complexes with these ligands and the product itself, simple aqueous washes are insufficient. Purification must rely on competitive chelation or high-affinity solid-phase scavenging to thermodynamically drive the copper away from the product[2][4].
Workflow Decision Matrix
The physical properties of the propargyl-derived product dictate the purification strategy. The diagram below outlines the logical progression from crude mixture to isolated product.
Decision matrix for isolating propargyl-derived CuAAC products.
Quantitative Comparison of Copper Removal Strategies
To select the optimal protocol, researchers must balance the required copper depletion limits with the scale of the reaction. The table below synthesizes the performance metrics of standard purification methodologies.
| Purification Method | Target Analyte | Primary Reagent | Copper Reduction Efficiency | Scalability | Self-Validation Marker |
| Liquid-Liquid Extraction | Small Molecules | 0.5 M EDTA (pH 8) or Sat. NH₄Cl | Moderate (~10–50 ppm) | High (Liters) | Aqueous layer turns from blue/green to colorless[4]. |
| Scavenger Resins | Small Molecules / Peptides | SiliaMetS Thiourea / Chelex | Very High (< 5 ppm) | Medium (Grams) | Disappearance of tint in organic filtrate[4]. |
| Dialysis / SEC | Proteins / Oligos | EDTA-supplemented Buffer | High (Biocompatible levels) | Low to Medium | Restoration of unquenched fluorescence[3]. |
| Precipitation | Oligos / DNA | Ethanol / Acetone | Moderate | Low (Micrograms) | Visual confirmation of white/translucent pellet. |
Detailed Experimental Protocols
Protocol A: Liquid-Liquid Extraction (LLE) via Competitive Chelation
Application: Organic-soluble small molecules derived from propargyl ethers, propargyl amines, or propargyl esters. Causality: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a highly stable, water-soluble complex with copper ions. By buffering the EDTA to pH 8, its carboxylate groups are fully deprotonated, maximizing its thermodynamic affinity for Cu(II) and pulling it irreversibly into the aqueous phase[2][4].
Step-by-Step Methodology:
-
Dilution: Dilute the crude CuAAC reaction mixture with 10 volumes of a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) to prevent product precipitation[4].
-
First Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 0.5 M EDTA solution (pH 8.0)[4].
-
Agitation: Shake vigorously for 1–2 minutes. Vent frequently.
-
Phase Separation & Validation: Allow the layers to separate. Self-Validation Step: The aqueous layer will turn a distinct blue or green as it complexes with the copper[4]. Drain the aqueous layer.
-
Iteration: Repeat the EDTA wash (Steps 2–4) 1 to 3 more times. The system is validated as macroscopically copper-free when the newly separated aqueous layer remains completely colorless[4].
-
Polishing: Perform a final wash with saturated aqueous ammonium chloride (NH₄Cl) to remove residual trace metals and amines, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Solid-Phase Scavenging for High-Purity APIs
Application: Pharmaceutical intermediates or sensitive organic products where LLE causes emulsion or degradation. Causality: Scavenger resins functionalized with thiourea groups exhibit a high kinetic and thermodynamic affinity for heavy metals. The thiourea sulfur and nitrogen atoms coordinate tightly with Cu(I)/Cu(II), immobilizing the catalyst on the silica matrix while the uncharged organic product passes through[4].
Step-by-Step Methodology:
-
Solubilization: Dissolve the crude concentrated product in a polar aprotic solvent (e.g., DMF, THF, or DCM)[4].
-
Resin Addition: Add 3–5 equivalents of SiliaMetS Thiourea (or equivalent copper scavenger resin) relative to the initial molar amount of copper catalyst used.
-
Incubation: Stir the suspension continuously at room temperature for 2 to 4 hours. Self-Validation Step: Monitor the solution by taking small aliquots; the persistent green/blue tint of the solvent should fade to clear or pale yellow[4].
-
Filtration: Filter the mixture through a Büchner funnel or a Celite pad to remove the copper-bound resin[4].
-
Recovery Wash: Wash the collected resin with 2 column volumes of fresh solvent to recover any physically adsorbed product[4].
-
Concentration: Combine the filtrate and washings, and concentrate in vacuo to yield the highly purified product.
Protocol C: Bioconjugate Purification via Chelator-Assisted Dialysis
Application: Propargyl-tagged proteins (e.g., utilizing O-propargyl-puromycin or γ-propargyl-ATP) conjugated to fluorophores or affinity tags[3]. Causality: Biomolecules cannot be exposed to harsh organic solvents. Furthermore, proteins contain native metal-binding sites (thiols, imidazoles) that act as "sponges" for copper. Dialysis against an EDTA-rich buffer provides a massive volumetric and thermodynamic sink, competitively stripping copper from the protein's adventitious binding sites without denaturing the tertiary structure[3].
Step-by-Step Methodology:
-
Quenching: Terminate the bioconjugation reaction by adding EDTA to a final concentration of 10 mM directly into the reaction tube.
-
Preparation: Transfer the quenched reaction mixture into a dialysis cassette or tubing with an appropriate Molecular Weight Cut-Off (MWCO) for the target protein.
-
Primary Dialysis: Submerge the cassette in 1 L of Dialysis Buffer (e.g., 1X PBS containing 5 mM EDTA)[3]. Stir gently at 4°C for 4 hours.
-
Buffer Exchange: Replace the buffer with fresh 1X PBS containing 5 mM EDTA and dialyze overnight at 4°C.
-
Final Polish: To remove the EDTA, perform two final 4-hour dialysis exchanges against pure 1X PBS (without EDTA).
-
Validation: Self-Validation Step: Assess the efficiency of the conjugation and the absence of quenching copper by reading the fluorescence intensity of the conjugate. If copper is still bound to the protein, the fluorescence of the attached tag will be artificially quenched[3].
Troubleshooting & Optimization
Understanding the causality behind purification failures is critical for drug development professionals:
-
Persistent Blue/Green Color in Organic Layer:
-
Cause: Incomplete removal of copper salts due to high lipophilicity of the copper-ligand complex.
-
Solution: Switch from EDTA to a saturated aqueous solution of ammonium chloride (NH₄Cl) combined with 10% NH₄OH. This forms the highly water-soluble [Cu(NH₃)₄]²⁺ complex, forcing the copper into the aqueous phase[4].
-
-
Product Degradation During Copper Removal:
-
Cause: Residual copper catalyzes the oxidation of the product in the presence of atmospheric oxygen.
-
Solution: Perform extractions using buffered solutions to maintain a neutral pH and consider adding a sacrificial metal like Zn(II) to outcompete Cu for degradation pathways, or ensure the use of THPTA during the reaction to intercept ROS[3][4].
-
-
Low Product Yield After Scavenger Resin:
-
Cause: The propargyl-derived triazole product is adsorbing onto the silica backbone of the scavenger resin.
-
Solution: Optimize the solvent system. Increase the polarity of the solvent (e.g., add 5-10% Methanol to DCM) during the resin incubation and filtration wash steps to ensure the product remains fully solvated[4].
-
References
- Benchchem. "Protocol for Removal of Copper Catalyst After Click Reaction". Benchchem Technical Support Center.
- Benchchem. "Copper Catalyst Removal from CuAAC Reactions". Benchchem FAQs.
- BroadPharm. "Click Chemistry Protocols". BroadPharm Technical Resources.
- Presolski, S. I., Hong, V., Cho, S. H., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.
Sources
Application Note: Scale-Up Synthesis and Bioconjugation Utility of 3-(prop-2-yn-1-yloxy)propan-1-ol
Target Audience: Process Chemists, Bioconjugation Scientists, and PROTAC Developers Compound: 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS: 5935-29-5)
Introduction & Mechanistic Rationale
As modern drug development pivots toward targeted protein degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), the demand for robust, heterobifunctional linkers has surged.[1] serves as a premier building block in this space. It provides a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, alongside a primary hydroxyl group ready for subsequent PEGylation, esterification, or phosphorylation[2].
The Causality of Route Selection
Synthesizing a mono-ether from a symmetrical diol (1,3-propanediol) presents a classic chemoselectivity challenge: preventing over-alkylation to the bis-ether.
Historically, small-scale discovery routes rely on Sodium Hydride (NaH) in anhydrous THF or DMF to deprotonate the diol prior to the addition of propargyl bromide. While effective at the milligram scale, this route is fundamentally flawed for multigram or kilogram scale-up. The stoichiometric generation of highly flammable hydrogen gas poses severe safety risks, and the strict anhydrous requirements drastically inflate the environmental factor (E-factor) and operational costs[3].
To solve this, we advocate for a Biphasic Phase-Transfer Catalysis (PTC) methodology. By utilizing a 50% aqueous NaOH solution and tetrabutylammonium bromide (TBAB), we eliminate the need for anhydrous conditions and dangerous hydride reagents. Chemoselectivity is statistically enforced by using a large molar excess (5 equivalents) of the inexpensive 1,3-propanediol. The high ionic strength of the aqueous phase naturally drives the less polar mono-alkylated product into the organic phase, preventing it from undergoing a second alkylation.
Comparative Route Analysis
The table below summarizes the quantitative and qualitative metrics that justify the selection of the PTC route for scale-up operations.
| Parameter | Route A: NaH / Anhydrous THF | Route B: Mono-Protection (TBS) | Route C: Biphasic PTC (Recommended) |
| Chemoselectivity (Mono:Bis) | 60:40 | 95:5 (Requires 3 steps) | 85:15 (Statistical control) |
| Overall Yield | 40 - 50% | 75 - 80% | 65 - 75% |
| Scale-Up Safety | Poor (H₂ gas evolution) | Moderate (Silica gel dependency) | Excellent (Aqueous base) |
| E-Factor & Cost | High | Very High (Atom inefficient) | Low (Water as primary solvent) |
Experimental Protocol: Biphasic PTC Scale-Up
This protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure process integrity without requiring offline LC-MS during the reaction.
Reagents Required
-
1,3-Propanediol: 76.1 g (1.0 mol, 5.0 eq)
-
Propargyl Bromide (80% in toluene): 29.7 g (0.2 mol, 1.0 eq)
-
Sodium Hydroxide (50% aq. w/w): 32.0 g (0.4 mol, 2.0 eq)
-
Tetrabutylammonium Bromide (TBAB): 3.2 g (0.01 mol, 0.05 eq)
Step-by-Step Methodology
-
System Initialization: Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer with 1,3-propanediol and TBAB.
-
Base Addition: Add the 50% aq. NaOH solution. Causality Check: Vigorous mechanical stirring is mandatory here (>500 rpm) to maximize the interfacial surface area between the viscous diol/aqueous layer and the incoming organic reagent.
-
Temperature Control: Cool the biphasic mixture to 0–5 °C using an ice bath.
-
Electrophile Addition: Add the propargyl bromide solution dropwise over 1 hour. Self-Validation: You will observe a mild exotherm. Maintaining the internal temperature below 15 °C is critical to prevent the degradation of propargyl bromide into allenyl byproducts.
-
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 24 hours[3].
-
Analytical Checkpoint (TLC): Spot the crude mixture on silica gel (Eluent: Hexanes/EtOAc 1:1).
-
Rf ~ 0.0: Unreacted 1,3-propanediol (highly polar).
-
Rf ~ 0.3: Target mono-propargyl ether.
-
Rf ~ 0.8: Bis-propargyl ether byproduct (lacks hydrogen bonding).
-
-
Workup & Extraction: Dilute the mixture with 200 mL of distilled water to dissolve precipitated NaBr and the massive excess of 1,3-propanediol. Extract with Ethyl Acetate (3 × 150 mL). The excess diol remains in the aqueous phase, effectively purifying the crude stream.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting oil via fractional vacuum distillation. The target 3-(prop-2-yn-1-yloxy)propan-1-ol distills at ~80–85 °C at 2 mmHg.
Fig 1: Biphasic phase-transfer catalysis workflow for mono-propargylation.
Applications in Drug Development: PROTACs & Click Chemistry
Once synthesized, 3-(prop-2-yn-1-yloxy)propan-1-ol acts as a versatile spatial linker. In the development of PROTACs, the length and flexibility of the linker dictate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase.
The primary alcohol can be activated (e.g., via tosylation) to couple with a target-binding ligand (such as a BRD4 inhibitor). Subsequently, the terminal alkyne undergoes a highly efficient CuAAC reaction with an azide-functionalized E3 ligase ligand (e.g., a Cereblon or VHL binder)[4]. This modularity allows medicinal chemists to rapidly generate libraries of degraders with varying spatial geometries.
Fig 2: Integration of the propargyl linker into a PROTAC degradation pathway.
References
-
Title: Organizing multivalency in carbohydrate recognition Source: Chemical Society Reviews (RSC Publishing) URL: [Link][2]
-
Title: Thermomechanical Formation–Structure–Property Relationships in Photopolymerized Copper-Catalyzed Azide–Alkyne (CuAAC) Networks Source: National Institutes of Health (PMC) URL: [Link][3]
-
Title: Lube Oil Wear Reduction via Organic Tribofilms Source: MDPI URL: [Link][4]
Sources
- 1. 3-(prop-2-yn-1-yloxy)propan-1-ol | 5935-29-5 [sigmaaldrich.com]
- 2. Organizing multivalency in carbohydrate recognition - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00165C [pubs.rsc.org]
- 3. Thermomechanical Formation–Structure–Property Relationships in Photopolymerized Copper-Catalyzed Azide–Alkyne (CuAAC) Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propargyl-Containing Molecules
Welcome to the Technical Support Center for the synthesis of propargyl-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of these versatile compounds. The inherent reactivity of the propargyl group, while synthetically useful, presents a unique set of challenges that require careful consideration and optimization.[1]
This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability and Side Reactions
The terminal alkyne of a propargyl group is its most reactive site and the source of many common side reactions.[1] Understanding and mitigating these reactions is crucial for a successful synthesis.
Q1: I'm observing an unexpected dimerized byproduct in my reaction. What is likely happening and how can I prevent it?
A1: You are most likely observing the result of Glaser coupling, which is the oxidative homodimerization of terminal alkynes.[1] This reaction is often mediated by copper salts in the presence of an oxidant, such as air.[1][2]
Causality: The terminal C-H bond of the alkyne is acidic (pKa ≈ 25) and can be deprotonated, especially in the presence of a copper catalyst.[1] The resulting copper acetylide can then couple with another molecule of the terminal alkyne in an oxidative process to form a 1,3-diyne (dimer).[1]
Troubleshooting Strategies:
-
Protecting Groups: The most robust method to prevent Glaser coupling is to protect the terminal alkyne.[1] A common strategy is to use a silyl protecting group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS). This requires an additional protection/deprotection step in your synthesis.[1]
-
Inert Atmosphere: For copper-catalyzed reactions, maintaining a strictly anaerobic environment is critical to prevent oxidation of the catalytically active Cu(I) species.[3] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agents: The addition of a reducing agent can help maintain the copper catalyst in its Cu(I) oxidation state, thus inhibiting the Glaser coupling pathway.[1]
-
Slow Addition: In some cases, adding the terminal alkyne slowly to the reaction mixture can keep its instantaneous concentration low, favoring the desired cross-coupling over homocoupling.[3]
Q2: My reaction is producing a complex mixture of products, and I suspect isomerization. What could be happening?
A2: Propargyl derivatives can undergo rearrangement to form isomeric allenes, especially under thermal conditions or in the presence of certain catalysts.[1] This is known as a propargyl-allenyl isomerization.
Causality: The propargyl and allenyl systems can be in equilibrium. The position of this equilibrium is influenced by the substitution pattern, solvent, and catalyst.
Troubleshooting Strategies:
-
Temperature Control: Avoid high reaction temperatures, as this can favor the isomerization to the allene.
-
Catalyst Choice: Select catalysts that are known to not promote this rearrangement.
Q3: I am using a strong base in my reaction, and it is leading to decomposition or low yields. Why is this happening?
A3: The acidity of the terminal alkyne proton makes the propargyl group susceptible to deprotonation by strong bases like n-BuLi or NaNH₂.[1] The resulting acetylide anion can be unstable or participate in undesired side reactions.[1]
Troubleshooting Strategies:
-
Protecting Groups: As with Glaser coupling, protecting the terminal alkyne will prevent deprotonation.
-
Use a Milder Base: If the reaction allows, consider using a weaker base that is sufficient for the desired transformation but will not deprotonate the alkyne.
-
Reaction Order: If the acetylide is a necessary intermediate, control its formation and subsequent reaction by carefully managing the order of reagent addition.
Section 2: Common Synthetic Methodologies and Their Challenges
The synthesis of propargyl-containing molecules often relies on specific named reactions, each with its own set of potential pitfalls.
A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling is a powerful, one-pot, three-component reaction to synthesize propargylamines.[4] It is highly atom-economical and often proceeds under mild conditions.[4]
Q4: My A³ coupling reaction is not proceeding to completion or is giving low yields. What are the key parameters to optimize?
A4: The success of an A³ coupling reaction is highly dependent on the catalyst, solvent, and the nature of the reactants.
Causality: The reaction mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine, followed by the nucleophilic attack of a metal acetylide, which is formed from the terminal alkyne and the metal catalyst.[4][5]
Troubleshooting Workflow for A³ Coupling:
Caption: Troubleshooting workflow for A³ coupling reactions.
Key Optimization Points:
-
Catalyst: Copper(I) salts are most common, but other metals like silver, gold, and zinc can also be effective.[4][6][7] The catalyst loading is also a critical parameter to optimize.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Toluene is a common choice, but some reactions proceed well in water or even under solvent-free conditions.[8]
-
Reactants: The electronic nature of the aldehyde can influence reactivity; electron-withdrawing groups on aromatic aldehydes often lead to better yields.[9] The basicity and steric hindrance of the amine are also important considerations.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.[3]
Q5: My Sonogashira coupling is giving a low yield of the desired product and a significant amount of alkyne homocoupling. What should I do?
A5: This is a common issue in Sonogashira couplings and is often due to the same Glaser coupling side reaction discussed earlier.
Troubleshooting Strategies:
-
Reduce Copper Loading: High concentrations of the copper co-catalyst can promote homocoupling.[3] Try reducing the amount of copper salt.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[3][10]
-
Slow Alkyne Addition: As mentioned previously, adding the alkyne slowly can minimize its concentration and favor the cross-coupling pathway.[3]
-
Rigorous Degassing: Oxygen is a major culprit in promoting homocoupling. Ensure your solvent and reaction setup are thoroughly degassed.[3]
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes.[11][12]
Q6: I am attempting a Meyer-Schuster rearrangement, but I am getting a competing reaction. What is this side reaction and how can I favor the desired rearrangement?
A6: For tertiary propargyl alcohols, the Rupe rearrangement can be a competing pathway, leading to the formation of α,β-unsaturated methyl ketones instead of the expected aldehydes.[11]
Causality: The reaction proceeds through a protonated intermediate, and the subsequent reaction pathway (Meyer-Schuster vs. Rupe) is dependent on the structure of the alcohol and the reaction conditions.
Troubleshooting Strategies:
-
Milder Acid Catalysts: While strong acids can be used, milder Lewis acid or transition-metal catalysts (e.g., those based on Ru, Ag, or In) can provide better selectivity for the Meyer-Schuster rearrangement.[11]
-
Reaction Conditions: Carefully screen reaction temperature and time, as these can influence the selectivity.
Section 3: Purification and Scale-Up
Q7: I am struggling with the purification of my propargyl-containing molecule. What are some common challenges and solutions?
A7: Purification can be challenging due to the potential for side reactions and the physical properties of the compounds.
Common Purification Issues & Solutions:
| Observed Problem | Probable Cause | Recommended Solution(s) |
| Co-elution of product and starting material | Similar polarity of the compounds. | Optimize the mobile phase in your column chromatography. Consider using a different stationary phase. |
| Product degradation on silica gel | The acidic nature of silica gel can cause degradation of sensitive compounds. | Neutralize the silica gel with a base (e.g., triethylamine) before use. Alternatively, use a different stationary phase like alumina. |
| Difficulty removing metal catalyst residues | Strong coordination of the product to the metal. | Use specific scavengers to remove the metal catalyst. An aqueous workup with a chelating agent (e.g., EDTA) can also be effective. |
| Formation of an azeotrope with water | Propargyl alcohol is known to form an azeotrope with water, making complete drying difficult.[13] | Use a solvent that can break the azeotrope during distillation, or employ drying agents. |
Q8: I am planning to scale up my synthesis. What are the key considerations?
A8: Scaling up a reaction from the lab bench to a larger scale introduces several challenges.[14]
Key Scale-Up Considerations:
-
Heat Transfer: Many reactions involving propargyl compounds are exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal temperature.[15]
-
Mass Transfer: Efficient mixing becomes more critical at a larger scale to ensure uniform reaction conditions.
-
Reagent Addition: The rate of reagent addition may need to be adjusted to control the reaction rate and temperature.
-
Safety: Propargyl bromide is corrosive and some propargyl compounds can be shock-sensitive.[16][17] Conduct a thorough safety assessment before scaling up.
-
Downstream Processing: Consider the scalability of your purification method. Large-scale chromatography can be expensive and time-consuming. Crystallization or distillation may be more practical alternatives if feasible.
Experimental Protocols
General Protocol for a Copper-Catalyzed A³ Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask, add the copper(I) halide catalyst (e.g., CuCl, 5-10 mol%).[8]
-
Reagent Addition: Under an inert atmosphere (nitrogen or argon), add the solvent (e.g., toluene), the secondary amine (1.0 eq), the aldehyde (1.0 eq), and the terminal alkyne (1.1 eq).[8]
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.[18]
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Extraction: Add water and an organic solvent (e.g., dichloromethane or ethyl acetate) to the residue. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[8]
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel.[8]
General Protocol for Protecting a Terminal Alkyne with a Silyl Group
This protocol describes a typical procedure for TMS protection.
-
Preparation: Dissolve the terminal alkyne in an anhydrous solvent (e.g., THF or dichloromethane) in a flame-dried flask under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C and add a suitable base (e.g., triethylamine or imidazole).
-
Silylating Agent Addition: Slowly add the silylating agent (e.g., trimethylsilyl chloride) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Purification: Remove the solvent and purify the silylated alkyne by column chromatography or distillation.
Visualization of Key Concepts
Logical Workflow for Method Selection in Propargylamine Synthesis
Caption: Workflow for selecting a propargylamine synthesis method.[8]
References
-
ACS Omega. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Available from: [Link].
-
University of Wisconsin-Platteville. The Sonogashira Coupling. Available from: [Link].
-
RSC Publishing. Solvent-free synthesis of propargylamines: an overview. Available from: [Link].
-
Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available from: [Link].
-
Chemistry LibreTexts. 3.1: A3 Coupling Reaction. Available from: [Link].
-
ResearchGate. Three-component coupling for the synthesis of propargylamine and its mechanism. Available from: [Link].
-
ACS Publications. Catalytic Asymmetric Propargylation. Available from: [Link].
-
PMC. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Available from: [Link].
-
Wikipedia. Meyer–Schuster rearrangement. Available from: [Link].
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available from: [Link].
-
PMC. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link].
-
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link].
-
ResearchGate. Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Available from: [Link].
- Google Patents. WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds.
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link].
-
Encyclopedia.pub. Recent Advances in A3 Coupling with Metal Salts. Available from: [Link].
-
Organic Reactions. The Meyer–Schuster Rearrangement. Available from: [Link].
-
CPI. 6 key challenges when scaling up sustainable chemical processes. Available from: [Link].
-
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link].
-
Pure Synth. Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Available from: [Link].
-
ResearchGate. Proposed mechanisms for A3‐coupling reaction. Available from: [Link].
- Google Patents. US2527358A - Process of purifying propargyl alcohol.
-
ResearchGate. Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Available from: [Link].
-
PMC. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link].
-
YouTube. Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Available from: [Link].
-
SynArchive. Meyer-Schuster Rearrangement. Available from: [Link].
-
ResearchGate. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link].
-
ACS Publications. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Available from: [Link].
-
PMC. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Available from: [Link].
-
RSC Publishing. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Available from: [Link].
-
ResearchGate. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds | Request PDF. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 14. pure-synth.com [pure-synth.com]
- 15. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: CuAAC Optimization for 3-(prop-2-yn-1-yloxy)propan-1-ol
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using 3-(prop-2-yn-1-yloxy)propan-1-ol .
Because this substrate is a highly hydrophilic, flexible terminal alkyne featuring an ether linkage and a primary alcohol, it behaves differently than standard aliphatic alkynes. This guide provides mechanistic insights, troubleshooting logic, and a self-validating protocol to overcome the unique thermodynamic and kinetic challenges associated with this molecule.
Diagnostic Workflow: Troubleshooting Logic
Use the following logic tree to diagnose common failures when working with hydrophilic, oxygen-rich alkynes.
Troubleshooting logic for CuAAC with hydrophilic, oxygen-rich alkynes.
Mechanistic Insights: The "Why" Behind the Challenges
While CuAAC is famously robust, 3-(prop-2-yn-1-yloxy)propan-1-ol introduces two distinct mechanistic hurdles:
-
Competitive Coordination : The ether oxygen and primary alcohol act as Lewis bases, weakly coordinating with the Cu(I) center. This competitive chelation can displace the necessary azide or alkyne ligands, increasing the activation energy required to form the critical six-membered copper metallacycle intermediate[1].
-
Aqueous Instability : Due to the substrate's high water solubility, reactions are typically performed in aqueous buffers. In aerobic aqueous environments, Cu(I) is thermodynamically unstable and rapidly disproportionates or oxidizes to catalytically inactive Cu(II)[2].
Frequently Asked Questions (FAQs)
Q: My reaction stalled, and the solution turned blue/green. What happened? A: A color shift to blue or green indicates that your active Cu(I) catalyst has oxidized to Cu(II)[3]. In aqueous systems, dissolved oxygen rapidly consumes Cu(I). To resolve this, ensure your buffers are thoroughly degassed (e.g., via argon sparging) and verify that your sodium ascorbate stock was prepared freshly on the exact same day. Ascorbate degrades quickly in solution[4].
Q: Should I use TBTA or THPTA as my stabilizing ligand? A: For 3-(prop-2-yn-1-yloxy)propan-1-ol, THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. TBTA is highly hydrophobic and will precipitate out of the aqueous conditions required to dissolve this specific alkyne[5]. THPTA maintains the catalyst in a homogeneous aqueous phase and acts as a sacrificial reductant to protect biomolecules from reactive oxygen species (ROS)[6].
Q: I am using THPTA, but the kinetics are still sluggish. How can I optimize the catalyst ratio? A: Due to the potential for the substrate's ether and hydroxyl oxygens to competitively chelate copper, you must sterically protect the Cu(I) center. Increase your THPTA to Copper ratio from the standard 1:1 to 5:1 [7]. This saturates the coordination sphere of the copper, preventing off-target chelation by the substrate while still allowing the azide and alkyne to react[2].
Q: How do I remove the copper catalyst from the final product? Standard extraction isn't working. A: Because 3-(prop-2-yn-1-yloxy)propan-1-ol yields a highly hydrophilic triazole product, standard liquid-liquid extraction (e.g., washing with aqueous EDTA and extracting into organic solvents) often results in the product remaining trapped in the aqueous layer. Instead, utilize solid-phase copper scavenging resins (such as Chelex® 100) or perform size-exclusion chromatography/dialysis[3].
Quantitative Data: Ligand Selection Summary
To optimize the CuAAC reaction for hydrophilic alkynes, selecting the correct ligand is as critical as the copper source. Below is a comparative summary of common Cu(I)-stabilizing ligands.
| Ligand | Aqueous Solubility | Relative Kinetics (Aqueous) | Recommended Cu:Ligand Ratio | Suitability for 3-(prop-2-yn-1-yloxy)propan-1-ol |
| None | High | Very Slow | N/A | Poor (Rapid Cu(I) oxidation) |
| TBTA | Very Low | Slow (Heterogeneous) | 1:1 to 1:2 | Poor (Causes precipitation) |
| THPTA | Very High | Fast | 1:5 | Excellent (Standard choice) |
| BTTAA | High | Very Fast | 1:2 to 1:6 | Excellent (Ideal for live-cell assays) |
Self-Validating Experimental Protocol: Aqueous CuAAC
This protocol is engineered as a self-validating system. Visual cues at specific steps confirm the thermodynamic state of the catalyst, ensuring you do not proceed with a dead reaction.
Phase 1: Reagent Preparation Crucial Note: Sodium ascorbate must be prepared immediately before use.
-
Prepare a 100 mM stock of 3-(prop-2-yn-1-yloxy)propan-1-ol in degassed DI water.
-
Prepare a 100 mM stock of the Azide partner in degassed DI water.
-
Prepare a 20 mM stock of CuSO4⋅5H2O in DI water.
-
Prepare a 50 mM stock of THPTA in DI water[7].
-
Prepare a 100 mM stock of Sodium Ascorbate in DI water (Fresh ).
Phase 2: Catalyst Pre-Complexation Causality: Pre-complexing the copper with THPTA prevents the free copper from precipitating as copper hydroxides or inducing ROS damage upon reduction[2].
-
In a small vial, mix 1 part 20 mM CuSO4 with 5 parts 50 mM THPTA.
-
Validation Check: The solution must turn a clear, bright blue. This confirms successful Cu(II)-THPTA complexation.
Phase 3: Reaction Assembly & Initiation
-
In a reaction vessel, combine the Azide (final conc. 10 mM) and 3-(prop-2-yn-1-yloxy)propan-1-ol (final conc. 15 mM). Causality: Using a 1.5x excess of the alkyne drives the reaction forward and compensates for off-target coordination.
-
Add the required volume of reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).
-
Add the CuSO4 /THPTA pre-mix to achieve a final Copper concentration of 0.5 mM (and THPTA of 2.5 mM).
-
Initiation: Add the fresh Sodium Ascorbate stock to achieve a final concentration of 5.0 mM (10x the copper concentration)[7].
-
Validation Check: Upon adding ascorbate, the solution must transition from blue to colorless or slightly yellow. This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I). If it remains blue, your ascorbate is inactive.
Phase 4: Incubation & Purification
-
Incubate the reaction at room temperature for 1–2 hours.
-
Quench the reaction by adding EDTA (5 mM final) to strip the copper from the THPTA and the product.
-
Purify using a copper-scavenging resin or appropriate chromatography, avoiding standard aqueous/organic liquid-liquid extraction due to the product's high hydrophilicity.
References
-
[3] Optimizing CuAAC reaction conditions for high yield bioconjugation - Benchchem - 3
-
[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - 1
-
[6] Protocol for Azide-Alkyne Click Chemistry - BroadPharm - 6
-
[5] THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry? - ResearchGate - 5
-
[2] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - 2
-
[7] CuAAC Biomolecule Reaction Buffer Kit (THPTA based) - Jena Bioscience - 7
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. CuAAC Biomolecule Reaction Buffer Kit (THPTA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
Propargyl Ether Synthesis: Advanced Troubleshooting & Support Center
Welcome to the Technical Support Center for Propargyl Ether Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuanced challenges of installing alkyne ligation handles.
While the propargylation of hydroxyl groups is typically achieved via a standard Williamson ether synthesis[1], the inherent reactivity of the propargyl moiety and the ambident nature of certain nucleophiles often lead to complex side reactions. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, high-purity O-alkylation.
Part 1: Mechanistic Pathway & Failure Modes
To troubleshoot a reaction, we must first understand the competing thermodynamic and kinetic pathways. The diagram below illustrates the divergence between the target O-alkylation and the four most common failure modes in propargyl ether synthesis.
Reaction pathways in propargyl ether synthesis showing target O-alkylation and common byproducts.
Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: I am observing a significant amount of an isomeric byproduct instead of my terminal alkyne. How do I prevent this?
The Causality: You are likely observing base-mediated allene isomerization . The protons at the propargylic position of your newly formed ether are highly acidic. When exposed to strong bases (e.g., t -BuOK, NaH at elevated temperatures) or prolonged reaction times, the base abstracts a propargylic proton, forming a resonance-stabilized allenyl anion that rapidly protonates to form an allenyl ether[2]. The Solution:
-
Base Selection: Switch to a milder base. For phenols, anhydrous K2CO3 is usually sufficient.
-
Temperature Control: If a strong base like NaH must be used for aliphatic alcohols, keep the reaction strictly between 0 °C and room temperature. Never reflux a propargyl ether in the presence of a strong base.
Q2: My phenol propargylation is yielding a mixture of O-alkylated (ether) and C-alkylated (ring-substituted) products. Why?
The Causality: Phenoxide ions are ambident nucleophiles, meaning they can attack the propargyl electrophile from either the oxygen atom or the ortho/para carbons. If you are using a protic solvent (like ethanol or water), strong hydrogen bonding solvates the oxygen atom, sterically hindering it and reducing its nucleophilicity. This drives the propargyl bromide to attack the less hindered carbon atoms on the aromatic ring. The Solution: Utilize a polar aprotic solvent such as DMF or Acetone[3]. These solvents solvate the metal counterion (e.g., K+ or Na+ ) but leave the phenoxide oxygen "naked" and highly reactive, strictly favoring O-alkylation.
Q3: I am trying to synthesize a PEG-propargyl ether, but LC-MS shows a large peak corresponding to ethyl propargyl ether. Where is this coming from?
The Causality: Solvent participation . If a protic solvent like ethanol is used in conjunction with a base, the base can deprotonate the solvent to form ethoxide. Because ethoxide is smaller and highly nucleophilic, it outcompetes your bulky PEG substrate for the propargyl bromide, generating ethyl propargyl ether as a dead-end byproduct[4]. The Solution: Strictly avoid protic solvents when utilizing strong bases. Ensure your PEG starting material is thoroughly dried (azeotropic distillation with toluene is recommended) to remove trace water, which would similarly form propargyl alcohol.
Q4: I am seeing a high-molecular-weight byproduct that appears to be a dimer of my target molecule. What is this?
The Causality: Glaser Homocoupling . Terminal alkynes are prone to oxidative homocoupling in the presence of oxygen and trace amounts of transition metals (specifically copper, which can be a trace contaminant in laboratory equipment or lower-grade reagents). The Solution: Degas your solvents by sparging with Argon or Nitrogen for 15 minutes prior to the reaction, and run the reaction under a strict inert atmosphere.
Part 3: Quantitative Impact of Reaction Conditions
The table below summarizes how the interplay of base, solvent, and temperature dictates the dominant reaction pathway. Use this as a matrix for designing your synthesis.
| Substrate Type | Base | Solvent | Temperature | Primary Outcome | Major Byproduct / Side Reaction |
| Phenol | K2CO3 | Acetone | 60 °C (Reflux) | >90% O-Alkylation | Trace C-Alkylation |
| Phenol | NaH | DMF | 0 °C to 25 °C | >95% O-Alkylation | None |
| Phenol | NaOH | Ethanol | 25 °C | <40% O-Alkylation | Ethyl Propargyl Ether & C-Alkylation |
| Aliphatic Alcohol | t -BuOK | THF | 65 °C | <30% O-Alkylation | Allene Isomerization |
| Any | Any | Any (Aerobic) | Any | Variable | Glaser Homocoupling (Dimer) |
Part 4: Self-Validating Protocol for Propargylation of Phenols
This Standard Operating Procedure (SOP) utilizes NaH in DMF to ensure rapid, quantitative O-alkylation while preventing allene isomerization and C-alkylation[3]. The protocol is designed as a self-validating system —if the physical observations at the validation checkpoints do not occur, the reaction must be halted and investigated.
Materials Required:
-
Phenol substrate (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Propargyl Bromide (80 wt% in toluene) (1.5 eq)
-
Anhydrous DMF (Degassed)
Step-by-Step Methodology:
Step 1: Preparation & Degassing
-
Dissolve the phenol (1.0 eq) in anhydrous, degassed DMF (0.2 M concentration) in an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with Argon for 5 minutes. Place the flask in an ice bath (0 °C).
Step 2: Alkoxide Formation 3. Add NaH (1.2 eq) portion-wise to the chilled solution. 4. Validation Checkpoint 1: You must observe immediate effervescence (hydrogen gas evolution). The solution may also undergo a distinct color change (often turning yellow/orange) indicating phenoxide formation. 5. Stir at 0 °C for 30 minutes, or until gas evolution completely ceases.
Step 3: Propargylation 6. Add Propargyl Bromide (1.5 eq) dropwise via syringe over 10 minutes.
- Note: Dropwise addition prevents localized heating, which can trigger premature allene isomerization.
- Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 2–4 hours.
Step 4: Quench & Workup 8. Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH4Cl to neutralize any unreacted NaH. 9. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x) to remove DMF. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 5: Final Validation (Analytical Checkpoints)
-
TLC: The propargyl ether product will be less polar than the starting phenol. A UV-active spot with a higher Rf validates successful O-alkylation.
-
IR Spectroscopy: The presence of a sharp peak at ~3300 cm⁻¹ (terminal alkyne C-H stretch) and the absence of a broad peak at 3200-3600 cm⁻¹ (O-H stretch) validates complete conversion. Crucially, the absence of a peak at ~1950 cm⁻¹ confirms that no allene byproduct has formed.
References
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction National Institutes of Health (PMC)[Link]
-
Iterative synthesis of stereodefined polyacetals and their domino-Coates–Claisen rearrangement Chemical Science (RSC Publishing)[Link]
-
Enantioselective Catalytic Three-Component Synthesis of Optically Active Propargyl Amino Ethers R Discovery[Link]
Sources
- 1. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative synthesis of stereodefined polyacetals and their domino-Coates–Claisen rearrangement - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08790A [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Terminal Alkyne Bioconjugation
By: Senior Application Scientist
Welcome to the Technical Support Center for bioconjugation. When utilizing terminal alkynes—most commonly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"—researchers often encounter stalled kinetics, degraded proteins, or vanishing yields.
As a Senior Application Scientist, I approach troubleshooting not by blindly changing variables, but by understanding the causality of the reaction system. The thermodynamic instability of the Cu(I) catalyst, the oxidative vulnerability of terminal alkynes, and the complex folding of biomolecules are the primary culprits behind failed conjugations.
Below is an in-depth, self-validating guide to diagnosing and resolving low yields in your terminal alkyne bioconjugation workflows.
Part 1: Troubleshooting FAQs (Causality & Solutions)
Q1: My reagents are fresh, but I am getting near-zero yields. What is quenching my reaction?
The Causality: The CuAAC reaction relies entirely on maintaining a sufficient concentration of active Cu(I) in solution[1]. If your buffer contains competitive chelators, the copper will be stripped from your accelerating ligand (e.g., THPTA), raising the activation energy barrier and stalling the reaction. The Solution:
-
Audit your buffer: Tris buffer acts as a competitive inhibitory ligand for copper and will severely slow the reaction[1],[2]. EDTA will completely sequester the catalyst. High concentrations of thiols (like DTT or >1 mM glutathione) will bind Cu irreversibly[1].
-
Action: Swap your reaction matrix to Phosphate, HEPES, or MOPS buffers (pH 6.5–8.0)[2].
Q2: My terminal alkyne is being consumed, but no bioconjugate is forming. What happened?
The Causality: You are likely observing Glaser Homocoupling [3]. In the presence of oxygen and copper catalysts, terminal alkynes undergo an oxidative dimerization to form 1,3-diynes[3],[4]. This side reaction acts as a sink, consuming your valuable alkyne-tagged biomolecule before it can react with the azide. The Solution:
-
Exclude Oxygen: Degas your buffers and perform the reaction in a capped tube flushed with argon[3].
-
Maintain the Reducing Environment: Ensure a continuous excess of fresh Sodium Ascorbate to keep copper in the Cu(I) state, which prevents the oxidative cycle required for Glaser coupling[4].
Q3: The click reaction works, but my protein is precipitating or losing enzymatic activity. How do I protect it?
The Causality: Sodium ascorbate is necessary to reduce Cu(II) to Cu(I), but its oxidation generates reactive oxygen species (ROS) and dehydroascorbate[2],[5]. Dehydroascorbate rapidly hydrolyzes into reactive aldehydes (like 2,3-diketogulonate), which act as potent electrophiles that covalently crosslink arginine and lysine side chains on your protein, leading to aggregation[2]. The Solution:
-
Add a Sacrificial Scavenger: Supplement your reaction with 5 mM Aminoguanidine[1],[2]. Aminoguanidine sacrificially intercepts these reactive carbonyl byproducts before they can damage your protein's residues[2].
Q4: How do I know if the failure is due to a dead catalyst or a sterically buried terminal alkyne?
The Causality: Biomolecules are dynamic. Hydrophobic collapse can bury your terminal alkyne inside the protein core, making it physically inaccessible to the bulky Cu-ligand-azide transition state[1]. The Solution (Self-Validation):
-
Run a parallel diagnostic reaction. Spike a small aliquot of your reaction mixture with a small-molecule fluorogenic probe (e.g.,1[1]). If the small molecule clicks efficiently (yielding fluorescence) but your bulky cargo does not, your catalyst is active, but the alkyne is sterically hindered[1],[6].
-
Action: Add up to 10% DMSO to gently solvate the hydrophobic pockets, or use a longer PEG spacer on your alkyne tag[1].
Part 2: Quantitative Data – Ligand Selection Guide
Selecting the correct ligand is critical for maintaining Cu(I) stability and preventing copper-induced biomolecular degradation.
| Ligand | Solubility | Optimal Cu:Ligand Ratio | Primary Use Case | Limitations / Notes |
| TBTA | Organic (DMSO/DMF) | 1:1 to 1:2 | Small molecule synthesis, solid-phase peptide synthesis. | Insoluble in aqueous buffers; unsuitable for live cells or sensitive proteins[7],[8]. |
| THPTA | Highly Aqueous | 1:5 | General protein, oligonucleotide, and lysate bioconjugation. | Requires a high ligand ratio (1:5) to fully wrap the copper and protect biomolecules from ROS[2],[9]. |
| BTTAA | Highly Aqueous | 1:5 | Live-cell labeling, highly sensitive enzymes. | Promotes faster reaction kinetics than THPTA under specific conditions; slightly higher cost[10],[11]. |
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . The order of addition is non-negotiable: adding uncomplexed CuSO₄ directly to a protein mixture will cause irreversible, non-specific metallation of histidine and cysteine residues.
Step 1: Reagent Preparation
-
CuSO₄ Stock: Prepare 20 mM CuSO₄ in Milli-Q water.
-
Ligand Stock: Prepare 100 mM THPTA (or BTTAA) in water[10].
-
Reducing Agent: Prepare 100 mM Sodium Ascorbate in water. (Critical: Must be prepared fresh daily; it degrades rapidly in solution)[1].
-
Protector: Prepare 100 mM Aminoguanidine hydrochloride in water[1].
Step 2: Catalyst Pre-complexation (The Causality Step)
-
In a separate microcentrifuge tube, mix the CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ + 5 µL of 100 mM THPTA)[10],[9].
-
Incubate at room temperature for 5 minutes.
-
Why? This pre-complexation forces the copper into the protective pocket of the ligand, preventing the formation of insoluble Cu-phosphate complexes when added to the reaction buffer[1],[2].
Step 3: Reaction Assembly
In a 1.5 mL Eppendorf tube, combine reagents in the following exact order:
-
Biomolecule-alkyne in 100 mM Sodium Phosphate buffer (pH 7.0)[11].
-
Cargo-azide (Typically a 5- to 10-fold molar excess depending on cargo size)[10].
-
Aminoguanidine (Add to a final concentration of 5 mM)[2].
-
Pre-complexed CuSO₄/THPTA (Add to achieve a final Cu concentration of 50–100 µM)[2].
-
Sodium Ascorbate (Add last to a final concentration of 5 mM to initiate the reaction)[2].
Step 4: Incubation & Self-Validation
-
Flush the headspace of the tube with Argon and cap tightly to prevent oxygen ingress (mitigating Glaser coupling)[1],[3].
-
Rotate slowly for 1 hour at room temperature.
-
Validation Step: Before full downstream purification, remove a 5 µL aliquot and react it with a highly reactive fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)[1]. Analyze via SDS-PAGE or fluorometry. If no new fluorescence appears, your terminal alkynes were successfully and completely consumed by your intended cargo.
Part 4: Troubleshooting Workflow Visualization
Decision tree for troubleshooting low yields in terminal alkyne bioconjugation workflows.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC (nih.gov). URL:[Link][1]
-
CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) - Jena Bioscience. URL:[Link][10]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC (nih.gov). URL:[Link][2]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" - Jena Bioscience. URL: [Link][6]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. URL:[Link][5]
-
Glen Report 26.15 - New Product - THPTA - Glen Research. URL: [Link][7]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers - ResearchGate. URL: [Link][4]
-
Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PLOS. URL: [Link][8]
-
CuAAC Biomolecule Reaction Buffer Kit (BTTAA based) - Jena Bioscience. URL: [Link][11]
Sources
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. jenabioscience.com [jenabioscience.com]
Technical Support Center: Copper Catalyst Removal from CuAAC Reactions
Welcome to the Advanced Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) purification. For researchers, drug development professionals, and materials scientists, the residual copper catalyst presents a critical bottleneck. Copper ions are highly cytotoxic, generate reactive oxygen species (ROS) that degrade sensitive biomolecules, and interfere with downstream fluorescence assays and in vivo applications , .
As an application scientist, I have designed this guide to move beyond generic protocols. Here, we address the causality of copper retention and provide self-validating troubleshooting frameworks to ensure your click products meet the stringent purity requirements (<10 ppm Cu) for pharmaceutical and biological use.
Mechanistic Insights: Why is Copper so Hard to Remove?
To purify a CuAAC reaction, you must first understand the thermodynamic trap you have created. The defining feature of click chemistry is the generation of a 1,4-disubstituted 1,2,3-triazole. This triazole ring is an excellent multidentate ligand.
During the reaction, the active Cu(I) catalyst binds to the intermediate and often remains coordinated to the newly formed triazole product . When this complex is exposed to ambient oxygen during workup, Cu(I) rapidly oxidizes to Cu(II). Cu(II) forms highly stable, kinetically inert complexes with the triazole and adjacent heteroatoms (e.g., PEG linkers, amines, or peptide backbones).
The Solution: You must introduce a scavenger or chelator with a significantly higher formation constant ( Kf ) than your product. The scavenger acts as a thermodynamic sink, forcing the transmetallation of copper away from your valuable compound.
Caption: Mechanistic pathway of copper sequestration from the triazole product complex.
Interactive Troubleshooting & FAQs
Q1: My organic layer is persistently blue/green after standard aqueous washing. What is happening?
Cause: The blue/green color is the optical signature of oxidized Cu(II) complexes . Standard water or brine washes cannot break the strong coordinate covalent bonds between Cu(II) and your triazole product. Solution: Switch to a competitive chelating wash. Use 0.5 M EDTA adjusted to pH 8.0. At pH 8, the carboxylic acids of EDTA are fully deprotonated, maximizing its denticity and allowing it to strip the copper into the aqueous phase. Alternatively, a saturated aqueous solution of ammonium chloride ( NH4Cl ) forms water-soluble [Cu(NH3)4]2+ complexes .
Q2: I am conjugating an oligonucleotide, and my DNA degraded during the reaction. How do I prevent this?
Cause: You are witnessing oxidative cleavage. Ascorbic acid (used to reduce Cu(II) to Cu(I)) is unstable. In the presence of ambient oxygen, the Cu/ascorbate system generates reactive oxygen species (ROS) that aggressively cleave the phosphodiester backbone of DNA/RNA . Solution:
-
Exclude Oxygen: Degas all buffers using argon sparging and run the reaction in a sealed, headspace-free tube.
-
Use Accelerating Ligands: Employ strongly binding, water-soluble ligands like THPTA or BTTAA at a 5:1 ratio to copper. These ligands shield the biomolecule from the copper center and drastically accelerate the reaction, minimizing exposure time , .
Q3: I am synthesizing a highly polar PROTAC. EDTA washes are pulling my product into the aqueous layer.
Cause: Your product is too hydrophilic for liquid-liquid extraction. Solution: Transition to a Solid-Phase Scavenger . Resins functionalized with thiourea (e.g., SiliaMetS Thiourea) or iminodiacetic acid (Chelex) can be added directly to your organic or mixed-aqueous solvent. The soft sulfur atoms in thiourea have a profound affinity for copper. You simply stir, filter, and recover your product without altering the solvent polarity .
Q4: Even with scavengers, I cannot get the copper below 50 ppm for my in vivo studies.
Cause: Trace copper is deeply buried within the folding structure of your bioconjugate. Solution: If regulatory compliance (USP elemental impurity guidelines) or in vivo toxicity is a strict barrier, consider abandoning CuAAC for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Copper-free click chemistry using cyclooctynes (e.g., DBCO) achieves bioorthogonal conjugation without any metal catalyst, eliminating the purification burden entirely .
Strategy Selection & Quantitative Data
Selecting the wrong purification method will result in catastrophic yield loss. Use the decision tree below to match the physicochemical properties of your product with the correct strategy.
Caption: Decision tree for selecting the optimal copper removal strategy based on product solubility.
Table 1: Quantitative Comparison of Copper Removal Strategies
| Strategy | Best Suited For | Target Residual Cu | Typical Recovery Yield | Pros | Cons |
| EDTA Extraction (0.5 M, pH 8) | Lipophilic small molecules | 50 - 100 ppm | 85 - 95% | Fast, highly scalable, inexpensive | Causes emulsion with surfactants; fails for polar APIs |
| Thiourea Scavenger Resin | Polar small molecules, PROTACs | < 10 ppm | 80 - 90% | Exceptional affinity for Cu; no aqueous workup needed | Resin can be costly; slight risk of product adsorption |
| Size Exclusion (e.g., Sephadex) | Proteins, Oligonucleotides | < 5 ppm | > 90% | Gentle on biomolecules; removes ascorbate/ligands simultaneously | Dilutes the sample; requires specialized columns |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . If the described physical changes (e.g., color shifts) do not occur, the protocol has failed, and you must re-evaluate your reagent integrity.
Protocol A: Liquid-Liquid Extraction with EDTA (For Organic-Soluble Products)
Mechanism: EDTA outcompetes the triazole for Cu(II) coordination, pulling the metal into the aqueous phase.
-
Dilution: Dilute the crude CuAAC reaction mixture with 10 volumes of a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) .
-
Chelation Wash: Transfer to a separatory funnel. Add an equal volume of 0.5 M EDTA solution (strictly adjusted to pH 8.0 with NaOH).
-
Agitation: Shake vigorously for 2 minutes.
-
Validation Checkpoint: The aqueous layer should immediately turn a distinct blue or green, indicating successful Cu-EDTA complexation. The organic layer should begin to clarify .
-
-
Separation: Allow the layers to separate. Drain and discard the aqueous layer.
-
Iteration: Repeat the EDTA wash 2 to 3 more times until the resulting aqueous layer is completely colorless.
-
Final Polish: Wash the organic layer once with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Protocol B: Solid-Phase Scavenging with Thiourea Resin (For Complex/Polar Products)
Mechanism: Soft sulfur donors on the silica matrix irreversibly bind Cu(I)/Cu(II), allowing physical filtration of the metal.
-
Preparation: Dissolve the crude product in a suitable solvent (e.g., MeOH, DMF, or DCM).
-
Resin Addition: Add 3 to 5 equivalents of SiliaMetS Thiourea resin (or equivalent) relative to the total initial copper concentration used in the reaction .
-
Incubation: Stir the suspension gently at room temperature for 4 to 12 hours.
-
Validation Checkpoint: The initially off-white resin will turn dark green or blue as it sequesters the copper. The surrounding solution will lose its colored tint.
-
-
Filtration: Filter the mixture through a Büchner funnel or a fritted syringe.
-
Recovery Wash: Wash the collected resin bed with 2 column volumes of fresh solvent to ensure no product remains adsorbed to the silica matrix .
-
Concentration: Combine the filtrate and washings, and concentrate in vacuo to yield the highly purified, metal-free product.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation , National Center for Biotechnology Information (PMC).[Link]
-
Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates , National Center for Biotechnology Information (PMC).[Link]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moieties , Fürth Lab.[Link]
Technical Support Center: Addressing Solubility Challenges of 3-(prop-2-yn-1-yloxy)propan-1-ol in Aqueous Media
Welcome to the technical support center for 3-(prop-2-yn-1-yloxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. Our goal is to equip you with the knowledge to overcome solubility hurdles and ensure the success of your experiments.
Understanding the Molecule: 3-(prop-2-yn-1-yloxy)propan-1-ol
3-(prop-2-yn-1-yloxy)propan-1-ol is a bifunctional molecule featuring a terminal alkyne (propargyl group) and a primary alcohol. This structure makes it a valuable building block in various applications, including bioconjugation, materials science, and pharmaceutical development. However, the presence of the relatively nonpolar propargyl ether moiety can present challenges in achieving desired concentrations in aqueous solutions.
While propargyl alcohol itself is highly soluble in water due to the hydrogen bonding capability of its hydroxyl group, the ether linkage and additional propyl chain in 3-(prop-2-yn-1-yloxy)propan-1-ol increase its hydrophobicity, potentially leading to solubility issues.[1][2]
Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides a series of targeted questions and answers to guide you through resolving common solubility problems encountered with 3-(prop-2-yn-1-yloxy)propan-1-ol.
Q1: My initial attempts to dissolve 3-(prop-2-yn-1-yloxy)propan-1-ol directly in water or buffer are failing. What is the first-line approach to improve its solubility?
A1: The recommended initial strategy is to first create a concentrated stock solution in a water-miscible organic solvent. This is a standard and effective practice for compounds with moderate to low aqueous solubility.[3]
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol[4][]
-
Protocol for Preparing a Concentrated Stock Solution:
-
Accurately weigh the desired amount of 3-(prop-2-yn-1-yloxy)propan-1-ol.
-
Add a minimal volume of your chosen organic solvent (e.g., DMSO) to completely dissolve the compound. Gentle vortexing or sonication can aid dissolution.
-
Once fully dissolved, this stock solution can be added dropwise to your aqueous buffer while stirring to achieve the desired final concentration.
Causality: By first dissolving the compound in a solvent in which it is highly soluble, you overcome the initial energy barrier required to break the crystal lattice of the solid compound. The subsequent dilution into the aqueous phase is then more favorable.
Q2: I've prepared a stock solution in an organic solvent, but the compound precipitates when I add it to my aqueous buffer. What should I do?
A2: This indicates that the final concentration in the aqueous medium exceeds the compound's solubility limit, even with the use of a co-solvent. Here are several strategies to address this, ranging from simple adjustments to more advanced formulation techniques.
The organic solvent from your stock solution is now acting as a co-solvent in your final aqueous mixture. Optimizing the percentage of this co-solvent can significantly enhance solubility.[6]
-
Actionable Steps:
-
Increase the Co-solvent Percentage: Gradually increase the volume percentage of the organic co-solvent (e.g., ethanol, propylene glycol) in your final aqueous solution.[4] It's often observed that solubility increases exponentially with the co-solvent fraction.[6]
-
Systematic Titration: Perform a small-scale experiment where you titrate your stock solution into the aqueous buffer, observing for the first signs of precipitation. This will help you determine the maximum achievable concentration under those conditions.
-
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Properties & Considerations |
| Ethanol | Water-miscible, relatively non-toxic. Commonly used in pharmaceutical formulations.[4] |
| Propylene Glycol | A viscous, water-miscible solvent with low toxicity. Often used in parenteral formulations.[4] |
| Polyethylene Glycol (PEG 400) | A water-miscible polymer that can enhance the solubility of non-polar compounds.[] |
| Glycerin | A non-toxic, viscous co-solvent.[4] |
Causality: Co-solvents work by reducing the polarity of the aqueous solution.[7] This less polar environment is more favorable for dissolving hydrophobic molecules.[6]
Surfactants can dramatically increase the solubility of poorly soluble compounds through the formation of micelles.[8]
-
Actionable Steps:
-
Select a Surfactant: Common non-ionic surfactants like Tween-80 or Pluronic-F68 are good starting points due to their low toxicity.[9]
-
Determine the Critical Micelle Concentration (CMC): The surfactant must be present at a concentration above its CMC to form micelles and effectively solubilize the compound.[10][11]
-
Experimental Protocol:
-
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Slowly add your concentrated stock solution of 3-(prop-2-yn-1-yloxy)propan-1-ol to the surfactant-containing buffer with continuous stirring.
-
-
Causality: Above the CMC, surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic exterior. The hydrophobic 3-(prop-2-yn-1-yloxy)propan-1-ol can partition into the hydrophobic core of these micelles, effectively "dissolving" it in the bulk aqueous phase.[12][13]
Sources
- 1. rawsource.com [rawsource.com]
- 2. propargyl alcohol [chemister.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
common pitfalls in the characterization of propargylated compounds
Welcome to the Technical Support Center for Biomolecular & Synthetic Characterization . As Application Scientists, we frequently encounter cases where researchers mischaracterize propargylated compounds or assume their synthesis has failed due to spectroscopic anomalies. The propargyl group (HC≡C-CH₂-) is a cornerstone of click chemistry, activity-based protein profiling (ABPP), and targeted drug development. However, its unique electronic and steric properties introduce specific analytical pitfalls.
This guide is designed to troubleshoot the most common issues encountered during Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR/Raman), and Mass Spectrometry (MS) of propargylated compounds.
Module 1: Spectroscopic & Structural Anomalies
Q: Why is the terminal alkyne C≡C stretch missing or extremely weak in my IR spectrum, even though NMR confirms its presence? A: This is a fundamental limitation of the physical chemistry governing infrared (IR) spectroscopy. IR absorption requires a change in the dipole moment during the molecular vibration. In many propargylated scaffolds, the dynamic dipole moment of the C≡C stretch is negligible, rendering the signal practically invisible. The Solution: Switch to Raman spectroscopy. Raman scattering relies on a change in polarizability. The electron-dense π-cloud of the alkyne triple bond is highly polarizable, yielding a sharp, intense diagnostic peak around 2125 cm⁻¹[1]. Because this frequency lies in the "cell-silent" region (2000–2300 cm⁻¹), it is exceptionally useful for tracking alkyne-tagged drugs in complex biological matrices without background interference[1].
Q: My ¹³C NMR shows unexpected peaks around 200 ppm instead of the expected propargyl peaks (~74 and 80 ppm). Did my click-reaction fail? A: Your reaction may not have failed, but your molecule has undergone base-catalyzed propargyl-allenyl isomerization . Propargyl carbons typically resonate at ~58 ppm (CH₂), ~74 ppm (terminal ≡CH), and ~80 ppm (internal C≡)[2]. However, the propargylic protons are relatively acidic. If your reaction or purification steps involved a base (e.g., DBU, KOtBu, or even triethylamine over prolonged periods), the propargyl group will deprotonate. The resulting carbanion is resonance-stabilized and frequently reprotonates to form an allene. The central sp-hybridized carbon of an allene is highly deshielded and appears dramatically downfield at ~200–210 ppm.
Caption: Logical flow of base-catalyzed propargyl-to-allene isomerization, a common characterization pitfall.
Module 2: Mass Spectrometry (MS) Fragmentation Pitfalls
Q: During LC-MS/MS (CID) analysis, my propargylated precursor ion shows a massive, unexpected neutral loss of 39 Da. Is my molecule degrading in the source? A: This is not necessarily in-source degradation; it is a highly characteristic gas-phase fragmentation pathway. Under Collision-Induced Dissociation (CID) or Electron Ionization (EI), radical site-initiated fragmentation and sigma-bond cleavage are common[3]. Propargylated compounds frequently undergo homolytic cleavage at the bond adjacent to the heteroatom or functional group, resulting in the loss of a propargyl radical (C₃H₃•) , which has a mass of exactly 39 Da[3]. Troubleshooting Tip: To differentiate between in-source fragmentation and true CID fragmentation, lower your declustering potential (DP) or fragmentor voltage. If the[M-39]⁺ peak persists in the MS1 scan, it is in-source fragmentation. If it only appears in the MS2 (tandem) scan, it is a structurally validating CID fragment.
Module 3: Validated Experimental Protocols
To circumvent the low sensitivity of standard Raman and the destructive nature of MS, Surface-Enhanced Raman Scattering (SERS) is the gold standard for characterizing propargylated peptides and small molecules in highly dilute fractions. Below is a self-validating protocol for Alkyne-Tag Raman Screening (ATRaS) [4].
Protocol: SERS-Based Alkyne-Tag Raman Screening (ATRaS)
Objective: Identify propargylated analytes in dilute HPLC fractions without relying on MS fragmentation.
-
Fractionation: Separate your complex mixture (e.g., digested protein labeled with a propargyl-probe) via standard reverse-phase HPLC.
-
Nanoparticle Preparation: Prepare or purchase 40 nm silver nanoparticles (AgNPs). Causality: AgNPs provide the localized surface plasmon resonance necessary to amplify the Raman signal by orders of magnitude[4].
-
Sample Mixing: Mix 0.67 μM of the HPLC fraction with the AgNP solution.
-
Acidification (Critical Step): Add a trace amount of Trifluoroacetic acid (TFA). Causality: TFA is critical to ensure high reproducibility and maximum sensitivity of the SERS detection by promoting optimal analyte-nanoparticle interaction[4].
-
Measurement: Excite the sample using a Raman microscope equipped with a 532 nm laser.
-
Validation: Look for the characteristic SERS-shifted alkyne peak. While solid-state alkynes appear at ~2123 cm⁻¹, the SERS environment typically shifts this peak to ~1958 cm⁻¹ [4].
Caption: Step-by-step workflow for Surface-Enhanced Raman Scattering of Alkyne Tags (ATRaS).
Module 4: Diagnostic Data Reference
To prevent mischaracterization, use the following consolidated data table to cross-reference your analytical results. It highlights the stark differences between an intact propargyl group and its most common artifact, the isomerized allene.
| Analytical Modality | Intact Propargyl Group (Target) | Allene Isomer (Pitfall) | Mechanistic Causality / Notes |
| ¹H NMR | ~2.2 – 2.5 ppm (triplet, 1H) | ~4.5 – 5.5 ppm (multiplet) | Terminal alkyne proton is shielded by the triple bond's magnetic anisotropy. |
| ¹³C NMR | ~58 (CH₂), 74 (≡CH), 80 (C≡) ppm | ~70-90 (CH₂/CH), ~200-210 (C=C=C) ppm | The central sp-carbon of the allene is highly deshielded, serving as a definitive marker of isomerization[2]. |
| Raman Spectroscopy | ~2125 cm⁻¹ (Sharp, Strong) | ~1950 cm⁻¹ (Variable) | Alkyne C≡C stretch is highly polarizable. SERS shifts the alkyne peak to ~1958 cm⁻¹[1][4]. |
| Infrared (IR) | ~3300 cm⁻¹ (≡C-H stretch) | ~1950 cm⁻¹ (Asymmetric C=C=C) | C≡C stretch (~2100 cm⁻¹) is often invisible in IR due to lack of dipole change. |
| Mass Spectrometry | Neutral loss of 39 Da (C₃H₃•) | Altered fragmentation pathways | Radical site-initiated homolytic cleavage ejects the propargyl radical[3]. |
References
-
Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering National Institutes of Health (NIH) URL:[Link]
-
Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein Journal of the American Chemical Society (ACS) URL:[Link]
-
Applications of the in situ Propargyl-Allenyl Isomerization in Organic Synthesis Ingenta Connect URL:[Link]
-
Preparation, Characterization of Propargyl Terminal Polybutadiene and Its Crosslinked Elastomers Properties Semantic Scholar (Polymers) URL:[Link]
-
Fragmentation (mass spectrometry) Wikipedia URL:[Link]
Sources
Technical Support Center: Advanced Strategies for Alkyne Surface Modification
Welcome to the Technical Support Center for surface bioconjugation and functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals optimize their alkyne-based surface modifications.
This guide moves beyond basic instructions to explain the causality behind experimental choices, ensuring you understand why a reaction behaves the way it does. Every protocol provided here is designed as a self-validating system , allowing you to troubleshoot with confidence.
Part 1: Core FAQs – Mechanistic Insights & Strategy
Q: Why is my surface CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction stalling despite adding a high concentration of copper catalyst? A: Adding excess copper often exacerbates the problem rather than solving it. Causality: Cu(I) is thermodynamically unstable in aqueous or ambient conditions and rapidly oxidizes to inactive Cu(II). When you add excess bare copper, it catalyzes the generation of reactive oxygen species (ROS), which can degrade your surface monolayer and stall the reaction. The solution is utilizing advanced Cu(I)-stabilizing ligands like THPTA or BTTAA[1]. These ligands create a protective coordination sphere around the Cu(I) ion, acting as sacrificial reductants that accelerate the reaction rate while preventing oxidation[2].
Q: How does steric hindrance impact surface click chemistry, and what is the workaround? A: On solid supports or nanoparticles, terminal alkyne groups often suffer from the "canopy effect." Causality: When reactive groups are too densely packed, they physically block incoming azide probes from achieving the necessary transition state geometry, drastically reducing coupling efficiency[3]. To mitigate this, we recommend formulating mixed Self-Assembled Monolayers (SAMs) . By diluting the alkyne-bearing silane or thiol with an inert, shorter spacer (e.g., a short-chain PEG or alkyl group), you space out the reactive alkynes, granting the azide probe the conformational freedom required to form the triazole linkage[4].
Q: When is it appropriate to transition from CuAAC to SPAAC for surface functionalization? A: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes (like DBCO or BCN) to eliminate the need for a copper catalyst[5]. You should transition to SPAAC when working with live cells, easily oxidized nanoparticles, or proteins susceptible to copper-induced denaturation. Causality Trade-off: Because SPAAC relies entirely on the release of ring strain rather than a metal catalyst, it exhibits inherently slower reaction kinetics than CuAAC[6]. You must compensate by increasing the incubation time or the concentration of the DBCO/BCN probe.
Part 2: Troubleshooting Guide: Common Issues & Solutions
Issue 1: High Background Signal / Non-Specific Binding
-
The Causality: Unreacted copper complexes or hydrophobic azide dyes are physically adsorbing to the surface via electrostatic or hydrophobic interactions, mimicking a successful covalent bond.
-
The Solution: Implement a self-validating control. Always run a parallel sample with the azide probe but without sodium ascorbate (which prevents Cu(I) generation). If this control shows a signal, your washing stringency is too low. Wash with a chelating agent (e.g., 10 mM EDTA) to strip residual copper, followed by a mild surfactant (e.g., 0.1% Tween-20) to disrupt hydrophobic adsorption.
Issue 2: Low Functionalization Density on Gold/Silica Surfaces
-
The Causality: The local concentration of active Cu(I) at the solid-liquid interface is insufficient, or the reaction is suffering from localized pH drops.
-
The Solution: Pre-complex the CuSO4 and BTTAA ligand before adding it to the reaction buffer. If efficiency remains low, switch from standard azides to picolyl azides . Picolyl azides feature an internal copper-chelating moiety that drastically increases the local effective concentration of Cu(I) directly at the reaction site, pushing the reaction to completion even at low catalyst loadings[7].
Caption: Logical troubleshooting tree for resolving low surface coupling yields.
Part 3: Validated Experimental Protocols
Protocol 1: Highly Efficient CuAAC Surface Modification (Self-Validating)
This protocol utilizes BTTAA to stabilize Cu(I) and includes mandatory self-validation steps to ensure data integrity[2].
Step 1: Catalyst Pre-complexation (Critical Step)
-
Action: In a microcentrifuge tube, mix 10 µL of 100 mM CuSO4 with 50 µL of 50 mM BTTAA ligand (1:5 molar ratio). Vortex and incubate for 5 minutes at room temperature.
-
Causality: Cu(II) must be fully coordinated by the BTTAA ligand before reduction. If ascorbate is added to bare CuSO4, the resulting Cu(I) will rapidly disproportionate and degrade.
Step 2: Reaction Assembly
-
Action: To your buffer (e.g., 1 mL of PBS, pH 7.4) containing the alkyne-functionalized surface/nanoparticles, add the azide-probe to a final concentration of 25 µM.
-
Action: Add 12 µL of the pre-complexed CuSO4/BTTAA solution from Step 1.
Step 3: Initiation
-
Action: Prepare a fresh stock of 100 mM Sodium Ascorbate in water. Add 25 µL of this stock to the reaction mixture to initiate the click reaction (final ascorbate concentration ~2.5 mM).
-
Action: Incubate for 30–60 minutes at room temperature, protected from light.
-
Self-Validation Control: Prepare an identical surface sample, but replace the Sodium Ascorbate with an equal volume of water.
Step 4: Stringent Washing & Validation
-
Action: Remove the reaction buffer. Wash the surface sequentially with:
-
PBS + 10 mM EDTA (10 mins) – Causality: Chelates and removes surface-bound copper.
-
PBS + 0.1% Tween-20 (10 mins) – Causality: Removes non-covalently adsorbed azide probes.
-
Pure PBS (5 mins).
-
-
Validation: Analyze both the active sample and the control. The control surface must show zero functionalization/fluorescence. If the control is positive, repeat Step 4 with higher stringency.
Caption: General workflow for CuAAC-mediated surface modification.
Part 4: Quantitative Data Summaries
Table 1: Comparison of Click Chemistry Ligands for Surface Modification
| Ligand / Catalyst System | Relative Reaction Rate | Biocompatibility | Best Application Use Case |
| TBTA + Cu(I) | Low | Poor (Water insoluble) | Organic solvent-based surface modifications. |
| THPTA + Cu(I) | High | Good | Standard aqueous surface CuAAC. |
| BTTAA + Cu(I) | Very High | Excellent | Live-cell surfaces or highly sensitive biomaterials. |
| SPAAC (DBCO/BCN) | Moderate | Excellent (No Cu) | In vivo applications, copper-sensitive surfaces. |
Table 2: Recommended Reagent Stoichiometry for Surface CuAAC
Note: Maintaining these precise molar ratios is critical for preventing surface oxidation while ensuring maximum coupling efficiency.
| Component | Stock Concentration | Final Concentration | Molar Ratio (Relative to Cu) |
| CuSO4 | 100 mM | 50 - 100 µM | 1x |
| THPTA or BTTAA | 250 mM / 50 mM | 250 - 500 µM | 5x |
| Sodium Ascorbate | 100 mM (Fresh) | 2.5 - 5.0 mM | 25x - 50x |
| Azide-Probe | Variable | 10 - 50 µM | Application dependent |
Part 5: References
-
Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. IRJEdT. 5
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PMC. 7
-
Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. SciSpace. 1
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. 3
-
CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Jena Bioscience. 2
-
Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces. 4
-
Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journals. 6
Sources
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- 2. jenabioscience.com [jenabioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. irjweb.com [irjweb.com]
- 6. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 3-(prop-2-yn-1-yloxy)propan-1-ol Purity: A Comparative Guide to HPLC and NMR for Click Chemistry
As a Senior Application Scientist who has troubleshot countless failed bioconjugations and Antibody-Drug Conjugate (ADC) syntheses, I cannot overstate a fundamental truth of chemical biology: the success of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is intrinsically tied to the absolute purity of its building blocks.
This guide provides an objective, data-driven comparison between high-purity "Click-Grade" and standard "Technical Grade" 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS 5935-29-5)[1]. By establishing self-validating analytical workflows using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR), we will explore exactly why sub-standard linkers fail and how to rigorously validate your reagents before committing them to precious biological samples.
The Causality of Purity in CuAAC Bioconjugation
3-(prop-2-yn-1-yloxy)propan-1-ol is a critical alkyne-PEG1-alcohol linker used to install reactive handles onto molecules for downstream click chemistry[2]. It is typically synthesized via the etherification of 1,3-propanediol with propargyl bromide.
When researchers opt for standard technical-grade linkers (<90% purity) over highly purified grades, they introduce unreacted precursors directly into their assays. This has catastrophic downstream effects:
-
Off-Target Alkylation: Residual propargyl bromide is a potent electrophile. In a bioconjugation setting, it will indiscriminately alkylate cysteine thiols and lysine amines on your target protein, destroying the bioorthogonality that click chemistry is famous for[3].
-
Stoichiometric Imbalance: Residual 1,3-propanediol does not react in CuAAC, but it artificially inflates the mass of your linker. A 10% impurity profile means you are under-dosing your alkyne, leading to incomplete conjugation.
-
Catalyst Poisoning & Side Reactions: When the CuAAC reaction stalls due to stoichiometric errors, the Cu(I) catalyst (often stabilized by THPTA or TBTA) can mediate unwanted side reactions, including the oxidative homo-coupling of terminal alkynes (Glaser coupling), generating insoluble dimers that ruin yields[4][5].
Figure 1: CuAAC workflow demonstrating the impact of high-purity vs. technical-grade alkyne linkers.
Comparative Performance Data
To illustrate the impact of these impurities, we compared a commercially available Technical Grade batch against a highly purified Click-Grade batch of 3-(prop-2-yn-1-yloxy)propan-1-ol.
Table 1: Comparative Performance of 3-(prop-2-yn-1-yloxy)propan-1-ol Grades
| Analytical Parameter | Click-Grade (>98%) | Technical Grade (Standard) | Impact on Downstream Application |
| HPLC-CAD Purity | > 99.0% | 88.5% - 92.0% | High purity ensures predictable reaction kinetics. |
| qNMR Absolute Assay | 98.5% | 85.2% | Accounts for non-chromatographing salts/solvents. |
| Residual Propargyl Bromide | Not Detected | 1.5% - 3.0% | Causes off-target protein alkylation. |
| Residual 1,3-Propanediol | < 0.1% | 5.0% - 8.0% | Induces stoichiometric imbalance in CuAAC. |
| CuAAC Conjugation Yield | > 95% | < 70% | Impurities poison catalyst and stall reaction. |
Analytical Validation Workflows
A robust analytical protocol must be a self-validating system. Because 3-(prop-2-yn-1-yloxy)propan-1-ol lacks a conjugated π -system, standard UV detectors (e.g., DAD at 210-254 nm) will yield a flat baseline, falsely suggesting high purity. To accurately validate this molecule, we must utilize orthogonal techniques: HPLC with Charged Aerosol Detection (CAD) for relative chromatographic purity, and qNMR for absolute mass-fraction purity.
Protocol 1: Chromatographic Purity via HPLC-CAD
Causality Check: CAD provides a near-universal, mass-dependent response, making it ideal for PEG-like molecules and aliphatic alkynes that are invisible to UV.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5.0 mg of the alkyne in 1.0 mL of Methanol/Water (50:50, v/v). Note: Avoid pure acetonitrile as the diluent to prevent peak splitting early in the gradient.
-
Column Selection: Use a standard C18 column (150 x 4.6 mm, 3 µm) to ensure adequate retention of the relatively polar PEG1-alcohol structure.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in LC-MS grade Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, followed by a 3-minute hold.
-
Detector Settings: Set the CAD evaporator temperature to 35°C. Crucial: Do not exceed 35°C, as 3-(prop-2-yn-1-yloxy)propan-1-ol is semi-volatile; higher temperatures will evaporate the analyte before it reaches the electrometer, destroying your signal-to-noise ratio.
-
System Suitability (Self-Validation): Spike a blank sample with 1% 1,3-propanediol to prove the method can resolve the highly polar precursor from the target peak.
Protocol 2: Absolute Mass Fraction via qNMR
Causality Check: While HPLC-CAD confirms organic purity, it is blind to inorganic salts or highly volatile residual solvents (like dichloromethane). qNMR acts as the ultimate arbiter of absolute purity.
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Use Maleic acid (traceable to NIST SRM). Its distinct singlet at ~6.3 ppm does not overlap with the alkyne terminal proton (~2.4 ppm) or the PEG methylene envelope (1.8 - 4.1 ppm).
-
Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 3-(prop-2-yn-1-yloxy)propan-1-ol and ~5.0 mg of Maleic acid into a glass vial.
-
Solvation: Dissolve the mixture in 600 µL of CDCl₃ containing 0.03% TMS. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds. Crucial: Terminal alkyne protons have exceptionally long T1 relaxation times. If you use a standard 1-second delay, the alkyne signal will not fully relax between pulses, leading to under-integration and a falsely low purity calculation.
-
Scans: 32 or 64 for adequate signal-to-noise.
-
-
Calculation: Integrate the Maleic acid singlet (2H) and the alkyne terminal triplet (1H). Apply the standard qNMR mass-balance equation to determine the absolute purity percentage.
Conclusion
The assumption that "any alkyne will click" is a dangerous fallacy in modern bioconjugation. As demonstrated, technical-grade 3-(prop-2-yn-1-yloxy)propan-1-ol harbors reactive halides and diols that actively sabotage CuAAC reactions. By implementing orthogonal, self-validating analytical methods (HPLC-CAD and qNMR), researchers can proactively identify sub-standard reagents, ensuring high-yielding, bioorthogonal conjugations.
References[1] 3-(prop-2-yn-1-yloxy)propan-1-ol | CAS 5935-29-5 - American Elements.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFLmjtjRR34VyRRTIZ1kcpjlv2k8WBut15RE5mCB5RVZhH2PzVPpikxLeEvnCEzdos9qrbXTVmR093p8t3MjVOZWybHFZMkA014vpVQGO5qQxrIw1s4v5ATAzF3RT1GqjDCkJfrG7gk9AWARRXwY9FSm-mik5HK19RcmmOfBkKUu3JJH-Q[2] The Versatility of Alkyne-PEG-Thiol Linkers: A Technical Guide - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzVdkLNbiMDOpLj4xHnbgVLQK5UItHSDdWhZXYCLuaqTGUY6zz2Ttt9ontJOCfQggc--XsvOWZ1fSC1s5spPAWoeGF7-6UhSgoN9CXhCCswG6tURy1NbXSvlNqodcNB5WHGMhhdG81CwxOuFpeyc4VhGY7fVRnbaHOueloaGhxeBl1Bap-cAqnW3pBP901u0-qR_vaJUfSivha[3] How to Choose the Right PEG Linker for Your Research and Applications - PrecisePEG.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKecuMgNa9MXBkcl8KSKjp__vyO1MM67J1R1jD8ENehwgfnPs3midNkuqUCzQoSSLjayh7jYRIfWesftdvB6zZC0JYLFDJVSm1wZmqn7hme0iMlPAKhB_bqcvYDXPP1kqf6Qj-piIAM3gvQ7TaXexehAVnujKGuXo8Ix2D0wL3OioSYBKv6KF2KbjKRUXXcfOCrSGEq63thYfoZKSoQ22AZgyszKk=[4] Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions - PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu6BjSl0lTXoxkCV3W0voeOp9Rv83M6bQtj3iXNMqf9VjN04RhKac3vJjFkxkfkzlgAFsxJc1bzeE4pPBWxnv77muUOH7Pflqp8Ruwums19s-4CYDa1p0PPEZRD_hzfrvtwSw=[5] Protocol for Azide-Alkyne Click Chemistry - BroadPharm.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMvone6ib7f7yWwFuic8E4Zou3mU-WAcM97-xM9VAisH8xBVtudEWox_d8XGLpGmT74V1OdlwC7mouV0d4e_9fkgxtwk66nTQOkuRhWAdUNKoCvKFA2Q6CITXBwD11Djokisa_RC36f8anyeY0t2EFSD3k4lrQihMhKbMc
Sources
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- 5. broadpharm.com [broadpharm.com]
Mechanistic Classification: Cleavable vs. Non-Cleavable Linkers
Title: A Comparative Guide to Bioconjugation Linkers: Engineering Efficacy and Safety in Targeted Therapeutics
Introduction: Bioconjugation—the covalent linking of two distinct biomolecules—is the cornerstone of modern targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker is not merely a passive structural spacer; it is a dynamic, functional element that dictates the conjugate's systemic stability, pharmacokinetic profile, and payload release kinetics. Selecting the optimal linker requires balancing the chemical properties of the payload, the structural nuances of the targeting ligand (e.g., monoclonal antibody), and the biological characteristics of the tumor microenvironment[BOC Sciences][].
The fundamental dichotomy in linker selection lies in the payload release strategy.
Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide) Cleavable linkers are engineered to exploit the physiological differences between systemic circulation and the intracellular tumor microenvironment.
-
Protease-Sensitive (Val-Cit): The valine-citrulline (Val-Cit) dipeptide linker is a premier example. It remains highly stable in human plasma (outperforming older linkers like Phe-Lys) but undergoes rapid, specific cleavage by Cathepsin B—a lysosomal protease frequently overexpressed in cancer cells[SciSpace][2]. This enzymatic cleavage, often facilitated by a self-immolative spacer like p-aminobenzyl carbamate (PABC), releases an unmodified, highly potent, and membrane-permeable payload[BenchChem][3].
-
Acid-Labile (Hydrazone): These linkers remain stable at the physiological pH of blood (pH 7.4) but rapidly hydrolyze in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8).
-
Redox-Sensitive (Disulfide): Exploiting the high intracellular concentration of glutathione (GSH) in tumor cells compared to plasma, disulfide linkers undergo reduction to release their cytotoxic cargo.
Non-Cleavable Linkers (e.g., SMCC, PEG-based) Non-cleavable linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) thioether linker, prioritize absolute systemic stability. These linkers do not possess an environmentally responsive cleavage site. Instead, payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome[BenchChem][3]. Consequently, the released active metabolite consists of the payload, the intact linker, and the specific amino acid residue (typically lysine or cysteine) to which it was originally conjugated.
Intracellular payload release mechanisms for cleavable vs. non-cleavable linkers.
The Causality of the Bystander Effect
The structural nature of the released payload dictates the clinical application of the bioconjugate. Because non-cleavable linkers (like SMCC) release a payload still attached to an amino acid, the resulting metabolite is highly charged and hydrophilic. This prevents it from crossing the hydrophobic cell membrane, effectively trapping the toxin within the target cell[BenchChem][3]. While this minimizes off-target toxicity, it requires high and homogenous antigen expression across the tumor mass.
Conversely, cleavable linkers (like Val-Cit) release the native, uncharged, and lipophilic payload. This free payload can diffuse out of the target cell and enter adjacent, potentially antigen-negative tumor cells—a phenomenon known as the "bystander effect"[BenchChem][3]. This makes cleavable linkers vastly superior for treating solid tumors characterized by heterogeneous antigen expression.
Comparative Performance Data: Val-Cit vs. SMCC
The choice between a Val-Cit cleavable linker and an SMCC non-cleavable linker involves a trade-off between targeted release efficiency and absolute plasma stability.
| Parameter | Val-Cit (Cleavable Dipeptide) | SMCC (Non-Cleavable Thioether) |
| Release Mechanism | Intracellular Cathepsin B cleavage | Complete lysosomal mAb degradation |
| Released Payload | Unmodified, membrane-permeable | Charged payload-linker-amino acid complex |
| Bystander Effect | Yes (Highly effective in heterogeneous tumors) | No (Requires homogeneous antigen expression) |
| Plasma Stability (t½) | High (~days), but susceptible to premature cleavage | Extremely High (>weeks), minimal off-target release |
| In Vivo Efficacy Focus | Solid tumors with variable antigen density | Hematological malignancies / Homogeneous targets |
| Aggregation Risk | Higher (often requires PEGylation for solubility) | Lower (hydrophilic nature of thioether bonds) |
Note: Data synthesized from comparative linker stability studies and preclinical ADC evaluations[PMC][4].
Self-Validating Experimental Protocols
To objectively evaluate linker performance, researchers must employ rigorous, self-validating assays. Below are two foundational protocols for assessing plasma stability and payload release kinetics.
Protocol A: In Vitro Plasma Stability Assay (LC-MS/ELISA) This assay determines the linker's resistance to premature cleavage in systemic circulation.
-
Preparation: Dilute the purified bioconjugate to a final concentration of 100 µg/mL in human or murine plasma. Prepare a parallel control in PBS (pH 7.4).
-
Incubation: Incubate the mixtures at 37°C with gentle, continuous agitation.
-
Time-Point Sampling: Extract 50 µL aliquots at predefined intervals (e.g., 0, 24, 48, 96, and 168 hours). Immediately snap-freeze the aliquots at -80°C to halt any enzymatic or chemical degradation.
-
Affinity Capture: Isolate the intact bioconjugate from the plasma matrix using Protein A/G magnetic beads. Wash extensively to remove unbound plasma proteins.
-
Elution & Analysis: Elute the captured conjugate and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). Calculate the average Drug-to-Antibody Ratio (DAR). A time-dependent decrease in DAR directly correlates to linker instability and premature payload loss.
Step-by-step experimental workflow for determining bioconjugate plasma stability.
Protocol B: Cathepsin B Enzymatic Cleavage Assay This protocol validates the targeted release mechanism of protease-sensitive cleavable linkers (e.g., Val-Cit).
-
Enzyme Activation: Pre-activate recombinant human Cathepsin B (1 µg/mL) in an activation buffer containing 50 mM sodium acetate (pH 5.0), 1 mM EDTA, and 2 mM Dithiothreitol (DTT) for 15 minutes at 37°C. (Causality note: DTT is required to reduce the active-site cysteine of Cathepsin B, effectively mimicking the reducing environment of the lysosome).
-
Substrate Addition: Add the bioconjugate (final concentration 1 mg/mL) to the activated enzyme solution.
-
Incubation & Sampling: Incubate at 37°C. Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of ice-cold methanol containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS to quantify the concentration of the free, released payload. Plot the release kinetics to determine the linker's cleavage efficiency.
Strategic Linker Selection Framework
When designing a bioconjugate, the linker must be matched to the biological target and the payload's physicochemical properties:
-
Target Antigen Heterogeneity: If the tumor exhibits heterogeneous antigen expression, a cleavable linker (Val-Cit) is mandatory to leverage the bystander effect.
-
Payload Hydrophobicity: Highly hydrophobic payloads (like MMAE or MMAF) can cause antibody aggregation. Incorporating a hydrophilic PEG spacer within the linker architecture can mask this hydrophobicity, improving solubility and pharmacokinetic properties[PurePEG][5].
-
Therapeutic Window: For highly potent payloads where off-target toxicity is a severe risk, non-cleavable linkers (SMCC) offer superior systemic stability, ensuring the payload is only released upon complete target-cell internalization and antibody degradation[BOC Sciences][].
References
-
SciSpace. "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." SciSpace. [Link]
-
National Center for Biotechnology Information (PMC). "Antibody-drug conjugates: Recent advances in linker chemistry." NIH. [Link]
Sources
efficacy of 3-(prop-2-yn-1-yloxy)propan-1-ol vs other terminal alkynes
Comparative Efficacy Guide: 3-(Prop-2-yn-1-yloxy)propan-1-ol vs. Alternative Terminal Alkynes in Bioconjugation
As bioconjugation and click chemistry pipelines mature from basic research into advanced drug development (e.g., PROTACs, antibody-drug conjugates), the selection of linker chemistry becomes a critical determinant of yield, stability, and biological function. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is universally recognized for its robust kinetics[1], the specific structural microenvironment of the terminal alkyne dictates the ultimate success of the conjugation.
This guide provides an objective, data-driven comparison of 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS 5935-29-5)[2] against other commonly utilized terminal alkynes, detailing the mechanistic causality behind its superior performance in aqueous biological systems.
Mechanistic Causality: Why Spacer Chemistry Dictates Performance
The efficacy of an alkyne in CuAAC is governed by three competing factors: electronic activation , steric accessibility , and hydrophilicity .
Many standard unactivated alkynes, such as propargyl alcohol, perform adequately under optimized CuAAC conditions[3]. However, when applied to dense biomacromolecules, the short spacer length of propargyl alcohol often results in severe steric clashes, preventing the copper acetylide intermediate from efficiently accessing the target azide. Conversely, extending the aliphatic chain (e.g., 5-hexyn-1-ol) introduces hydrophobicity, which can trigger protein aggregation or require the addition of undesirable organic co-solvents (like DMSO) that destabilize tertiary protein structures.
To bypass these limitations, researchers have historically turned to electronically activated alkynes, such as propiolamides. While propiolamides exhibit exceptionally fast CuAAC kinetics, they carry a critical flaw: their electron-deficient nature makes them potent Michael acceptors, leading to off-target cross-reactivity with endogenous biological thiols (e.g., cysteine residues)[3].
The 3-(Prop-2-yn-1-yloxy)propan-1-ol Advantage: This compound resolves the trilemma of reactivity, sterics, and bioorthogonality. It features an unactivated terminal alkyne that preserves strict bioorthogonality (no Michael addition)[3], coupled with an ether linkage (-O-) and a terminal hydroxyl (-OH) group. This mini-PEG-like architecture dramatically enhances aqueous solubility[4], preventing aggregation while providing enough steric flexibility for the alkyne to reach buried azide handles on target proteins.
Logical relationship between the structural features of 3-(prop-2-yn-1-yloxy)propan-1-ol and efficacy.
Comparative Efficacy Data
The following table synthesizes the performance metrics of various terminal alkynes based on empirical bioconjugation workflows.
| Alkyne Analogue | Structure Type | Aqueous Solubility | CuAAC Kinetics | Bioorthogonality | Primary Limitation in Bioconjugation |
| Propargyl Alcohol | Short Aliphatic | High | Fast | High | High steric hindrance at the conjugation site; volatile. |
| 5-Hexyn-1-ol | Long Aliphatic | Low | Moderate | High | Hydrophobic; induces protein aggregation in aqueous buffers. |
| Propiolamide | Activated Carbonyl | High | Very Fast | Low | Prone to off-target Michael addition with biological thiols[3]. |
| 3-(Prop-2-yn-1-yloxy)propan-1-ol | Ether-Linked Extended | Very High | Fast | High | None significant; optimal balance of flexibility and solubility. |
Experimental Protocol: Self-Validating CuAAC Workflow
To ensure reproducibility and scientific integrity, the following protocol for conjugating 3-(prop-2-yn-1-yloxy)propan-1-ol to an azide-tagged protein is designed as a self-validating system . It incorporates strict internal controls to verify that the observed conjugation is entirely dependent on the 1,4-triazole formation[5], rather than non-specific hydrophobic entrapment.
Reagents Required:
-
Buffer: 100 mM Sodium Phosphate, pH 7.4 (Strictly degassed to prevent Cu(I) oxidation).
-
Catalyst Core: CuSO₄ (10 mM stock in water).
-
Accelerating Ligand: THPTA (50 mM stock in water).
-
Reducing Agent: Sodium Ascorbate (100 mM stock, must be prepared fresh immediately before use).
-
Substrates: Azide-tagged protein (10 µM final) and 3-(prop-2-yn-1-yloxy)propan-1-ol (100 µM final).
Step-by-Step Methodology:
-
Catalyst Pre-Complexation (Critical Causality Step): Mix 10 µL of CuSO₄ with 20 µL of THPTA. Why? Pre-chelating the copper with a 1:2 molar excess of THPTA ensures that when Cu(II) is reduced to Cu(I), it is immediately stabilized. Unchelated Cu(I) rapidly disproportionates and generates reactive oxygen species (ROS) that degrade delicate proteins[3].
-
Substrate Assembly: In three separate microcentrifuge tubes (Reaction A, Control B, Control C), add 800 µL of degassed buffer and 100 µL of the azide-tagged protein.
-
Differential Setup (The Self-Validating Matrix):
-
Reaction A (Complete System): Add 10 µL of 3-(prop-2-yn-1-yloxy)propan-1-ol.
-
Control B (No Ascorbate): Add 10 µL of 3-(prop-2-yn-1-yloxy)propan-1-ol. (Validates that conjugation requires active Cu(I)).
-
Control C (No Alkyne): Add 10 µL of blank buffer. (Evaluates background protein degradation).
-
-
Reaction Initiation: Add 15 µL of the pre-complexed CuSO₄/THPTA mixture to all tubes. Finally, initiate the catalytic cycle by adding 10 µL of fresh Sodium Ascorbate to Reaction A and Control C only[5]. Why add ascorbate last? This ensures all substrates and ligands are homogeneously distributed before the highly reactive Cu(I) species is generated.
-
Incubation & Quenching: Incubate at room temperature for 1 hour. Quench all reactions by adding EDTA to a final concentration of 5 mM. Why? EDTA acts as a strong chelator to strip copper from the THPTA ligand, immediately halting the catalytic cycle and preventing downstream oxidative damage during purification.
-
Purification: Pass the mixtures through a Size Exclusion Chromatography (SEC) column to isolate the stable 1,4-triazole conjugate[1].
Step-by-step CuAAC experimental workflow highlighting mechanistic causality.
References
- Benchchem. "A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis."
- NIH PMC.
- American Elements. "3-(prop-2-yn-1-yloxy)propan-1-ol | CAS 5935-29-5."
- MDPI.
- Lumiprobe.
- NIH PMC. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides."
- Organic-Chemistry.org. "Click Chemistry Azide-Alkyne Cycloaddition."
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. americanelements.com [americanelements.com]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Biomolecules Modified with 3-(prop-2-yn-1-yloxy)propan-1-ol: A Comparative Guide to Short-Chain Alkyne Linkers
In the rapidly evolving landscape of bioconjugation and chemical biology, the selection of an appropriate bioorthogonal handle dictates the success of downstream characterization. As a Senior Application Scientist, I frequently evaluate linker architectures to balance reactivity, stability, and steric footprint.
This guide provides an in-depth technical comparison of 3-(prop-2-yn-1-yloxy)propan-1-ol —a minimalist, ether-linked alkyne-PEG1-alcohol—against common alternatives. By synthesizing structural causality with field-proven methodologies, this document establishes a self-validating framework for modifying and characterizing proteins, glycans, and nucleic acids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Structural & Mechanistic Advantages (The "Why")
The molecule 3-(prop-2-yn-1-yloxy)propan-1-ol (MW: 114.1 Da) consists of a terminal alkyne, a highly stable ether linkage, and a terminal hydroxyl group. Its architectural simplicity provides two critical mechanistic advantages over competing linkers:
A. Metabolic and Hydrolytic Stability
While propargyl esters offer slight kinetic advantages in CuAAC due to electron withdrawal lowering the alkyne LUMO, they are highly susceptible to hydrolysis and esterase cleavage in biological matrices. The propargyl ether linkage in 3-(prop-2-yn-1-yloxy)propan-1-ol provides a robust, metabolically stable scaffold essential for activity-based protein profiling (ABPP) and long-term in vivo tracking [3].
B. Minimal Steric Hindrance
Bulky linkers, such as those used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often disrupt native protein folding or obscure binding pockets. The ultra-short PEG1 spacer of 3-(prop-2-yn-1-yloxy)propan-1-ol minimizes the hydrodynamic radius of the modification. This restricted conformational freedom preserves the biomolecule's native affinity while keeping the alkyne highly accessible to the copper catalyst [4].
Comparative Performance Data
To objectively evaluate 3-(prop-2-yn-1-yloxy)propan-1-ol, we must benchmark it against other widely used bioconjugation handles. The table below summarizes the quantitative and qualitative performance metrics guiding linker selection.
| Linker Alternative | Conjugation Chemistry | Linker MW (Da) | In Vivo Stability | Primary Advantage / Limitation |
| 3-(prop-2-yn-1-yloxy)propan-1-ol | CuAAC | 114.1 | High (Ether) | Advantage: Minimal steric impact; preserves folding.Limitation: Requires Cu(I) catalyst. |
| Propargyl Ester Linkers | CuAAC | ~100.0 | Low (Ester) | Advantage: Fast click kinetics.Limitation: Susceptible to endogenous esterases. |
| DBCO-PEG4-OH | SPAAC | 512.6 | High (Amide) | Advantage: Copper-free, non-toxic.Limitation: Bulky footprint alters protein conformation. |
| Propargyl-PEG24-OH | CuAAC | ~1113.0 | High (Ether) | Advantage: Dramatically enhances solubility.Limitation: Large hydrodynamic radius limits diffusion. |
Workflow Visualization
The following diagram maps the logical progression from linker activation to analytical readout.
Workflow for biomolecule modification and CuAAC characterization using a short alkyne linker.
Experimental Protocols: A Self-Validating System
The following methodologies are engineered to ensure reproducibility. Every step includes the causality behind the reagent choice and internal controls to validate the chemical integrity of the system.
Protocol 1: Linker Activation and Biomolecule Conjugation
Causality: The terminal hydroxyl of 3-(prop-2-yn-1-yloxy)propan-1-ol is unreactive toward native protein amines. We must first activate it using N,N'-Disuccinimidyl carbonate (DSC) to form an amine-reactive NHS-carbonate.
Step-by-Step Methodology:
-
Activation: Dissolve 100 mM of 3-(prop-2-yn-1-yloxy)propan-1-ol in anhydrous DMF. Add 1.2 equivalents of DSC and 2.0 equivalents of Triethylamine (TEA). Stir at room temperature for 4 hours.
-
Conjugation: Prepare the target protein at 1 mg/mL in 100 mM Sodium Bicarbonate buffer (pH 8.5). Add the activated linker at a 10-fold molar excess. Incubate for 2 hours at room temperature with gentle agitation.
-
Purification: Remove unreacted linker using a Zeba™ spin desalting column (7K MWCO) pre-equilibrated with PBS (pH 7.4).
-
Validation: Retain an aliquot of the unmodified native protein to serve as a baseline for downstream LC-MS mass shift analysis.
Protocol 2: CuAAC Labeling and Analytical Characterization
Causality: The low redox potential of the Cu²⁺/Cu⁺ couple makes Cu(II) the most stable oxidation state in aerobic solutions. Cu(I) easily disproportionates, generating reactive oxygen species (ROS) that degrade proteins. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is utilized as a water-soluble ligand to shield Cu(I) and accelerate the reaction [1], [2].
Step-by-Step Methodology:
-
Catalyst Premix (Critical Step): In a separate tube, mix 100 mM CuSO₄ and 250 mM THPTA in a 1:5 molar ratio. Causality: Premixing ensures Cu(II) is fully complexed by the ligand before reduction, preventing protein degradation.
-
Reaction Assembly: To 50 µg of the alkyne-tagged protein (in 100 mM Na-Phosphate, pH 7.0), add 50 µM of an Azide-Fluorophore (e.g., Azide-Fluor 488).
-
Initiation: Add the CuSO₄/THPTA premix to achieve a final Cu concentration of 2 mM. Finally, add Sodium Ascorbate (reducing agent) to a final concentration of 100 mM to initiate the reaction. Incubate for 1 hour at room temperature in the dark.
-
Self-Validating Control: Run a parallel reaction omitting the CuSO₄. Logic: If fluorescence is observed in this negative control during SDS-PAGE, it indicates non-specific hydrophobic partitioning of the dye rather than covalent triazole formation, prompting a wash-step optimization.
-
Characterization:
-
SDS-PAGE: Resolve the samples on a 4–12% Bis-Tris gel. Perform in-gel fluorescence scanning prior to Coomassie staining to confirm specific labeling.
-
LC-MS: Perform intact mass spectrometry on the conjugated protein. The mass shift should exactly equal the mass of the activated linker plus the azide-probe, minus the mass of the displaced leaving groups.
-
References
-
"A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids", Chemical Reviews, ACS Publications. URL: [Link]
-
"CuAAC Biomolecule Reaction Buffer Kit (THPTA based) General Protocol", Jena Bioscience. URL: [Link]
-
"Click Chemistry, a Powerful Tool for Pharmaceutical Sciences", National Institutes of Health (PMC). URL: [Link]
-
"Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds", Chemistry & Biodiversity. URL: [Link]
The Architect's Guide to Click Chemistry: Validating CuAAC, SPAAC, and iEDDA Workflows
As bioconjugation transitions from traditional crosslinking (e.g., NHS-ester/maleimide chemistry) to bioorthogonal "click" chemistry, researchers gain unprecedented control over molecular targeting. However, the term "click" often creates a false sense of security. Biological environments are highly complex, and even the most selective bioorthogonal reagents are subject to thermodynamic and kinetic liabilities.
As an application scientist, I frequently see researchers misinterpret non-specific hydrophobic trapping or thiol-yne adducts as successful target labeling. To ensure scientific integrity, every click chemistry protocol must be designed as a self-validating system . This guide objectively compares the three dominant click chemistries—CuAAC, SPAAC, and iEDDA—and details the essential control experiments required to prove that your signal is genuinely bioorthogonal.
Comparative Kinetics and Background Causality
The selection between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and inverse electron-demand Diels-Alder (iEDDA) is a trade-off between reaction kinetics, biocompatibility, and the nature of the background noise[1],[2].
Table 1 summarizes the quantitative parameters and primary liabilities of each method.
Table 1: Quantitative Comparison of Click Chemistry Modalities
| Reaction Type | Reagents | Reaction Kinetics ( k2 ) | Primary Background Liability | Required Control Experiments |
| CuAAC | Terminal Alkyne + Azide + Cu(I) | 10−100 M−1s−1 [1] | Non-specific fluorophore trapping; Cu-induced protein aggregation[3]. | No-Azide Control, No-Catalyst Control |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | 10−4−3.0 M−1s−1 [1],[4] | Thiol-yne addition with endogenous cysteines (glutathione)[5]. | No-Azide Control, Competition Assay |
| iEDDA | Tetrazine + Strained Alkene (TCO) | 103−106 M−1s−1 [6] | Tetrazine degradation; off-target dienophile reactivity. | No-TCO Control, Tetrazine Quenching |
The Logic of Self-Validating Experimental Design
To design effective controls, we must first understand the causality behind false-positive signals. Background in click chemistry rarely comes from the bioorthogonal handles reacting with each other spontaneously; rather, it stems from the physical properties of the reagents or alternative chemical pathways.
-
The Thiol Liability in SPAAC: SPAAC eliminates the cytotoxicity associated with copper catalysts, making it ideal for in vivo use[7]. However, the highly strained cyclooctynes (like DBCO or BARAC) possess a lowered activation barrier. While they preferentially react with azides, they can also undergo nucleophilic attack by abundant endogenous thiols (e.g., exposed cysteines), leading to non-specific background[5].
-
The Hydrophobic Trap in CuAAC: CuAAC offers remarkable bioorthogonality with virtually no endogenous background[5]. However, the alkyne-fluorophores used in these assays are often bulky and hydrophobic. Without proper washing, these dyes intercalate into lipid bilayers or hydrophobic protein pockets, mimicking a successful conjugation[3]. Furthermore, excessive Cu(I) can generate reactive oxygen species (ROS) that crosslink proteins, creating high-molecular-weight artifacts on SDS-PAGE.
-
The iEDDA Degradation Pathway: While iEDDA is exceptionally fast[6], tetrazines are prone to hydrolysis in aqueous environments over long incubations, which can lead to reactive intermediates that bind non-specifically to cellular components.
Fig 2: Mechanistic pathways of specific signal versus non-specific background.
Essential Control Experiments (The "Must-Haves")
A self-validating system requires isolating the variables of the click reaction. Every experiment must include the following controls:
-
Control A: The Metabolic/Tagging Negative Control (No-Azide/No-Target). Omit the azide-containing metabolic precursor (e.g., Ac4ManNAz) but apply the click reporter. If you observe a signal here, your reporter is either reacting with endogenous thiols (common in SPAAC) or sticking non-covalently (common with hydrophobic dyes).
-
Control B: The Catalyst Omission Control (CuAAC Only). Include the azide target and the alkyne reporter, but omit the Cu(I) catalyst. Because CuAAC absolutely requires copper to proceed at physiological temperatures[1], any signal observed in this control is purely non-covalent background noise.
-
Control C: The Competition Assay (Specificity Verification). Pre-incubate the sample with a massive excess (100x) of unlabeled reactive group (e.g., free DBCO or free Azide) before adding the fluorescent reporter. A genuine bioorthogonal signal will be completely quenched.
Fig 1: Experimental workflow integrating essential click chemistry controls.
Step-by-Step Methodology: Validated Cell-Surface Glycan Labeling
This protocol objectively compares CuAAC and SPAAC performance on live cells, utilizing THPTA as a Cu(I)-stabilizing ligand to mitigate toxicity[8].
Phase 1: Metabolic Incorporation
-
Seed mammalian cells (e.g., HeLa) in a 6-well plate at 60% confluency.
-
Experimental Wells: Add 50 µM Ac4ManNAz (azide-tagged sugar) to the culture media.
-
Control A Wells: Add an equivalent volume of DMSO (vehicle) to the culture media.
-
Incubate for 48 hours under standard cell culture conditions.
Phase 2: Harvesting & Preparation
-
Harvest cells using a non-enzymatic dissociation buffer (to preserve surface glycans).
-
Wash cells 3x with cold PBS containing 1% BSA (Buffer A). Note: BSA is critical to block non-specific hydrophobic interactions.
-
Aliquot 1×106 cells per reaction tube.
Phase 3: Click Labeling Reactions
-
SPAAC Experimental & Control A: Resuspend cells in 100 µL Buffer A. Add 10 µM DBCO-Fluorophore (e.g., DBCO-Cy5).
-
CuAAC Experimental: Resuspend cells in 100 µL Buffer A. Add the following in order: 10 µM Alkyne-Fluorophore, 250 µM THPTA ligand, 50 µM CuSO4, and 2.5 mM Sodium Ascorbate. (Note: Always pre-mix CuSO4 and THPTA before adding to the reaction to prevent ROS generation).
-
CuAAC Control B (No Catalyst): Resuspend cells in 100 µL Buffer A. Add 10 µM Alkyne-Fluorophore. Omit CuSO4 and Ascorbate.
-
Incubate all tubes for 30 minutes at room temperature in the dark.
Phase 4: Quenching & Stringent Washing
-
SPAAC Quench: Add 1 mM free Azide to the SPAAC tubes for 5 minutes. Causality: Unreacted DBCO is highly hydrophobic and will slowly react with cellular thiols during wash steps, artificially inflating background if not quenched.
-
Wash all samples 3x with PBS + 1% BSA + 0.1% Tween-20. Causality: Detergent disrupts the hydrophobic trapping of unreacted dyes.
-
Resuspend in 300 µL PBS and analyze via flow cytometry.
-
Data Validation: True bioorthogonal signal is calculated as (SignalExperimental)−(SignalControlA) . For CuAAC, (SignalExperimental) must also be significantly higher than (SignalControlB) .
Sources
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Assessing the Biocompatibility of 3-(Prop-2-yn-1-yloxy)propan-1-ol: A Comparative Guide to Short Alkyne Linkers
As bioconjugation strategies for Antibody-Drug Conjugates (ADCs), Targeted Protein Degraders (PROTACs), and diagnostic probes become increasingly sophisticated, the selection of the chemical linker has evolved from an afterthought to a critical design parameter. While long polyethylene glycol (PEG) chains are widely recognized for their solubility[2], they can introduce excessive entropic penalties or steric bulk in tight binding pockets [3]. Conversely, pure alkyl linkers offer compactness but suffer from poor aqueous solubility and a propensity to drive protein aggregation.
Bridging this gap is 3-(prop-2-yn-1-yloxy)propan-1-ol , a short, ether-containing alkyne linker. Structurally, it is a propargyl ether of 1,3-propanediol. By incorporating a single ether oxygen into a short carbon framework, it acts as a highly balanced "molecular spring" [3]—maintaining the compactness of an alkyl chain while significantly improving biocompatibility and aqueous solubility.
This guide provides an objective, data-driven comparison of 3-(prop-2-yn-1-yloxy)propan-1-ol against traditional alternatives, complete with self-validating experimental protocols to empower your bioconjugation workflows.
Structural Causality: Why the Ether Oxygen Matters
To understand the biocompatibility of 3-(prop-2-yn-1-yloxy)propan-1-ol, we must analyze its structure relative to its peers:
-
The Alkyl Baseline (e.g., 5-Hexyn-1-ol): Pure hydrocarbon chains are highly hydrophobic. When conjugated to proteins, they can drive non-specific hydrophobic interactions, leading to aggregation, accelerated clearance in vivo, and mild cytotoxicity due to membrane disruption.
-
The PEG Standard (e.g., Alkyne-PEG4-OH): PEG linkers are the gold standard for reducing immunogenicity and enhancing solubility [1]. However, in applications like PROTACs, excessive PEG lengths can hinder cell permeability and reduce the stability of the ternary complex [3].
-
The Hybrid (3-(prop-2-yn-1-yloxy)propan-1-ol): The introduction of the ether oxygen creates a dipole and acts as a hydrogen bond acceptor. This drastically lowers the partition coefficient (LogP) compared to pure alkyl chains, reducing desolvation penalties during target binding while maintaining a compact hydrodynamic radius. Furthermore, the 3-carbon propanol segment provides slightly more lipophilicity than a strict ethylene glycol (PEG) repeating unit, which can be advantageous for intracellular targeting.
Linker Selection Logic
Decision tree for selecting alkyne linkers based on solubility and steric constraints.
Quantitative Performance Comparison
The following tables summarize the physicochemical properties and empirical biocompatibility metrics of 3-(prop-2-yn-1-yloxy)propan-1-ol compared to standard alternatives.
Table 1: Physicochemical Properties
| Linker | Structure Type | Molecular Weight ( g/mol ) | Estimated LogP | Approx. Spacer Length (Å) |
| 5-Hexyn-1-ol | Pure Alkyl | 98.14 | ~1.1 | ~6.5 |
| 3-(prop-2-yn-1-yloxy)propan-1-ol | Ether-Alkyl Hybrid | 114.14 | ~0.2 | ~8.0 |
| Alkyne-PEG4-OH | Pure PEG | 232.27 | ~-0.6 | ~17.5 |
Table 2: Biocompatibility & Performance Metrics (HEK293 cells, 48h)
| Linker | Cytotoxicity (IC50) | Aggregation Propensity (DLS) | CuAAC Conjugation Efficiency |
| 5-Hexyn-1-ol | ~3.5 mM (Mild toxicity) | High (Hydrophobic clustering) | >90% (Requires organic co-solvent) |
| 3-(prop-2-yn-1-yloxy)propan-1-ol | >10 mM (Non-toxic) | Low | >95% (Aqueous compatible) |
| Alkyne-PEG4-OH | >10 mM (Non-toxic) | Very Low | >95% (Aqueous compatible) |
Experimental Methodologies (Self-Validating Systems)
To ensure scientific rigor, the following protocols are designed as self-validating systems. They not only outline the steps for conjugation and biocompatibility testing but also integrate critical quality control checkpoints to prevent false-positive artifacts.
Protocol 1: CuAAC Bioconjugation with Built-in Quality Control
Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is highly selective, but the generation of reactive oxygen species (ROS) by unchelated Cu(I) can degrade proteins and artificially skew downstream biocompatibility assays [4]. This protocol utilizes THPTA to stabilize Cu(I) and protect the biomolecule.
Materials:
-
Azide-functionalized biomolecule (1 mg/mL in PBS, pH 7.4)
-
3-(prop-2-yn-1-yloxy)propan-1-ol (10 mM stock in DMSO)
-
CuSO₄ (10 mM in water)
-
THPTA ligand (50 mM in water)
-
Sodium Ascorbate (100 mM in water, freshly prepared)
Step-by-Step Procedure:
-
Catalyst Pre-formation (Critical Step): In a microcentrifuge tube, mix 10 µL of CuSO₄ and 20 µL of THPTA. Incubate for 5 minutes at room temperature. Causality: Pre-complexing Cu(II) with THPTA ensures that upon reduction, the Cu(I) is immediately chelated, preventing ROS-mediated protein cleavage.
-
Reaction Assembly: To 1 mL of the azide-biomolecule solution, add 10 equivalents of 3-(prop-2-yn-1-yloxy)propan-1-ol.
-
Initiation: Add 15 µL of the pre-formed CuSO₄/THPTA complex to the reaction mixture. Finally, add 10 µL of freshly prepared Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.
-
Incubation: React for 2 hours at room temperature under gentle agitation.
-
Purification: Remove small molecules using a Zeba™ Spin Desalting Column or overnight dialysis against PBS.
-
Self-Validation Checkpoint: Before proceeding to cell assays, verify conjugation efficiency via LC-MS (looking for the exact mass shift of +114 Da) or SDS-PAGE. Do not proceed to biocompatibility testing if conjugation yield is <95%, as unreacted starting materials will confound the results.
Protocol 2: In Vitro Cytotoxicity Assessment (ATP-Based)
To accurately assess the biocompatibility of the linker, we utilize an ATP-quantitation assay (e.g., CellTiter-Glo) rather than traditional MTT assays. Causality: MTT relies on mitochondrial reductase activity, which can be artificially upregulated or downregulated by chemical stressors without actual cell death. ATP quantification provides a direct, un-skewed measurement of viable cell mass.
Step-by-Step Procedure:
-
Cell Seeding: Seed HEK293 or HeLa cells in a 96-well opaque white plate at a density of 10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of the purified bioconjugate (from Protocol 1) in culture medium.
-
Self-Validation Controls:
-
Negative Control: Vehicle only (PBS).
-
Positive Control: 1 µM Staurosporine or 0.1% Triton X-100. Causality: This proves the assay is capable of detecting cell death and establishes the dynamic range of the luminescence reader.
-
-
Incubation: Treat the cells for 48 hours.
-
Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Record luminescence. Calculate cell viability as a percentage of the negative control. 3-(prop-2-yn-1-yloxy)propan-1-ol conjugates should exhibit >95% viability at concentrations up to 10 mM.
Visualizing the Validation Workflow
Workflow for CuAAC bioconjugation and self-validating biocompatibility assessment.
Conclusion
For researchers developing compact bioconjugates, 3-(prop-2-yn-1-yloxy)propan-1-ol represents an optimal structural compromise. By strategically incorporating an ether oxygen into a short alkyl framework, it eliminates the hydrophobic aggregation associated with pure alkyl linkers while avoiding the steric hindrance and potential immunogenicity of longer PEG chains. When paired with rigorously validated CuAAC protocols, this linker ensures both high conjugation efficiency and excellent downstream biocompatibility.
References
Performance Evaluation of 3-(Prop-2-yn-1-yloxy)propan-1-ol in Chemoselective Histidine Bioconjugation
As the demand for site-selective protein functionalization expands beyond traditional cysteine and lysine targets, histidine has emerged as a highly desirable, albeit challenging, candidate for bioconjugation. Histidine's imidazole side chain frequently occupies catalytic centers and metal-binding sites, making it a prime target for activity-based protein profiling (ABPP)[1][2].
This guide provides a critical performance evaluation of 3-(prop-2-yn-1-yloxy)propan-1-ol (CAS: 5935-29-5)[3], an advanced bifunctional linker used to synthesize second-generation thiophosphorodichloridate probes (such as O6C-TPAC). We will objectively compare its performance against first-generation alternatives, detailing the mechanistic causality behind its superior stability in copper-assisted alkyne-azide cycloaddition (CuAAC) workflows.
Mechanistic Rationale: Overcoming Metal-Mediated Hydrolysis
The development of bio-inspired thiophosphorodichloridate reagents mimicking post-translational histidine phosphorylation opened new avenues for chemoselective labeling[4][5]. The first-generation probe, TPAC (thiophosphoro alkyne dichloridate), was synthesized using propargyl alcohol . While TPAC exhibited excellent selectivity for histidine over other nucleophilic amino acids, it possessed a fatal flaw during downstream proteomics workflows[6][7].
The Causality of Failure in First-Generation Probes
During the subsequent CuAAC (click chemistry) step required to attach fluorophores or biotin enrichment tags, the palladium or copper (Cu(I)) catalysts coordinated with the alkyne handle. Because the propargyl group placed the alkyne in close spatial proximity to the phosphoramidate linkage, the metal catalyst induced rapid hydrolysis of the adduct under biologically relevant conditions[2][6]. This resulted in the loss of the conjugated payload, rendering the first-generation TPAC probe ineffective for stable proteomic profiling.
The 3-(Prop-2-yn-1-yloxy)propan-1-ol Solution
To engineer a self-validating and stable system, researchers replaced propargyl alcohol with 3-(prop-2-yn-1-yloxy)propan-1-ol . This molecule introduces an extended ether-containing alkyl chain between the terminal alkyne and the primary alcohol (the site of phosphorus attachment).
-
Steric Separation: The extended linker physically distances the Cu(I)-alkyne coordination complex from the sensitive phosphoramidate bond.
-
Electronic Shielding: The ether oxygen provides subtle electronic stabilization, preventing the metal-mediated cleavage pathway[2][6].
The resulting second-generation probe, O6C-TPAC , forms a highly stable triazole adduct post-click reaction, enabling robust downstream LC-MS/MS analysis[2][6]. This precise chemical logic was instrumental in the recent discovery of the RAD23B protein's role as a copper metalloadaptor in evolutionary biology[8][9].
Caption: Chemical logic of O6C-TPAC synthesis and stable histidine bioconjugation via CuAAC.
Quantitative Performance Comparison
The following table summarizes the experimental performance of the 3-(prop-2-yn-1-yloxy)propan-1-ol derived probe (O6C-TPAC) against the propargyl alcohol derived alternative (1st Gen TPAC)[6][7].
| Performance Metric | 1st Gen TPAC (Propargyl Alcohol) | O6C-TPAC (3-(prop-2-yn-1-yloxy)propan-1-ol) |
| Precursor Structure | HC≡C-CH₂-OH | HC≡C-CH₂-O-CH₂-CH₂-CH₂-OH |
| Histidine Selectivity | High (>95% over Cys/Lys) | High (>95% over Cys/Lys) |
| Labeling Efficiency (1h, pH 8.5) | ~56% | ~58% |
| CuAAC Click Stability | Unstable (Rapid Hydrolysis) | Highly Stable (Intact Adduct) |
| Suitability for ABPP / LC-MS | Low (Loss of signal post-click) | High (Robust enrichment) |
| Primary Application | In vitro proof-of-concept | Complex proteome profiling, Metal-binding assays |
Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the O6C-TPAC probe and its application in proteomic workflows[1][6][7].
Protocol A: Synthesis of O6C-TPAC Probe
Rationale: The use of n-Butyllithium (nBuLi) deprotonates the primary alcohol of 3-(prop-2-yn-1-yloxy)propan-1-ol, creating a strong alkoxide nucleophile that efficiently attacks the electrophilic phosphorus center of PSCl₃.
-
Preparation: Dry 504 mg (4.4 mmol) of 3-(prop-2-yn-1-yloxy)propan-1-ol and dissolve in anhydrous hexanes under a nitrogen atmosphere.
-
Deprotonation: Cool the reaction mixture in a dry ice/acetone bath. Slowly add 1.94 mL of nBuLi (2.5 M in hexanes, 4.9 mmol) dropwise. Stir for 20 minutes to ensure complete lithium salt formation.
-
Phosphorylation: In a separate flask, dissolve 0.90 mL (8.8 mmol) of phosphorus thiochloride (PSCl₃) in anhydrous THF under nitrogen and cool.
-
Coupling: Transfer the lithium salt solution dropwise into the PSCl₃ solution. Stir the combined mixture for 3 hours at room temperature.
-
Purification: Concentrate the mixture under vacuum, dilute with CH₂Cl₂, and filter to remove the precipitated lithium chloride. Purify the crude product via silica gel column chromatography to yield O6C-TPAC as a clear oil (approx. 58% yield).
Protocol B: Chemoselective Histidine Labeling and CuAAC
Rationale: Conducting the labeling at pH 8.5 ensures the imidazole ring of histidine is sufficiently deprotonated to act as a nucleophile, while avoiding the hyper-reactivity of lysine amines that occurs at higher pH levels.
-
Protein Labeling: Incubate 20 µM of the target protein (or cell lysate) with 2 mM O6C-TPAC in 25 mM HEPES buffer (pH 8.5) for 1 hour at room temperature.
-
Quenching (Optional): Remove excess unreacted probe via size-exclusion chromatography (e.g., NAP-5 column) or protein precipitation.
-
CuAAC Click Reaction: To the labeled protein, add the following reagents sequentially to prevent premature catalyst oxidation:
-
100 µM Azide-fluorophore or Azide-biotin
-
1 mM THPTA ligand
-
1 mM CuSO₄
-
5 mM Sodium Ascorbate (freshly prepared)
-
-
Incubation: React for 1 hour at room temperature in the dark.
-
Downstream Analysis: Proceed to streptavidin enrichment (if biotinylated) or direct in-gel fluorescence scanning. The extended ether linkage of 3-(prop-2-yn-1-yloxy)propan-1-ol guarantees the adduct remains intact during this stage.
Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing the stable O6C-TPAC probe.
Conclusion
The transition from propargyl alcohol to 3-(prop-2-yn-1-yloxy)propan-1-ol in the synthesis of thiophosphorodichloridate reagents represents a critical optimization in chemical biology. By introducing a rationally designed spatial and electronic buffer, 3-(prop-2-yn-1-yloxy)propan-1-ol eliminates the metal-mediated hydrolysis that plagued earlier probes. This structural upgrade transforms a theoretical in vitro labeling technique into a robust, highly reliable tool for complex proteomic profiling and the discovery of novel metalloprotein functions.
References
-
Jia, S., He, D., & Chang, C. J. (2019). Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation. Journal of the American Chemical Society, 141(18), 7294-7301. URL:[Link]
-
Xiao, T., He, D., Liu, D., Jia, S., Chen, Q., Silverman, D., ... & Chang, C. J. (2025). RAD23B acquires a copper metalloadaptor function in amphibian-to-reptile evolution to increase metabolism and regulate genomic integrity. Molecular Cell, 85(18), 3443-3459. URL:[Link]
-
Jia, S. (2020). Chemical Imaging and Proteomics Approaches for Probing Copper and Histidine Biology (Ph.D. Dissertation). University of California, Berkeley. URL:[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. americanelements.com [americanelements.com]
- 4. Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RAD23B acquires a copper metalloadaptor function in amphibian-to-reptile evolution to increase metabolism and regulate genomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RAD23B acquires a copper metalloadaptor function in amphibian-to-reptile evolution to increase metabolism and regulate genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.princeton.edu [chemistry.princeton.edu]
Safety Operating Guide
Personal protective equipment for handling 3-(Prop-2-YN-1-yloxy)propan-1-OL
Safe Handling and Operational Guide: 3-(Prop-2-yn-1-yloxy)propan-1-ol in Advanced Synthesis
As a bifunctional linker featuring both a terminal alkyne and a primary hydroxyl group, 3-(Prop-2-yn-1-yloxy)propan-1-ol (CAS: 5935-29-5) is a critical reagent in modern drug development and materials science. It is predominantly utilized to introduce orthogonal reactive handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1].
However, the presence of the ether linkage and the aliphatic alcohol moiety imparts specific hazards—namely skin, eye, and respiratory irritation[2]. As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory maintains absolute safety without compromising synthetic yield or experimental integrity.
Physicochemical & Hazard Profile
Understanding the physical properties of a reagent is the first step in designing a self-validating safety protocol. The high boiling point of this compound indicates low volatility at room temperature, but operations involving heat or vacuum will exponentially increase inhalation risks.
Table 1: Quantitative Data and Operational Implications
| Property / Hazard | Value / Designation | Mechanistic Operational Implication |
| CAS Number | 5935-29-5 | Primary identifier for inventory and SDS tracking[2]. |
| Molecular Weight | 114.14 g/mol | Requires precise stoichiometric calculation for CuAAC[2]. |
| Boiling Point | 197.26°C (760 mmHg) | Low volatility at RT; vacuum distillation requires cold traps[2]. |
| Density | 0.991 g/cm³ | Volumetric handling is nearly equivalent to aqueous solutions[2]. |
| H315 | Causes skin irritation | Mandates chemically resistant elastomeric gloves[2]. |
| H319 | Causes serious eye irritation | Mandates indirect-vented chemical splash goggles[2]. |
| H335 | May cause respiratory irritation | Mandates handling strictly within a certified chemical fume hood[2]. |
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere compliance checklist; it is a mechanistic barrier designed to counter specific molecular hazards. The ether oxygen in 3-(Prop-2-yn-1-yloxy)propan-1-ol can act as a solvent for certain polymers, dictating strict material compatibilities.
Table 2: Evidence-Based PPE Requirements
| PPE Category | Specification | Causality & Mechanistic Justification |
| Hand Protection | Nitrile (≥0.4 mm) or Butyl Rubber | Standard latex is highly permeable to ethers. Nitrile provides a superior breakthrough time (>240 mins) to prevent H315-mediated dermal degradation. |
| Eye Protection | Indirect Vented Splash Goggles | Standard safety glasses leave the orbital cavity exposed. Splash goggles prevent capillary action of the liquid into the conjunctiva (H319). |
| Respiratory | Fume Hood (80-100 fpm face velocity) | While vapor pressure is low at 20°C, aerosolization during vigorous stirring or vacuum concentration necessitates robust airflow to prevent H335 irritation. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Organic linkers are often handled alongside flammable solvents (e.g., MeCN, DCM). FR coats prevent catastrophic ignition during catalytic preparation. |
Operational Workflow: CuAAC "Click" Conjugation
The following methodology outlines a highly efficient, field-proven CuAAC reaction utilizing 3-(Prop-2-yn-1-yloxy)propan-1-ol as the alkyne donor. This protocol is adapted from standard organoazide conjugation methodologies[1].
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Purge a Schlenk flask with dry Nitrogen (N₂). Add 1.0 equivalent (eq.) of the azide-functionalized target molecule and 1.2 eq. of 3-(Prop-2-yn-1-yloxy)propan-1-ol.
-
Solvent Addition: Dissolve the reagents in anhydrous Acetonitrile (MeCN) or a suitable organic solvent, maintaining a concentration of ~0.1 M.
-
Catalyst Activation: In a separate vial, prepare a catalyst stock solution containing 0.1 eq. Copper(I) Iodide (CuI) and 0.2 eq. N,N-Diisopropylethylamine (DIPEA) in MeCN[1].
-
Reaction Initiation: Inject the catalyst solution into the Schlenk flask dropwise. Stir the mixture at room temperature (or up to 80°C depending on steric hindrance) for 3 to 12 hours[1].
-
Quenching & Purification: Concentrate the mixture under reduced pressure to 2-3 mL. Dilute with Dichloromethane (DCM) and wash with 0.25% aqueous NH₄OH to strip residual copper[1]. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the triazole conjugate.
Caption: CuAAC Click Chemistry Workflow utilizing 3-(Prop-2-yn-1-yloxy)propan-1-ol.
Spill Response and Disposal Plan
In the event of an accidental release, immediate containment is required to prevent respiratory irritation and surface contamination.
Step-by-Step Spill Methodology:
-
Evacuation & Ventilation: Immediately alert personnel in the vicinity. Ensure the fume hood sash is fully open to maximize room air exhaust. If the spill is outside a hood, evacuate the immediate area for 15 minutes to allow HVAC clearance of vapors (mitigating H335)[2].
-
PPE Donning: Responders must wear double nitrile gloves, splash goggles, and, if the spill exceeds 100 mL outside a ventilated area, a half-mask respirator with Type A (organic vapor) cartridges.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth). Do not use combustible materials like sawdust.
-
Collection: Use a non-sparking polyethylene scoop to collect the saturated absorbent. Place it into a highly visible, chemically resistant hazardous waste container (e.g., a high-density polyethylene pail).
-
Decontamination: Wash the affected surface with a mild detergent and water, as the compound has partial aqueous solubility due to its terminal hydroxyl group.
-
Disposal: Label the container explicitly as "Hazardous Organic Waste - Contains Propargyl Ether Derivatives." Transfer to the facility's Environmental Health and Safety (EHS) department for EPA-approved high-temperature incineration[2].
Caption: Step-by-step spill response and disposal logic for 3-(Prop-2-yn-1-yloxy)propan-1-ol.
References
- Title: 5935-29-5 | AMERICAN ELEMENTS® (Safety Data Sheet)
- Title: Electronic Supporting Information - Rsc.org (Application in CuAAC Synthesis)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
